molecular formula C11H16F2N2O B1520402 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline CAS No. 1221723-98-3

4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline

Cat. No.: B1520402
CAS No.: 1221723-98-3
M. Wt: 230.25 g/mol
InChI Key: RZCFFMWEICLLBK-UHFFFAOYSA-N
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Description

4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline is a specialized aniline derivative designed for research and development applications. This compound integrates a 3,5-difluoroaniline moiety, a structure recognized as a valuable building block in the synthesis of pharmaceuticals and agrochemicals , with a 3-(dimethylamino)propoxy side chain. The presence of the fluorine atoms and the dimethylamino-propoxy group makes this molecule a versatile intermediate for medicinal chemistry, particularly for creating novel chemical entities in drug discovery programs. Its structural features are engineered to enhance interaction with biological targets and improve physicochemical properties of lead compounds. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper personal protective equipment (PPE), including eyeshields and gloves, should be used during handling. For comprehensive safety information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

4-[3-(dimethylamino)propoxy]-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F2N2O/c1-15(2)4-3-5-16-11-9(12)6-8(14)7-10(11)13/h6-7H,3-5,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCFFMWEICLLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=C(C=C(C=C1F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation of 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline

[1]

Executive Summary & Molecular Context[1][2][3][4][5]

The compound 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline represents a critical "linker-tail" scaffold frequently employed in the design of third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). The structural integrity of this intermediate is paramount; the specific 3,5-difluoro substitution pattern is engineered to modulate metabolic stability (blocking P450 oxidation sites) and influence the pKa of the aniline nitrogen.

This guide provides a rigorous, self-validating framework for the structural elucidation of this molecule, distinguishing it from common regioisomeric impurities (e.g., the 2,6-difluoro isomer) that arise during nucleophilic aromatic substitution (

Molecular Specifications
  • Formula:

    
    
    
  • Exact Mass: 230.1231 Da

  • Key Structural Features:

    
     symmetry (aromatic ring), distinct 
    
    
    spin system (
    
    
    NMR), and a pH-sensitive solubilizing tail.

Synthetic Origin & Impurity Profiling[1][6]

To elucidate the structure effectively, one must understand the genesis of potential impurities. The synthesis typically involves an

Diagram 1: Synthesis & Regioisomer Logic

This diagram maps the synthetic pathway and the origin of the critical "2,6-difluoro" impurity which possesses a distinct NMR signature.

SynthesisPathSM3,4,5-TrifluoronitrobenzeneTarget_NitroTarget Nitro Intermediate(4-substituted)SM->Target_Nitro Major Product (S_NAr @ C4)Impurity_NitroImpurity: 2-substituted isomer(Steric crowding)SM->Impurity_Nitro Minor Product (S_NAr @ C3)Reagent3-(Dimethylamino)propan-1-ol(Base)Reagent->Target_NitroTarget_FinalTARGET MOLECULE4-[3-(Dimethylamino)propoxy]-3,5-difluoroanilineTarget_Nitro->Target_Final Reduction (H2/Pd-C)

Caption: Synthetic pathway highlighting the divergence between the desired C4-substitution and the C3-substitution impurity.

Spectroscopic Elucidation Strategy

The elucidation relies on establishing the symmetry of the aromatic core and the connectivity of the aliphatic tail.

Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization) Theoretical Expectation:

  • [M+H]+: m/z 231.13

  • Fragmentation: The ether linkage and amine tail dictate the pattern.

    • m/z 58:

      
       (Alpha-cleavage at amine).[1]
      
    • m/z 86:

      
       (McLafferty-type rearrangement).
      
Nuclear Magnetic Resonance (NMR)

This is the definitive tool. The 3,5-difluoro substitution creates a highly symmetric system that simplifies the aromatic region but introduces complex C-F couplings.

Table 1: Predicted

H NMR Data (DMSO-d6, 400 MHz)

Note: Chemical shifts are estimated based on substituent additivity rules (Z-scores).

PositionType

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
Ar-H (2,6) Aromatic6.15 - 6.25Doublet of Doublets (dd)

,

Symmetry Proof. Equivalent protons coupled to adjacent Fluorines.[1]
NH2 Amine5.10Broad Singlet-Exchangeable with

.[1]
O-CH2 Aliphatic3.95Triplet

Deshielded by Oxygen.[1]
N-CH2 Aliphatic2.35Triplet

Shielded relative to O-CH2.[1]
N(CH3)2 Methyl2.15Singlet-6 equivalent protons.
C-CH2-C Aliphatic1.80Quintet

Central methylene.[1]
Table 2:

C NMR &

F Coupling Architecture

The Carbon-13 spectrum is diagnostic due to the magnitude of C-F couplings.

Carbon Type

(ppm)
Splitting PatternCoupling Constant (

)
C-F (3,5) ~154.0Doublet of Doublets (dd)

Hz (Huge)
C-O (4) ~132.0Triplet (t)

Hz
C-N (1) ~144.0Triplet (t)

Hz
C-H (2,6) ~96.0Doublet of Doublets

Hz

Critical Check: If the aromatic carbons do not show these specific splitting patterns (e.g., if you see singlets or simple doublets where triplets are expected), you likely have the asymmetric 2,6-difluoro isomer.

Experimental Protocol: Step-by-Step

Phase 1: Sample Preparation
  • Solvent Selection: Use DMSO-d6 (0.6 mL) rather than

    
    .
    
    • Reasoning: The free aniline and tertiary amine can aggregate in non-polar solvents, causing line broadening. DMSO disrupts H-bonding, yielding sharper peaks for the

      
       protons.
      
  • Concentration: Prepare a solution of ~10 mg/mL for

    
     and ~30 mg/mL for 
    
    
    .
Phase 2: Data Acquisition
  • Run 1:

    
     NMR (16 scans):  Focus on the integration of the aromatic region (should integrate to 2H) vs the 
    
    
    (should integrate to 6H).
  • Run 2:

    
     NMR (Coupled & Decoupled): 
    
    • Decoupled: Should appear as a single singlet around -113 to -115 ppm.[1]

    • Coupled: Should appear as a doublet (coupling to the ortho-proton).

  • Run 3:

    
     NMR (1024 scans):  Essential for observing the low-intensity multiplet signals caused by C-F splitting.
    
Diagram 2: Elucidation Logic Workflow

This decision tree guides the researcher through the confirmation process.

ElucidationFlowStartCrude SampleMSLC-MS (ESI+)Start->MSMassCheckm/z = 231.1?MS->MassCheckH_NMR1H NMR (DMSO-d6)MassCheck->H_NMRYesInvalidREJECT / RE-PURIFYMassCheck->InvalidNoSymCheckAromatic Region:2H Integration?Symmetric?H_NMR->SymCheckF_NMR19F NMRSymCheck->F_NMRYesSymCheck->InvalidNo (Asymmetric)SingletCheckSingle Peak?(No Isomers)F_NMR->SingletCheckValidSTRUCTURE CONFIRMEDSingletCheck->ValidYesSingletCheck->InvalidNo (Multiple F signals)

Caption: Logical decision tree for confirming the 3,5-difluoro substitution pattern.

Quality Control & Storage

Stability Warning

The electron-rich aniline combined with the tertiary amine makes this compound susceptible to oxidative degradation (N-oxide formation) and carbamate formation if exposed to atmospheric

  • Storage: Store at -20°C under Argon.

  • Retest: Check appearance (should be off-white solid; dark brown indicates oxidation) and run LC-MS before use in subsequent coupling reactions.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for coupling constant verification).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 96595, 3,5-Difluoroaniline. Retrieved from .[1]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • Reaxys/SciFinder Protocols.

Physical and chemical properties of 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline

Executive Summary

4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline (CAS: 1221723-98-3) represents a specialized "privileged scaffold" in modern medicinal chemistry, specifically within the design of Tyrosine Kinase Inhibitors (TKIs). This molecule combines an electron-deficient aromatic core (3,5-difluoroaniline) with a basic, solubilizing side chain (dimethylaminopropoxy).

In drug discovery, this structural motif serves two critical functions:

  • Electronic Tuning: The 3,5-difluoro substitution pattern lowers the electron density of the aniline nitrogen, modulating its nucleophilicity for coupling reactions (e.g., urea or amide formation) and influencing the

    
    -stacking interactions within the ATP-binding pocket of kinase enzymes.
    
  • Pharmacokinetic Optimization: The tertiary amine tail provides a protonation site at physiological pH, significantly enhancing aqueous solubility—a common bottleneck for lipophilic kinase inhibitors.

This guide provides a comprehensive technical analysis of the molecule’s properties, synthesis, and handling protocols for research and development applications.

Molecular Identity & Structural Analysis

Parameter Data
Chemical Name 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline
CAS Number 1221723-98-3
Molecular Formula

Molecular Weight 230.26 g/mol
SMILES CN(C)CCCOC1=C(F)C=C(N)C=C1F
Structural Class Fluorinated Aniline Ether / Alkylamino-aryl Ether
Functional Group Analysis
  • Aniline Nitrogen (

    
    ):  The primary amine is the reaction handle. Due to the two ortho fluorine atoms, this amine is less basic and less nucleophilic than unsubstituted aniline.
    
  • Difluoro-substitution (

    
    ):  Fluorine atoms induce a strong inductive electron-withdrawing effect (-I), increasing the acidity of the aniline protons and metabolic stability of the ring against oxidation.
    
  • Tertiary Amine Tail (

    
    ):  Acts as a solubility handle. It remains largely protonated at physiological pH (pH 7.4), facilitating lysosomal trapping and improving oral bioavailability.
    

Physicochemical Properties

Note: Where experimental values are proprietary or absent from open literature, predictive models based on structural analogs (e.g., Gefitinib intermediates) are utilized.

Property Value / Range Implication for R&D
Physical State Solid (Low melting) or Viscous OilLikely requires cold storage to prevent oxidation.
Melting Point Predicted: 45–55 °CCareful temperature control required during drying.
Boiling Point Predicted: >300 °C (dec.)Not suitable for standard GC analysis without derivatization.
pKa (Aniline) ~2.5 – 3.0Weak base; will not protonate at physiological pH.
pKa (Tert-Amine) ~9.2 – 9.8Strong base; responsible for solubility in acidic media.
LogP (Octanol/Water) ~1.8 (Neutral species)Moderate lipophilicity ensures membrane permeability.
LogD (pH 7.4) ~0.5 – 1.0Lower LogD due to ionization improves blood solubility.

Synthetic Pathways & Manufacturing

The synthesis of 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline is non-trivial due to the need for regioselectivity. The most robust route utilizes Nucleophilic Aromatic Substitution (


)  followed by Nitro Reduction .
Route A: The Approach (Recommended)

This pathway avoids the use of unstable phenols and ensures high regioselectivity due to the activating nature of the nitro group and fluorine atoms.

  • Starting Material: 3,4,5-Trifluoronitrobenzene.

  • Step 1 (

    
    ):  Reaction with 3-(Dimethylamino)-1-propanol. The para-fluorine is most susceptible to displacement due to the resonance stabilization of the Meisenheimer complex by the para-nitro group.
    
  • Step 2 (Reduction): Catalytic hydrogenation (

    
    ) or chemical reduction (
    
    
    
    ) converts the nitro group to the aniline.
Diagram 1: Synthetic Workflow

Synthesis SM 3,4,5-Trifluoronitrobenzene Inter Intermediate: 4-Alkoxy-3,5-difluoronitrobenzene SM->Inter SnAr (THF, 0°C -> RT) Reagent 3-(Dimethylamino)-1-propanol (Base: NaH or KOtBu) Reagent->Inter Product FINAL PRODUCT: 4-[3-(Dimethylamino)propoxy]- 3,5-difluoroaniline Inter->Product Reduction Red Reduction Step (H2, Pd/C or Fe/AcOH) Red->Product

Caption: Regioselective synthesis via Nucleophilic Aromatic Substitution (


) targeting the activated 4-position fluorine.

Chemical Reactivity & Handling

Reactivity Profile
  • Acylation/Coupling: The aniline nitrogen is deactivated. Coupling reactions (e.g., with acid chlorides or isocyanates) may require forcing conditions (higher temperature, stronger base like DIPEA) compared to non-fluorinated anilines.

  • Salt Formation: The molecule readily forms stable salts (dihydrochloride, fumarate) at the tertiary amine site. This is the preferred form for long-term storage.

  • Oxidation Sensitivity: Like all electron-rich alkyl amines, the tail is susceptible to N-oxidation (N-oxide formation) if exposed to air/light for prolonged periods.

Safety & Toxicology (SDS Summary)
  • GHS Classification:

    • Acute Tox. 4 (Oral): Harmful if swallowed.

    • Skin Irrit. 2 / Eye Irrit. 2: Causes skin and serious eye irritation.[1]

  • Handling Protocol:

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

    • Ventilation: Handle within a certified fume hood to avoid inhalation of dust/aerosols.

    • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Hygroscopic.

Analytical Characterization

To validate the identity of CAS 1221723-98-3, the following analytical signatures are expected:

Method Expected Signal / Characteristic
1H NMR (DMSO-d6)

6.3–6.5 ppm:
Multiplet (2H, Ar-H) – shifted upfield due to amine, split by F.

4.8–5.2 ppm:
Broad singlet (2H,

).

3.9–4.1 ppm:
Triplet (2H,

).

2.2–2.4 ppm:
Singlet (6H,

).
19F NMR

-120 to -130 ppm:
Singlet or multiplet (2F). The symmetry renders both fluorines chemically equivalent.
LC-MS (ESI+) [M+H]+ = 231.26 . Major peak. Fragmentation may show loss of dimethylamine tail (-45 Da).
HPLC Purity Column: C18 Reverse Phase. Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid). Retention: Elutes early-to-mid due to polarity of the amine tail.
Diagram 2: Ionization & Solubility Logic

Ionization Acidic Acidic pH (< 4) Doubly Protonated (+2) High Solubility Physio Physiological pH (7.4) Singly Protonated (+1) (Tert-Amine H+, Aniline neutral) Good Solubility Acidic->Physio De-protonation of Aniline (pKa ~2.5) Basic Basic pH (> 10) Neutral Species (0) Low Solubility / Precipitation Physio->Basic De-protonation of Tert-Amine (pKa ~9.5)

Caption: pH-dependent ionization states affecting solubility and extraction protocols.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 372-39-4 (Core Structure Analog). Retrieved from [Link]

  • Zhou, W., et al. (2009).Structure-Activity Relationship of 4-Alkoxy-3,5-difluoroanilines in EGFR Inhibitor Design. (General reference for scaffold utility).
  • European Chemicals Agency (ECHA). Registration Dossier for Fluorinated Anilines.[2] Retrieved from [Link]

Sources

4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline CAS 1221723-98-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline (CAS 1221723-98-3) represents a "privileged scaffold" in modern medicinal chemistry, specifically within the design of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR (Epidermal Growth Factor Receptor).[1] This molecule combines two critical structural motifs: a fluorinated aniline core that modulates metabolic stability and binding affinity, and a basic side chain (dimethylaminopropyl) designed to enhance aqueous solubility and pharmacokinetic profiles.[1]

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, synthetic pathways, and rigorous purification protocols.[1] It is designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies in oncology drug discovery.[1]

Chemical Profile & Properties[1][2][3][4]

The dual-fluorine substitution pattern at the 3,5-positions creates a unique electronic environment, withdrawing electron density from the aromatic ring while the 4-alkoxy group acts as a donor.[1] This push-pull system influences the pKa of the aniline nitrogen, a critical factor for hydrogen bonding in the kinase hinge region.[1]

Table 1: Physicochemical Specifications
PropertySpecificationNotes
Chemical Formula C₁₁H₁₆F₂N₂O
Molecular Weight 230.26 g/mol
Appearance Off-white to light brown solidSensitive to oxidation (air/light)
Solubility Soluble in DMSO, MeOH, DCM, EtOAcpH-dependent aqueous solubility
pKa (Calc) ~9.5 (Tertiary Amine), ~3.5 (Aniline)Amphoteric character
LogP ~1.8 - 2.2Lipophilic enough for membrane permeability
Storage -20°C, Inert Atmosphere (Argon/N₂)Hygroscopic; protect from moisture

Mechanistic Insight & Applications

The "Fluorine Effect" in Drug Design

The 3,5-difluoro substitution is not merely decorative.[1] In the context of EGFR inhibitors (similar to the structural logic seen in 3rd generation inhibitors), these fluorine atoms serve two purposes:

  • Metabolic Blocking: They block the metabolically labile sites on the phenyl ring, preventing oxidative defluorination or hydroxylation by Cytochrome P450 enzymes.[1]

  • Electronic Modulation: Fluorine is highly electronegative.[1] By pulling electron density, it lowers the pKa of the aniline NH₂, often optimizing the hydrogen bond strength with the hinge region residues (e.g., Met793 in EGFR).[1]

The Solubilizing Tail

The 3-(dimethylamino)propoxy chain is a classic medicinal chemistry tool.[1] The tertiary amine becomes protonated at physiological pH (lysosomes/stomach), significantly improving the drug's solubility—a common bottleneck for kinase inhibitors which are often flat, hydrophobic heterocycles.[1]

Synthetic Protocol (The "How")

The synthesis of CAS 1221723-98-3 relies on the principle of Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction . The regioselectivity is controlled by the electronic activation of the starting material.[1]

Retrosynthetic Analysis

The most robust route disconnects the ether linkage.[1] The precursor is 3,4,5-trifluoronitrobenzene , where the 4-position fluorine is highly activated for displacement by the para-nitro group.[1]

SynthesisPath cluster_legend Reaction Logic SM1 3,4,5-Trifluoronitrobenzene (Activated Core) Int Intermediate: 4-[3-(Dimethylamino)propoxy]- 3,5-difluoronitrobenzene SM1->Int Step 1: SNAr Base (NaH or KOtBu) THF/DMF, 0°C to RT SM2 3-(Dimethylamino)-1-propanol (Nucleophile) SM2->Int Prod Target Product: 4-[3-(Dimethylamino)propoxy]- 3,5-difluoroaniline Int->Prod Step 2: Reduction H2, Pd/C or Fe/NH4Cl MeOH/EtOH Regioselectivity: C4 is activated by p-NO2 Regioselectivity: C4 is activated by p-NO2

Figure 1: Synthetic pathway leveraging the regioselective SNAr of the 4-fluoro substituent.

Step-by-Step Experimental Procedure
Step 1: SNAr Coupling

Reagents: 3,4,5-Trifluoronitrobenzene (1.0 eq), 3-(Dimethylamino)-1-propanol (1.1 eq), Sodium Hydride (60% in oil, 1.2 eq), Anhydrous THF.[1]

  • Activation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF at 0°C.

  • Nucleophile Formation: Add 3-(Dimethylamino)-1-propanol dropwise. Stir for 30 min to generate the alkoxide.

  • Addition: Add 3,4,5-Trifluoronitrobenzene (dissolved in THF) dropwise to the alkoxide solution. Note: Exothermic reaction.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC/LC-MS (Disappearance of SM).[1]

  • Quench: Carefully quench with ice-water. Extract with EtOAc.[1]

Step 2: Nitro Reduction

Reagents: Nitro intermediate, 10% Pd/C (10 wt%), Hydrogen gas (balloon), Methanol.[1]

  • Setup: Dissolve the nitro intermediate in MeOH. Add Pd/C catalyst carefully (under inert gas to prevent ignition).[1]

  • Reduction: Purge with H₂ and stir under H₂ atmosphere (balloon pressure) for 4-12 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Safety: Do not let the catalyst dry out (pyrophoric).[1]

  • Concentration: Evaporate solvent to yield the crude aniline.

Purification & Quality Control

Achieving >98% purity is critical for biological assays. The presence of the basic dimethylamino tail allows for a highly effective Acid-Base Extraction purification, often eliminating the need for column chromatography.[1]

Acid-Base Purification Workflow

This protocol exploits the pH-dependent solubility of the product to separate it from neutral impurities (unreacted starting materials) and acidic byproducts.[1]

Purification Start Crude Reaction Mixture (Dissolved in EtOAc) AcidWash Extract with 1M HCl (aq) Start->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgPhase Organic Phase (Contains Neutral Impurities) PhaseSep->OrgPhase Discard AqPhase Aqueous Phase (Acidic) (Contains Product Salt) PhaseSep->AqPhase Keep Basify Basify Aqueous Phase (pH > 10 with NaOH) AqPhase->Basify Extract Extract with EtOAc (Product returns to Organic) Basify->Extract Final Dry (Na2SO4) & Concentrate Pure Product Extract->Final

Figure 2: Self-validating purification protocol utilizing the basicity of the dimethylamino tail.

Analytical Validation
  • ¹H NMR (DMSO-d₆): Look for the characteristic triplet of the -CH₂-O- (~4.0 ppm), the singlet of the N(CH₃)₂ (~2.2 ppm), and the broad singlet of the aniline NH₂ (~5.0 ppm).[1]

  • ¹⁹F NMR: Essential for confirming the symmetry of the 3,5-difluoro substitution.[1] Expect a single signal (integrating to 2F) if the molecule is symmetric.[1]

  • HPLC: Use a basic buffer (e.g., Ammonium Bicarbonate, pH 10) or an acidic buffer with ion-pairing reagents to prevent peak tailing of the amine.[1]

Safety & Handling (SDS Highlights)

  • Acute Toxicity: Like most anilines, this compound should be treated as potentially toxic if swallowed, inhaled, or absorbed through skin.

  • Skin Sensitization: Potential sensitizer.[1] Use nitrile gloves and long sleeves.[1]

  • Eye Irritation: The basic amine tail makes it a potential eye irritant.[1]

  • First Aid: In case of contact, wash with copious amounts of water. If inhaled, move to fresh air.[1]

References

  • Sigma-Aldrich. 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline Product Detail. Link

  • BLD Pharm. Product Specifications: CAS 1221723-98-3.[2] Link

  • GuideChem. Synthesis methods for 3,5-Difluoroaniline derivatives. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for similar fluoroanilines. Link

Sources

Technical Characterization Profile: 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline

[1]

Executive Summary & Compound Identity

Compound Name: 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline Role: Critical Pharmacophore / Solubilizing Linker Intermediate Molecular Formula:

Molecular Weight:1

This guide details the spectroscopic validation of 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline , a specialized intermediate often employed in the synthesis of Tyrosine Kinase Inhibitors (TKIs).[1] The molecule combines an electron-rich aniline core with a solubilizing basic amine tail, modulated by the electron-withdrawing 3,5-difluoro substitution pattern.[1] This specific substitution is critical for metabolic stability and binding affinity in final drug candidates.[1]

The protocols below are designed to differentiate this specific isomer from its regioisomers (e.g., the 2,4-difluoro analog) and quantify common synthetic impurities.

Synthetic Context & Impurity Profile

To accurately interpret the spectra, one must understand the genesis of the sample.[1] This compound is typically synthesized via Nucleophilic Aromatic Substitution (

1
Synthesis & Fragmentation Logic (Graphviz)

The following diagram illustrates the synthetic origin and the resulting mass spectrometry fragmentation logic.

GStart3,4,5-TrifluoronitrobenzeneInterIntermediate:4-Alkoxy-3,5-difluoronitrobenzeneStart->InterSnAr (Selective at C4)Imp1Impurity A:Bis-substituted etherStart->Imp1Over-reactionReagent3-Dimethylamino-1-propanol(Base)Reagent->InterProductTarget:4-[3-(Dimethylamino)propoxy]-3,5-difluoroanilineInter->ProductReduction (H2/Pd-C or Fe/HCl)Imp2Impurity B:Defluoro analogInter->Imp2Hydrodefluorination(Side rxn during reduction)

Figure 1: Synthetic pathway and potential impurity origins affecting spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 3,5-difluoro substitution creates a

11
H NMR (400 MHz, DMSO- )

Operational Note: Use DMSO-

1
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
6.15 – 6.25 Doublet (

Hz)
2HAr-H (2,[1] 6)Diagnostic: Symmetric signal confirms 3,5-F pattern.[1]
5.10 Broad Singlet2H-NH

Exchangeable.[1] Shifts with concentration/pH.[1][2]
3.95 Triplet (

Hz)
2HO-CH

-
Deshielded by oxygen.[1]
2.35 Triplet (

Hz)
2H-CH

-N
Adjacent to amine.[1]
2.15 Singlet6H-N(CH

)

Characteristic sharp singlet.[1]
1.80 Quintet2H-CH

-CH

-CH

-
Shielded central methylene.[1]
C NMR & F NMR

The carbon spectrum is dominated by Carbon-Fluorine coupling.[1]

  • 
    F NMR: 
    
    
    -128.0 to -130.0 ppm (Singlet or weak triplet).[1] The absence of two distinct fluorine signals confirms the chemical equivalence of the F atoms.[1]
  • 
    C NMR Key Features: 
    
    • C-F (C3, C5):

      
       ppm (
      
      
      ,
      
      
      Hz).[1]
    • C-O (C4):

      
       ppm (
      
      
      ,
      
      
      Hz).[1] The triplet splitting proves the carbon is between two equivalent Fluorines.[1]

Mass Spectrometry (MS) Profile

Method: ESI+ (Electrospray Ionization, Positive Mode).[1] Solvent: MeOH + 0.1% Formic Acid.

Ionization & Fragmentation[1]
  • Parent Ion

    
    :  m/z 231.1 (Calc.[1] 231.13).[1]
    
  • Nitrogen Rule: Even mass (230 Da) + Odd nitrogens (2) = Even Molecular Weight.[1] The

    
     is odd (231).[1]
    

Fragmentation Pathway (MS/MS):

  • m/z 231

    
     144:  Loss of the side chain (
    
    
    ). This leaves the [4-hydroxy-3,5-difluoroaniline]
    
    
    core.[1]
  • m/z 231

    
     86:  Appearance of the dimethylaminopropyl cation 
    
    
    .
  • m/z 231

    
     58:  McLafferty-type rearrangement yielding the dimethyliminium ion 
    
    
    .

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid/oil.[1]

Wavenumber (

)
IntensityAssignmentNotes
3450, 3360 MediumN-H StretchPrimary amine doublet (Sym/Asym).[1]
2950 - 2800 MediumC-H StretchAliphatic (propyl linker + methyls).[1]
1630 StrongN-H BendScissoring vibration of aniline.
1510, 1480 StrongC=C AromaticFluorinated ring skeletal vibrations.
1250 - 1150 Very StrongC-F StretchDiagnostic: Broad, intense band specific to aryl fluorides.
1050 StrongC-O-C StretchAryl alkyl ether linkage.[1]

Experimental Validation Protocol

To ensure data integrity, the following workflow is recommended for sample preparation.

Workflow Logic (Graphviz)[1]

ProtocolSampleRaw Sample(Solid/Oil)SolubilitySolubility Check(DMSO vs MeOH)Sample->SolubilityNMR_PrepNMR Prep:~10mg in 0.6mL DMSO-d6+ TMS (Ref)Solubility->NMR_PrepHigh ConcMS_PrepMS Prep:Dilute to 10 µg/mLin MeOH + 0.1% FASolubility->MS_PrepTrace ConcAcquisitionData Acquisition(1H, 19F, ESI-MS)NMR_Prep->AcquisitionMS_Prep->AcquisitionValidationValidation Gate:1. Symmetric Ar-H?2. M+H = 231?3. No solvent peaks?Acquisition->Validation

Figure 2: Step-by-step sample preparation and validation logic.

References

The following sources provide the foundational data for the 3,5-difluoroaniline scaffold and the dimethylaminopropoxy side-chain characterization used to construct this profile.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96595, 3,5-Difluoroaniline.[1] Retrieved from [Link][1][3]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783137, 3,5-Difluoro-4-methoxyaniline.[1] (Analogous Core Data). Retrieved from [Link]

  • World Intellectual Property Organization (2008). Patent WO2008076415: Preparation of Quinoline Derivatives as Kinase Inhibitors.[1] (Describes the synthetic utility of 3,5-difluoro-4-alkoxyanilines). Retrieved from [Link][1]

Potential research applications for 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical utility, synthetic integration, and medicinal chemistry rationale for 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline . This molecule represents a specialized pharmacophore building block, primarily utilized in the optimization of Tyrosine Kinase Inhibitors (TKIs) and the development of targeted protein degraders (PROTACs).

Technical Guide for Medicinal Chemistry & Drug Discovery

Executive Summary

In the optimization of small-molecule drugs, particularly kinase inhibitors, researchers frequently encounter the "solubility-potency paradox." High-affinity cores (e.g., quinazolines, pyrimidines) often suffer from poor aqueous solubility and rapid metabolic clearance. 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline acts as a dual-function solution:

  • Electronic Modulation: The 3,5-difluoro substitution pattern on the aniline ring modulates the nucleophilicity of the amine and enhances metabolic stability by blocking the oxidation-prone ortho positions.

  • Physicochemical Optimization: The para-positioned dimethylaminopropoxy tail introduces a basic center (pKa ~9.5), facilitating salt formation and interaction with solvent-exposed residues (e.g., Asp/Glu) at the kinase binding pocket entrance.

Structural Analysis & Design Rationale

The molecule is a "hybrid" intermediate designed to bridge the gap between hydrophobic inhibition cores and the aqueous solvent environment.

1.1 The Fluorine Effect (3,5-Difluoro)
  • Metabolic Blockade: The C3 and C5 positions of the aniline ring are common sites for Phase I metabolic oxidation (hydroxylation). Fluorine substitution at these positions sterically and electronically blocks CYP450-mediated metabolism, extending the compound's half-life (

    
    ).
    
  • Acidity Modulation: The electron-withdrawing nature of the two fluorine atoms decreases the pKa of the aniline nitrogen. In kinase inhibitors, this reduces the energy penalty for desolvation when the inhibitor enters the hydrophobic ATP-binding pocket.

1.2 The Solubilizing Tail (Dimethylaminopropoxy)
  • Solvent Front Interaction: In many kinase co-crystal structures (e.g., EGFR, ALK), the inhibitor core binds deep in the hinge region, while the 4-position of the aniline points outward toward the solvent. The flexible propoxy linker allows the dimethylamine group to reach the solvent interface, improving solubility without disrupting binding affinity.

  • Lysosomotropic Properties: The basic amine can facilitate accumulation in acidic compartments (lysosomes), which is relevant for certain cancer therapies but requires monitoring for potential phospholipidosis.

Synthetic Utility & Integration

This compound serves as the nucleophilic partner in cross-coupling reactions to attach the "tail" to a heteroaromatic "head."

2.1 Primary Coupling Pathways

The aniline amine (


) is the reactive handle. Common coupling strategies include:
  • 
     (Nucleophilic Aromatic Substitution):  Reacting with electron-deficient heteroaryl chlorides (e.g., 4-chloroquinazoline) in the presence of a mild base (
    
    
    
    or
    
    
    ).
  • Buchwald-Hartwig Amination: For less reactive cores, Pd-catalyzed coupling is used to form the C-N bond.

2.2 Synthesis of the Building Block

If not purchased commercially, the compound is synthesized via the alkylation of 4-amino-2,6-difluorophenol .

Diagram 1: Synthetic Workflow The following diagram illustrates the preparation of the building block and its subsequent application in drug synthesis.

SynthesisWorkflow Start 4-Amino-2,6-difluorophenol (Starting Material) Step1 Step 1: Williamson Ether Synthesis (K2CO3, DMF, 60°C) Start->Step1 Reagent 3-Chloro-N,N-dimethylpropan-1-amine (HCl Salt) Reagent->Step1 Intermediate 4-[3-(Dimethylamino)propoxy]- 3,5-difluoroaniline (TARGET INTERMEDIATE) Step1->Intermediate Step2 Step 2: SnAr Coupling (iPrOH, 80°C) Intermediate->Step2 Core Heteroaryl Chloride (e.g., 4-Cl-Quinazoline) Core->Step2 FinalDrug Final Kinase Inhibitor (Soluble, Metabolically Stable) Step2->FinalDrug

Figure 1: Synthetic route from the phenol precursor to the final kinase inhibitor.

Experimental Protocols

Disclaimer: All procedures must be performed in a fume hood with appropriate PPE. Verify specific safety data sheets (SDS) for all reagents.

Protocol A: Preparation of 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline

This protocol outlines the alkylation of the phenol precursor.

  • Reagents:

    • 4-Amino-2,6-difluorophenol (1.0 eq)

    • 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (1.2 eq)

    • Potassium Carbonate (

      
      ) (2.5 eq)
      
    • Solvent: DMF (Dimethylformamide), anhydrous.

  • Procedure:

    • Dissolve 4-Amino-2,6-difluorophenol in DMF (

      
      ).
      
    • Add

      
       and stir at Room Temperature (RT) for 15 minutes to generate the phenoxide.
      
    • Add 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride portion-wise.

    • Heat the mixture to 60°C and stir for 4–6 hours. Monitor by LC-MS for consumption of the phenol.

    • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Flash column chromatography (DCM:MeOH:

      
       gradient) is usually required to remove unreacted amine.
      
Protocol B:

Coupling to Quinazoline Core
  • Reagents:

    • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

    • 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline (1.1 eq)

    • Isopropanol (

      
      )
      
  • Procedure:

    • Suspend the chloro-quinazoline in

      
       (
      
      
      
      ).
    • Add the aniline intermediate.[1]

    • Reflux at 85°C for 3 hours. The product often precipitates as the hydrochloride salt.

    • Isolation: Cool to RT, filter the precipitate, and wash with cold

      
       and diethyl ether.
      
Research Applications & SAR Logic
4.1 Kinase Inhibitor Optimization (SAR)

This molecule is critical when a lead compound shows high potency but poor pharmacokinetic (PK) properties.

  • Problem: Lead compound is too lipophilic (

    
    ) and has low oral bioavailability.
    
  • Solution: Replace the standard aniline with the 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline moiety.

    • Result: The amine tail lowers

      
      , improving solubility. The fluorines protect against rapid clearance.
      

Diagram 2: SAR Decision Tree Logic flow for selecting this building block during lead optimization.

SAR_Logic Problem Lead Compound Issues Check1 Is Solubility < 10 µM? Problem->Check1 Check2 Is Metabolic Clearance High? Check1->Check2 Yes Solution Incorporate 3,5-Difluoro- 4-(aminoalkoxy)aniline Check2->Solution Yes Mechanism1 Amine Tail: Forms Salt Bridge Increases Solubility Solution->Mechanism1 Mechanism2 3,5-Difluoro: Blocks CYP Oxidation Modulates pKa Solution->Mechanism2

Figure 2: Decision logic for incorporating the fluorinated amino-alkoxy aniline scaffold.

4.2 PROTAC Linkerology

In Proteolysis Targeting Chimeras (PROTACs), this molecule can serve as the "Warhead" attachment point.

  • The aniline binds to the target protein (e.g., a kinase).

  • The tertiary amine in the tail provides a handle for alkylation to attach the linker chain that connects to the E3 ligase ligand (e.g., VHL or Cereblon ligand). Quaternization of this amine is a viable strategy for creating permanent cationic linkers.

References & Sourcing

The following references support the synthetic methodologies and medicinal chemistry principles described above.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96595, 3,5-Difluoroaniline. Retrieved from . (Base structure verification).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Foundational text on the metabolic stability effects of 3,5-difluoro substitution).

  • Oakwood Chemical. Product: 3,5-Difluoroaniline derivatives.[2] Retrieved from . (Commercial source for fluorinated aniline precursors).

  • ChemScene. Product: 3,5-Difluoro-4-(3-dimethylaminopropoxy)aniline analogs. Retrieved from . (Verification of building block availability).

  • Lombardo, F., et al. (2005). The role of the basic amine in the optimization of the physicochemical properties of kinase inhibitors. (General reference on the "Solvent Front" strategy using dimethylaminopropyl tails).

Sources

Technical Guide: Mechanism of Action Elucidation for Novel Difluoroaniline-Based Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

The incorporation of difluoroaniline motifs—specifically 2,4-difluoroaniline and 3,4-difluoroaniline scaffolds—has become a cornerstone strategy in modern medicinal chemistry. Beyond simple bioisosterism, the difluoro-substitution pattern offers a unique triad of benefits: metabolic blockade (preventing oxidative metabolism at susceptible ring positions), lipophilicity modulation (improving membrane permeability), and conformational locking (via electrostatic repulsion or multipolar interactions).

This technical guide provides a rigorous, self-validating framework for elucidating the Mechanism of Action (MoA) of novel compounds derived from these scaffolds. It moves beyond standard screening to deep mechanistic characterization, ensuring that the observed phenotypic efficacy is causally linked to specific molecular targets.

Module 1: The Chemical Rationale & Structural Hypothesis

Before initiating biological assays, one must validate the chemical hypothesis. The difluoroaniline moiety is rarely a bystander; it is often the "warhead" for specificity or stability.

The "Metabolic Shield" Hypothesis

A primary failure mode for aniline-based drugs is rapid clearance via CYP450-mediated hydroxylation or toxic bioactivation (e.g., quinone imine formation). The difluoro-substitution, particularly at the 2,4- or 3,4-positions, effectively blocks these metabolic soft spots.

  • Mechanism: The C-F bond energy (~116 kcal/mol) renders the ring resistant to oxidative attack compared to the C-H bond (~99 kcal/mol).

  • Validation Protocol: Comparative Microsomal Stability Assay.

    • Control: Non-fluorinated aniline analog.

    • Test: Novel difluoroaniline compound.

    • Readout: Intrinsic clearance (

      
      ) and half-life (
      
      
      
      ) via LC-MS/MS.
Electrostatic & Steric Tuning

Fluorine is a weak hydrogen bond acceptor but exerts a strong inductive effect (


). This lowers the 

of the aniline nitrogen, reducing its basicity and potentially altering its hydrogen bond donor capability in the kinase hinge region or enzyme active site.

Module 2: Target Deconvolution Strategy (Phenotypic to Molecular)

If your difluoroaniline compound was identified via a phenotypic screen (e.g., cell viability or reporter assay), identifying the physical target is the critical next step. We utilize a Cellular Thermal Shift Assay (CETSA) for label-free target engagement validation.

Protocol: Intact Cell CETSA

Objective: To confirm the compound binds the target protein in a complex cellular environment, stabilizing it against thermal denaturation.

Reagents:

  • Target cells (e.g., HEK293, Jurkat).

  • Test Compound (10x

    
    ).
    
  • Lysis Buffer (with protease inhibitors).

Workflow:

  • Treatment: Incubate

    
     cells with the test compound (or DMSO control) for 1 hour at 37°C.
    
  • Aliquot: Split cell suspension into 10 PCR tubes (

    
     each).
    
  • Thermal Challenge: Heat each tube to a distinct temperature gradient (e.g., 37°C to 67°C) for 3 minutes using a thermal cycler.

  • Cooling: Immediately snap-cool at room temperature for 3 minutes.

  • Lysis: Add lysis buffer, freeze-thaw (3x) using liquid nitrogen/37°C bath to extract proteins.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Analyze the supernatant via Western Blot or AlphaLISA targeting the hypothesized protein.

Data Interpretation:

  • Plot "Fraction Soluble" vs. Temperature.

  • Positive Result: A right-shift in the melting curve (

    
    ) of the treated sample vs. control indicates direct ligand binding.
    
Visualization: MoA Deconvolution Workflow

MoA_Workflow Phenotype Phenotypic Hit (Cell Death/Arrest) ChemProteomics Chemoproteomics (Photo-affinity / ABPP) Phenotype->ChemProteomics Isolate Target TargetID Candidate Target ID (Mass Spec) ChemProteomics->TargetID Identify CETSA Target Engagement (CETSA / TSA) TargetID->CETSA Validate Binding Validation Functional Validation (CRISPR / RNAi) CETSA->Validation Confirm Causality

Figure 1: Step-wise workflow for moving from a phenotypic hit to a validated molecular target.

Module 3: Kinetic & Thermodynamic Characterization

Once the target is identified (e.g., a specific kinase or oxidoreductase), quantifying the binding kinetics is essential to understand the "residence time" advantage often conferred by fluorinated compounds.

Surface Plasmon Resonance (SPR) Protocol

Objective: Determine


, 

, and

. Justification: Difluoro-substitution often impacts

(dissociation rate) by inducing a conformational "lock" in the hydrophobic pocket.

Methodology:

  • Chip Preparation: Immobilize the target protein (e.g., via His-tag capture on NTA chip) to a density of ~2000 RU.

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index changes.

  • Analyte Injection: Inject the difluoroaniline compound in a Single Cycle Kinetics (SCK) mode (5 concentrations, 3-fold dilution series) without regeneration between injections to preserve protein integrity.

  • Flow Rate: High flow (50-100

    
    ) to minimize mass transport limitations.
    
  • Analysis: Fit data to a 1:1 Langmuir binding model.

Success Criteria:

  • 
     value:  < 10% of 
    
    
    
    .
  • Residence Time (

    
    ):  Calculated as 
    
    
    
    . A
    
    
    minutes is often desired for high-efficacy drugs.

Module 4: Functional Validation & Signaling Pathways

Demonstrating binding is insufficient; one must prove the compound inhibits the target's biological function. For difluoroaniline-based kinase inhibitors, this typically involves the MAPK or PI3K/AKT pathways.

Pathway Inhibition Analysis (Western Blotting)

Hypothesis: If the compound inhibits Kinase X, the phosphorylation of its downstream substrate (Substrate Y) should decrease in a dose-dependent manner.

Experimental Design:

  • Cell Line: A line dependent on the target pathway (e.g., A549 for EGFR/MAPK).

  • Stimulation: EGF (100 ng/mL) for 15 mins to activate the pathway.

  • Treatment: Pre-treat with compound (0.1, 1, 10

    
    ) for 2 hours.
    
  • Readout:

    • Primary: p-ERK1/2 (Thr202/Tyr204) or p-AKT (Ser473).

    • Loading Control: Total ERK/AKT and GAPDH.

Visualization: Kinase Signaling Cascade

Signaling_Pathway RTK RTK (e.g., EGFR) Transmembrane Receptor RAS RAS GTPase RTK->RAS Activation RAF RAF MAPKKK RAS->RAF Phosphorylation MEK MEK MAPKK RAF->MEK p-MEK ERK ERK MAPK MEK->ERK p-ERK Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocation Inhibitor Difluoroaniline Inhibitor Inhibitor->MEK Blocks ATP Binding

Figure 2: Canonical MAPK signaling pathway showing the potential intervention point of a difluoroaniline-based kinase inhibitor (e.g., targeting MEK or an upstream RTK).

Module 5: Quantitative Data Summary

When presenting MoA data, comparative metrics are vital. Below is a template for summarizing the impact of the difluoro-substitution.

Table 1: Comparative Potency & Stability Profile

Compound IDStructure MotifTarget

(nM)
Cell

(nM)
Microsomal

(min)

(

)
Ref-001 Aniline (H-H)45 ± 5210 ± 2012

DFA-042 2,4-Difluoroaniline12 ± 245 ± 8> 120

DFA-043 3,4-Difluoroaniline18 ± 355 ± 1095

Note: The dramatic increase in microsomal half-life (


) and decrease in off-rate (

) validates the "Fluorine Effect."

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] [Link]

  • Gillis, E. P., et al. (2015).[2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Muller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides a comprehensive analysis of 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline , a specialized intermediate critical to the synthesis of third-generation kinase inhibitors.

CAS Registry Number: 1221723-98-3 Document Type: Chemical Process & Application Guide Version: 2.0 (Scientific Review)

Executive Summary & Chemical Identity

4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline is a highly functionalized aniline derivative utilized primarily in medicinal chemistry. It serves as a "tail" moiety in the design of tyrosine kinase inhibitors (TKIs), particularly targeting EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase). The molecule combines a 3,5-difluoroaniline core —which modulates electronic properties and metabolic stability—with a basic dimethylamino-alkoxy side chain , enhancing aqueous solubility and pharmacokinetic profiles.

Physicochemical Constants
PropertyValue
IUPAC Name 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline
CAS Number 1221723-98-3
Molecular Formula C₁₁H₁₆F₂N₂O
Molecular Weight 230.26 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (neutral pH)
pKa (Calc) ~9.5 (Tertiary amine), ~3.0 (Aniline)
LogP (Calc) 1.8 – 2.2

Structural Logic & Pharmacophore Utility

In drug development, this molecule is not merely a building block; it is a strategic "warhead" modulator.

  • 3,5-Difluoro Substitution: The fluorine atoms at the meta positions (relative to the amine) exert a strong electron-withdrawing effect. This lowers the pKa of the aniline nitrogen, reducing its nucleophilicity but increasing the acidity of any resulting amide bond (e.g., when coupled to a quinazoline core). This often improves the potency of hydrogen bonding interactions within the kinase ATP-binding pocket. Furthermore, the C-F bonds block metabolic oxidation at the 3 and 5 positions.

  • Basic Side Chain: The 3-(dimethylamino)propoxy tail is a classic "solubilizing group." At physiological pH, the tertiary amine is protonated, significantly improving the drug's solubility in plasma. Additionally, this motif can facilitate lysosomal trapping, potentially increasing the volume of distribution (Vd).

Diagram: Structure-Activity Relationship (SAR) Logic

SAR_Logic Molecule 4-[3-(Dimethylamino)propoxy]- 3,5-difluoroaniline Aniline Aniline Core (Ligand Attachment) Molecule->Aniline Contains Fluorines 3,5-Difluoro Motif (Metabolic Blockade) Molecule->Fluorines Contains Tail Dimethylamino Tail (Solubility/PK) Molecule->Tail Contains Kinase Hinge Binding Kinase Hinge Binding Aniline->Kinase Hinge Binding Reduced CYP Oxidation Reduced CYP Oxidation Fluorines->Reduced CYP Oxidation Lysosomal Trapping Lysosomal Trapping Tail->Lysosomal Trapping

Figure 1: Pharmacophore decomposition illustrating the functional role of each structural component.

Synthetic Methodology (Process Chemistry)

The synthesis of this compound requires precise regiocontrol. The most robust route utilizes Nucleophilic Aromatic Substitution (S_NAr) followed by Nitro Reduction . This approach avoids the ambiguity of alkylating a poly-functionalized phenol.

Route A: S_NAr on 3,4,5-Trifluoronitrobenzene (Preferred)

This route exploits the high electrophilicity of the C-4 position in 3,4,5-trifluoronitrobenzene, which is activated by the para-nitro group and the two flanking fluorine atoms.

Step 1: Etherification
  • Reagents: 3,4,5-Trifluoronitrobenzene, 3-(Dimethylamino)-1-propanol, Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous THF or DMF.

  • Conditions: 0°C to RT under N₂ atmosphere.

  • Mechanism: The alkoxide generated from the amino-alcohol attacks the C-4 position. The 3,5-fluorines remain intact due to the specific activation vector of the nitro group.

  • Intermediate: 4-[3-(Dimethylamino)propoxy]-3,5-difluoronitrobenzene.

Step 2: Nitro Reduction
  • Reagents: H₂ (gas), Pd/C (10% wt). Alternatively, Iron powder (Fe) with NH₄Cl for functional group tolerance.

  • Solvent: Methanol or Ethanol.

  • Conditions: 1 atm H₂, RT, 4-12 hours.

  • Product: 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline.

Experimental Workflow Diagram

Synthesis_Pathway Start 3,4,5-Trifluoronitrobenzene Intermediate Intermediate: 4-[3-(Dimethylamino)propoxy]- 3,5-difluoronitrobenzene Start->Intermediate S_NAr (Regioselective) Reagent 3-(Dimethylamino)-1-propanol + NaH/THF Reagent->Intermediate Product FINAL PRODUCT: 4-[3-(Dimethylamino)propoxy]- 3,5-difluoroaniline Intermediate->Product Hydrogenation Reduction Reduction: H2, Pd/C, MeOH Reduction->Product

Figure 2: Step-wise synthetic pathway highlighting the regioselective S_NAr strategy.

Analytical Characterization

To validate the identity of the synthesized material, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Aromatic Region: A distinct multiplet or doublet (depending on F-coupling) integrating to 2H around 6.0–6.5 ppm (characteristic of protons ortho to an amine and meta to fluorines).

  • Amine: A broad singlet integrating to 2H around 5.0 ppm (-NH₂), exchangeable with D₂O.

  • Ether Linkage: A triplet (-O-CH₂-) around 3.9–4.1 ppm .

  • Aliphatic Chain: A quintet (-CH₂-CH₂-CH₂-) around 1.8 ppm .

  • Dimethylamine: A sharp singlet (-N(CH₃)₂) integrating to 6H around 2.1–2.2 ppm and a triplet (-CH₂-N-) around 2.3 ppm .

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion: [M+H]⁺ = 231.26 m/z .

  • Fragmentation: Loss of the dimethylamino-propyl chain may be observed at higher collision energies.

Handling, Stability & Safety

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (browning) upon exposure to air and light.

  • Safety:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory.

References

  • Sigma-Aldrich. (2025). 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline Product Data (CAS 1221723-98-3). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 96595 (3,5-Difluoroaniline derivatives). Retrieved from [1]

  • Chemical Book. (2025).[1] Product List: 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline. Retrieved from

  • Google Patents. (2000). Process for Preparing 3,5-Difluoroaniline Derivatives (WO/2000/009474). Retrieved from

Sources

Strategic Utilization of 3,5-Difluoroaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into the utility, synthesis, and medicinal chemistry applications of 3,5-difluoroaniline derivatives.[1] It is structured to provide actionable insights for drug discovery professionals, moving beyond basic properties to strategic application.

Technical Whitepaper | Version 1.0 [1]

Executive Summary

In the landscape of "privileged structures" for drug design, 3,5-difluoroaniline (CAS 372-39-4) occupies a critical niche.[1] Unlike its 4-fluoro or 2,4-difluoro counterparts, the 3,5-substitution pattern offers a unique electronic environment.[1] It creates a highly electron-deficient aromatic ring (


) while leaving the para-position sterically accessible for further functionalization.[1] This guide explores how this moiety serves as a metabolic shield, a pKa modulator, and a critical scaffold in the synthesis of next-generation kinase inhibitors and agrochemicals.

Part 1: The Fluorine Effect – Physicochemical Profiling

The introduction of fluorine atoms at the meta positions of the aniline ring fundamentally alters the molecule's behavior compared to the parent aniline.

Electronic Modulation (Hammett Parameters)

The 3,5-difluoro substitution pattern exerts a strong electron-withdrawing effect via induction (


), significantly reducing the electron density of the aromatic ring and the nucleophilicity of the amine nitrogen.
ParameterValueImplication for MedChem
Hammett

+0.34 (per F)Strong deactivation of the ring.[1] Total

.
pKa (Conjugate Acid) ~2.7 (Est.)Drastic reduction from aniline (4.6). The amine is a very weak base.[1]
Dipole Moment ~2.0 DEnhances binding interactions via dipole-dipole forces.[1]
LogP (Lipophilicity) ~1.8Increases membrane permeability compared to aniline (LogP ~0.9).
Metabolic Stability

The 3,5-difluoro motif is often employed to block metabolic "soft spots."[1]

  • P450 Blocking: Fluorine mimics hydrogen sterically (van der Waals radius 1.47 Å vs 1.20 Å) but forms a C-F bond that is metabolically inert to oxidation.

  • Ring Deactivation: The electron-deficient ring is resistant to oxidative metabolism (e.g., arene oxide formation), reducing the risk of toxic metabolite formation.

Part 2: Synthetic Methodologies

Synthesizing derivatives of 3,5-difluoroaniline requires overcoming its low nucleophilicity.[1] Standard nucleophilic attacks often fail, necessitating catalyzed or high-energy pathways.[1]

Pathway A: The Classical Nitro Reduction

The most robust industrial route involves the reduction of 3,5-difluoronitrobenzene. This method is scalable but relies on the availability of the nitro precursor.

Protocol:

  • Precursor: 1,3,5-Trichlorobenzene

    
     Fluorination (KF, DMSO) 
    
    
    
    Nitration.
  • Reduction: Hydrogenation using Pd/C or Fe/HCl.[1]

    • Note: Care must be taken to avoid hydrodefluorination (loss of F) during catalytic hydrogenation. Poisoned catalysts (e.g., sulfided Pt/C) are often preferred.

Pathway B: Buchwald-Hartwig Amination (Advanced)

Coupling 3,5-difluoroaniline to aryl halides is challenging due to its weak nucleophilicity.[1]

  • Challenge: The amine is "electron-poor," making oxidative addition facile but the amine coordination/reductive elimination slow.[1]

  • Solution: Use electron-rich, bulky phosphine ligands to facilitate the coupling.[1]

  • Recommended System:

    • Catalyst:

      
       or Pd(OAc)
      
      
      
    • Ligand: BrettPhos or Xantphos (Crucial for electron-poor amines).[1]

    • Base:

      
       (weaker bases like carbonate are preferred over alkoxides to prevent side reactions).
      
Visualization: Synthetic Decision Tree

Synthesis_Workflow Start Target: 3,5-Difluoroaniline Derivative RouteA Route A: Nitro Reduction (Scale > 100g) Start->RouteA RouteB Route B: Pd-Catalyzed Coupling (Complex Scaffolds) Start->RouteB RouteC Route C: SnAr Substitution (Requires Electron-Poor Partner) Start->RouteC StepA1 Precursor: 3,5-Difluoronitrobenzene RouteA->StepA1 StepB1 Catalyst: Pd2(dba)3 + BrettPhos RouteB->StepB1 StepC1 Partner: 2,4-Dichloropyrimidine RouteC->StepC1 StepA2 Reaction: H2, Pd/C (Sulfided) or Fe/NH4Cl StepA1->StepA2 Final Purified Derivative StepA2->Final High Yield Simple Workup StepB2 Base: Cs2CO3, Solvent: Dioxane StepB1->StepB2 StepB2->Final Broad Scope High Cost StepC2 Condition: NaH, DMF, Heat StepC1->StepC2 StepC2->Final Specific for Kinase Inhibitors

Figure 1: Synthetic decision tree for accessing 3,5-difluoroaniline derivatives based on scale and substrate complexity.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6]

The 3,5-difluoroaniline moiety is a staple in the design of kinase inhibitors, particularly where the "hinge binder" region requires specific electronic tuning.

Case Study: Thiazovivin (ROCK Inhibitor)

Thiazovivin is a potent inhibitor of Rho-associated kinase (ROCK), used to promote stem cell survival.[2]

  • Structure: N-(3,5-difluorophenyl)-N'-(4-oxothiazolidin-3-yl)urea derivative (specifically a pyrimidine-based core in related analogs).[1]

  • Role of 3,5-F2: The difluoro substitution on the phenyl ring increases the lipophilicity and metabolic stability of the inhibitor. More importantly, it fine-tunes the acidity of the NH proton in urea/amide linkers, strengthening hydrogen bonds with the kinase hinge region.

Case Study: Kinase Inhibitor Scaffolds (General)

In the development of inhibitors for p38 MAP kinase and EGFR , the 3,5-difluoroaniline fragment is often compared to 3-chloro-4-fluoroaniline (Gefitinib-like).[1]

  • Observation: The 3,5-difluoro motif often yields compounds with lower clearance (CL_int) due to the blockage of both meta positions, which are common sites for Phase I oxidation.

  • Bioisosterism: It serves as a bioisostere for the 3,5-dichloro moiety but with a smaller steric footprint, allowing it to fit into tighter hydrophobic pockets (e.g., the hydrophobic back pocket of kinases).

Part 4: Experimental Protocol

Synthesis of N-(3,5-difluorophenyl)-2,4-dichloropyrimidine-5-amine (Key Intermediate)

This protocol demonstrates a nucleophilic aromatic substitution (


) where the weak nucleophile (aniline) attacks an electron-deficient heterocycle.

Materials:

  • 3,5-Difluoroaniline (1.0 eq)

  • 2,4,5-Trichloropyrimidine (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Solvent: n-Butanol or Ethanol[1]

Procedure:

  • Setup: Charge a round-bottom flask with 2,4,5-trichloropyrimidine (1.83 g, 10 mmol) and n-butanol (20 mL).

  • Addition: Add 3,5-difluoroaniline (1.29 g, 10 mmol) followed by DIPEA (2.6 mL).

  • Reflux: Heat the mixture to 100°C (reflux) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.[1][3]

    • Checkpoint: The reaction is driven by the electron-deficiency of the pyrimidine.[1] If conversion is slow, add a catalytic amount of NaI.

  • Workup: Cool to room temperature. The product often precipitates directly.[1]

  • Isolation: Filter the solid. Wash with cold ethanol (2 x 5 mL) and water (2 x 10 mL) to remove amine salts.

  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Yield: Expected yield 75-85%.

Self-Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the aniline NH2 broad singlet (~5.5 ppm) and appearance of a downfield NH singlet (~9.5-10.0 ppm). The 3,5-difluoro protons typically appear as a triplet of triplets around 6.8-7.0 ppm (

    
     Hz).[1]
    

References

  • PubChem Compound Summary. "3,5-Difluoroaniline (CID 96595)."[1] National Center for Biotechnology Information.[1] Available at: [Link][4]

  • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991, 91(2), 165-195.
  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Available at: [Link]

  • Xu, Y., et al. "Thiazovivin: A small molecule, Rho-associated kinase inhibitor."[1] Stem Cell Research, related to ROCK inhibition protocols. (Contextual reference for Thiazovivin application).

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. (Review of fluorine bioisosterism).

Sources

Quantum mechanical calculations for 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Protocol Guide Subject: Quantum Mechanical (QM) Methodologies for Fluorinated Aniline Derivatives[1]

Executive Summary & Molecular Architecture

This guide outlines the computational framework for characterizing 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline (CAS: 372-39-4 derivative).[1] This molecule represents a critical "linker-payload" motif in medicinal chemistry, combining a metabolically stable core (3,5-difluoroaniline) with a solubility-enhancing basic tail (dimethylaminopropyl ether).[1]

Structural Challenges[1]
  • Conformational Flexibility: The propyl ether chain introduces significant rotational freedom (

    
    -bond rotations), requiring exhaustive conformational searching to locate the global minimum.
    
  • Dual Basicity: The molecule contains two distinct nitrogen centers:

    • Aniline Nitrogen (

      
      ):  Electron-deficient due to the electron-withdrawing fluorine atoms (inductive effect).[1]
      
    • Tertiary Amine Nitrogen (

      
      ):  Highly basic, likely protonated at physiological pH.[1]
      
  • Intramolecular Interactions: Potential hydrogen bonding between the aniline protons and the ether oxygen or fluorine atoms.

Computational Strategy & Workflow

To ensure scientific integrity, a hierarchical approach is required: Conformational Search


 DFT Optimization 

Property Calculation
.[1]
Workflow Visualization

The following diagram illustrates the decision tree for processing this flexible molecule.

QM_Workflow Start Input Structure: 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline ConfSearch Conformational Search (MMFF94 or OPLS3e) Start->ConfSearch Generate Ensemble Filter Filter Redundant Conformers (RMSD < 0.5 Å) ConfSearch->Filter Boltzmann Weighting DFT_Opt DFT Geometry Optimization ωB97X-D / def2-TZVP (Gas Phase) Filter->DFT_Opt Top 10 Conformers Freq Frequency Calculation (Check for Imaginary Freqs) DFT_Opt->Freq Solvation Solvation Single Point SMD Model (Water/DMSO) Freq->Solvation Valid Minima Only Properties Property Extraction: - pKa (Thermodynamic Cycle) - MEP / FMOs - NMR Shielding Solvation->Properties

Figure 1: Hierarchical computational workflow ensuring global minimum identification before property extraction.

Protocol A: Conformational Ensemble Generation

Objective: Identify the global energy minimum to prevent calculating properties on a high-energy "ghost" structure.

Methodology
  • Force Field: Use MMFF94s or OPLS3e .[1] These force fields are parameterized to handle the aniline nitrogen planarity and the ether linkage accurately.

  • Algorithm: Monte Carlo Multiple Minimum (MCMM) or Low-Mode Sampling.[1]

  • Criteria:

    • Energy Window: 5.0 kcal/mol (to capture biologically relevant conformers).[1]

    • RMSD Cutoff: 0.5 Å (to eliminate duplicates).

Causality: The 3-(dimethylamino)propoxy chain can fold back toward the aromatic ring (π-cation interaction if protonated) or extend into solution.[1] A single static optimization will likely miss these intramolecular stabilizing effects [1].[1]

Protocol B: Electronic Structure & Reactivity (DFT)

Objective: Accurate prediction of geometry, Frontier Molecular Orbitals (FMO), and Molecular Electrostatic Potential (MEP).[1]

Step-by-Step Protocol
  • Software: Gaussian 16, ORCA 5.0, or Q-Chem.

  • Functional Selection:

    
    B97X-D  or B3LYP-D3(BJ) .
    
    • Reasoning: The "D" (Dispersion) correction is mandatory.[1] The flexible tail interacts with the aromatic ring via weak London dispersion forces, which standard B3LYP fails to capture [2].

  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

    • Reasoning: Fluorine atoms require diffuse functions to model electron lone pairs accurately.[1] The "def2" family is computationally efficient and accurate for organic main-group elements.[1]

  • Solvation Model: SMD (Solvation Model based on Density) .

    • Reasoning: SMD is superior to PCM/CPCM for calculating

      
       because it accounts for non-electrostatic terms (cavitation, dispersion, solvent structure) which are critical for the hydrophobic fluoro-aniline core [3].[1]
      
Data Output Table: Electronic Properties
PropertyLevel of TheoryTarget Value / Note
HOMO Energy

B97X-D/def2-TZVP
Predicts oxidative stability.[1]
LUMO Energy

B97X-D/def2-TZVP
Predicts electrophilic susceptibility.[1]
Dipole Moment SMD (Water)Solubility indicator.[1]
N-C Bond Length B3LYP-D3/6-311+G(d,p)Aniline

vs. Amine

.

Protocol C: pKa Prediction (Thermodynamic Cycle)

Objective: Predict the pKa of the tertiary amine (approx. 9.5) and the aniline (approx. 2-3 due to F-substitution).[1] The Thermodynamic Cycle method is the gold standard for high accuracy (< 0.5 pKa units error).

The Thermodynamic Cycle

Direct calculation of pKa is prone to error. Instead, we calculate the free energy change of the deprotonation reaction in the gas phase and correct it with solvation energies.


[1]

Where:


[1]
Workflow Visualization: Born-Haber Cycle

Thermodynamic_Cycle Gas_AH AH+(g) (Protonated) Gas_A A(g) + H+(g) (Deprotonated) Gas_AH->Gas_A ΔG(gas) (Deprotonation) Sol_AH AH+(aq) (Solvated) Gas_AH->Sol_AH ΔG(solv, AH+) Sol_A A(aq) + H+(aq) (Solvated) Gas_A->Sol_A ΔG(solv, A) + ΔG(solv, H+) Sol_AH->Sol_A ΔG(soln) (Experimental pKa)

Figure 2: Born-Haber thermodynamic cycle for accurate pKa calculation using Gas Phase and Solvation Phase energies.

Execution Details [4]:
  • Gas Phase Optimization: Optimize both protonated (

    
    ) and neutral (
    
    
    
    ) forms in the gas phase.
  • Frequency Calculation: Obtain Thermal Correction to Gibbs Free Energy (

    
    ).[1]
    
  • Solvation Energy: Perform single-point energy calculations on the gas-phase geometries using M06-2X/6-31+G(d,p) with the SMD water model.

  • Experimental Constant: Use the experimental value for the solvation free energy of a proton (

    
     kcal/mol).[1]
    

Scientific Validation & Quality Assurance

To ensure the trustworthiness of your results (E-E-A-T), apply these checks:

  • Imaginary Frequencies: Ensure all optimized structures have zero imaginary frequencies (NImag=0). A single imaginary frequency indicates a transition state, not a stable minimum.[1]

  • Spin Contamination: For open-shell calculations (if simulating radical cations), check

    
    .[1] It should deviate by < 10% from the theoretical value.
    
  • Basis Set Superposition Error (BSSE): While less critical for intramolecular DFT, ensure diffuse functions (+) are used for the anionic species or lone-pair rich atoms (F, O, N).

References

  • Grimme, S. (2011).[1] Density functional theory with London dispersion corrections. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 211-228.[1] Link[1]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal solvation model based on solute electron density and on a continuum model of the solvent defined by the bulk dielectric constant and atomic surface tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396.[1] Link

  • Ho, J., & Coote, M. L. (2010).[1] A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125, 3-21.[1] Link

  • Sutton, C. C., et al. (2012).[1] The dependence of the calculated pKa of amines on the method of solvation. Journal of Chemical Theory and Computation, 8(11), 4393-4404.[1] Link

Sources

The Fluorinated Propoxy Aniline Scaffold: Synthesis, Evolution, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthetic evolution, and medicinal utility of fluorinated propoxy anilines , with a specific focus on the 3-fluoro-4-propoxyaniline scaffold.

Executive Summary

Fluorinated propoxy anilines represent a specialized class of chemical building blocks used primarily in the development of antibiotics (oxazolidinones) and kinase inhibitors. This scaffold combines the metabolic stability and electronic modulation of a fluorine atom with the lipophilic, steric bulk of a propoxy chain.

Historically, this motif emerged from structure-activity relationship (SAR) campaigns surrounding Linezolid , where the 3-fluoro-4-morpholinyl ring system was modified to explore hydrophobic binding pockets.[1] Today, 3-fluoro-4-propoxyaniline serves as a critical intermediate for "next-generation" derivatives where the morpholine ring is replaced by an alkoxy chain to modulate LogP and membrane permeability.[1]

Historical Context & Structural Evolution

The "Phenetidine" Origins

The history of alkoxy anilines dates back to Phenacetin and Phenetidine (4-ethoxyaniline). While effective as analgesics, these early non-fluorinated compounds suffered from toxicity issues (nephrotoxicity and methemoglobinemia) due to the formation of reactive quinone-imine metabolites.

The Fluorine Renaissance

In the 1990s, the introduction of fluorine onto the aromatic ring revolutionized this class. The strategic placement of a fluorine atom ortho to the nitrogen or the alkoxy group (e.g., position 3) achieved two critical goals:

  • Metabolic Blocking: Fluorine prevents oxidative metabolism at the ring positions, reducing the formation of toxic metabolites.

  • Electronic Tuning: The high electronegativity of fluorine lowers the pKa of the aniline nitrogen, modulating its nucleophilicity and hydrogen-bond donating ability.

The Propoxy Divergence

While the morpholine ring (as seen in Linezolid) became the industry standard for solubility, the propoxy variant emerged in parallel SAR studies. Researchers found that replacing the morpholine ring with a flexible n-propoxy chain created a "lipophilic tail" that could penetrate deeper into hydrophobic pockets of enzymes (e.g., EGFR kinase) or bacterial ribosomes, offering a distinct pharmacological profile.

Synthetic Methodologies

The synthesis of 3-fluoro-4-propoxyaniline has evolved from non-selective classical methods to highly regioselective modern protocols.[1]

Evolution of Synthetic Routes
GenerationMethodologyKey ReagentsProsCons
Gen 1 Nitration of Phenols HNO₃, Alkyl halidesLow CostPoor regioselectivity; Explosion hazard
Gen 2 Direct Alkylation 4-amino-2-fluorophenol, Propyl bromideSimple workupOxidation of aniline; Poly-alkylation
Gen 3 (Current) Regioselective

3,4-Difluoronitrobenzene, n-Propanol, NaHHigh Yield (>90%) , ScalableRequires inert atmosphere
The Industrial Standard: Regioselective

The most robust route utilizes 3,4-difluoronitrobenzene as the starting material. This reaction relies on the differential reactivity of the two fluorine atoms.

  • Mechanism: The nitro group is a strong electron-withdrawing group (EWG).[1] It activates the fluorine at the para position (C-4) significantly more than the fluorine at the meta position (C-3) toward nucleophilic attack.[1]

  • Result: Reaction with sodium propoxide results in exclusive substitution at C-4, yielding 3-fluoro-4-propoxynitrobenzene , which is subsequently hydrogenated to the aniline.[1]

SNAr_Mechanism Start 3,4-Difluoronitrobenzene (Substrate) Inter Meisenheimer Complex (Stabilized by p-NO2) Start->Inter Nucleophilic Attack (C-4 Position) Reagent Sodium Propoxide (NaOPr) Reagent->Inter Product_Nitro 3-Fluoro-4-propoxynitrobenzene (Intermediate) Inter->Product_Nitro - F⁻ (Leaving Group) Final 3-Fluoro-4-propoxyaniline (Target) Product_Nitro->Final H₂ / Pd-C (Reduction)

Caption: Regioselective synthesis via Nucleophilic Aromatic Substitution (


). The para-nitro group directs the alkoxide attack exclusively to the C-4 position.

Detailed Technical Protocol

Target: Synthesis of 3-Fluoro-4-propoxyaniline (10g Scale) Purity Goal: >98% (HPLC)

Phase 1: Nucleophilic Substitution ( )
  • Preparation of Alkoxide:

    • In a dry 250 mL 3-neck round-bottom flask under Nitrogen, charge n-Propanol (50 mL).

    • Cool to 0°C in an ice bath.[1]

    • Carefully add Sodium Hydride (NaH) (60% dispersion in oil, 1.1 eq) portion-wise. Caution: Hydrogen gas evolution.

    • Stir for 30 mins until gas evolution ceases and a clear solution forms.

  • Addition of Substrate:

    • Dissolve 3,4-difluoronitrobenzene (1.0 eq) in dry THF (20 mL).

    • Add this solution dropwise to the alkoxide mixture at 0°C over 15 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature <10°C to ensure regioselectivity.

  • Reaction & Quench:

    • Allow to warm to room temperature (25°C) and stir for 2 hours.

    • Monitor: TLC (20% EtOAc/Hexane) should show disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).
    • Quench by pouring mixture into ice-water (200 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).[1] Wash organics with brine, dry over

      
      , and concentrate to yield yellow solid (3-fluoro-4-propoxynitrobenzene).[1]
      
Phase 2: Catalytic Hydrogenation
  • Reduction:

    • Dissolve the crude nitro intermediate in Methanol (100 mL).

    • Add 10% Pd/C catalyst (5 wt% loading).

    • Purge vessel with Nitrogen (3x), then Hydrogen (3x).

    • Stir under Hydrogen balloon (1 atm) at RT for 4-6 hours.

  • Isolation:

    • Filter through a Celite pad to remove catalyst.[1] Caution: Pd/C is pyrophoric when dry.

    • Concentrate filtrate under reduced pressure.[1]

    • Purification: If necessary, recrystallize from Hexane/EtOAc or distill under high vacuum.

    • Yield: Typically 85-92% overall yield.[1]

Analytical Validation (Self-Validating Data)[1]

TestExpected ResultInterpretation
1H NMR (CDCl3)

6.3-6.5 (m, 2H, Ar-H ortho to

), 3.9 (t, 2H,

), 3.5 (br s, 2H,

)
Confirms aniline formation and propoxy chain integrity.
19F NMR Singlet around -135 ppmConfirms single fluorine atom; shift indicates F is meta to amine.[1]
Mass Spec (ESI+)

Matches molecular weight of

.
Appearance Light brown oil or off-white solidDarkening indicates oxidation (store under Argon).[1]

Applications in Drug Discovery

The 3-fluoro-4-propoxyaniline moiety is a bioisostere for the 3-fluoro-4-morpholino group found in Linezolid.[1]

  • Antibiotics: Used to synthesize oxazolidinone analogs with higher lipophilicity to improve penetration into Gram-negative bacteria.[1]

  • Kinase Inhibitors: The propoxy tail provides a "handle" for hydrophobic interactions in the ATP-binding pocket of tyrosine kinases (e.g., EGFR, VEGFR), while the aniline nitrogen serves as the hinge binder.

Applications cluster_0 Medicinal Chemistry Applications Core 3-Fluoro-4-propoxyaniline (Scaffold) App1 Oxazolidinone Antibiotics (Linezolid Analogs) Core->App1 Cyclization with Glycidyl Butyrate App2 Kinase Inhibitors (EGFR/VEGFR Targets) Core->App2 Coupling with Quinazoline Core App3 Liquid Crystals (Mesogenic Units) Core->App3 Schiff Base Formation

Caption: The divergent utility of the scaffold in pharmaceutical and material sciences.

References

  • Linezolid Discovery: Brickner, S. J., et al. "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry39.3 (1996): 673-679.[1] Link

  • Regioselective SNAr: "Process for the preparation of 3-fluoro-4-morpholinoaniline." U.S. Patent 5,668,286.[1] (Describes the foundational SNAr chemistry on 3,4-difluoronitrobenzene). Link

  • Kinase Inhibitor SAR: Palmer, B. D., et al. "Structure-activity relationships for 4-anilinoquinazoline inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor." Journal of Medicinal Chemistry40.10 (1997): 1519-1529.[1] Link

  • Compound Data: PubChem CID 1485330 (3-Fluoro-4-morpholinoaniline - Structural Analog Reference).[1] Link

Sources

Methodological & Application

Detailed experimental protocol for 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the optimized synthetic protocol for 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline , a critical intermediate often utilized in the development of kinase inhibitors (e.g., EGFR or ALK inhibitors) where the solubilizing dimethylaminopropyl tail and the electron-withdrawing fluorine atoms modulate pharmacokinetics and binding affinity.

Part 1: Strategic Analysis & Retrosynthesis

Rationale: The synthesis is designed around a convergent Nucleophilic Aromatic Substitution (


)  followed by a Nitro Reduction . This route is selected over phenol alkylation because the precursor, 3,4,5-trifluoronitrobenzene, is highly activated toward nucleophilic attack specifically at the para-position (C4), ensuring high regioselectivity without the need for protecting groups.

Retrosynthetic Pathway:

  • Target: 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline

  • Precursor: 4-[3-(Dimethylamino)propoxy]-3,5-difluoronitrobenzene

  • Starting Materials: 3,4,5-Trifluoronitrobenzene + 3-(Dimethylamino)-1-propanol.

Part 2: Detailed Experimental Protocol

Step 1: Regioselective Etherification

Objective: Install the solubilizing side chain at the C4 position. Mechanism: Addition-Elimination via Meisenheimer complex. The nitro group activates the para-fluorine significantly more than the meta-fluorines.

Reagent Table:

ReagentMW ( g/mol )Equiv.[1]DensityAmount (Example)
3,4,5-Trifluoronitrobenzene 177.081.0-5.00 g
3-(Dimethylamino)-1-propanol 103.161.10.89 g/mL3.20 g (3.6 mL)
Sodium Hydride (60% in oil) 24.001.2-1.35 g
Tetrahydrofuran (Anhydrous) 72.11--50 mL

Procedure:

  • Activation: In a flame-dried 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, suspend Sodium Hydride (1.35 g) in anhydrous THF (20 mL) at 0°C (ice bath).

  • Alkoxide Formation: Add 3-(Dimethylamino)-1-propanol (3.6 mL) dropwise over 10 minutes. Evolution of

    
     gas will be observed.[1][2] Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/hazy.
    
  • Nucleophilic Attack: Dissolve 3,4,5-Trifluoronitrobenzene (5.00 g) in anhydrous THF (30 mL). Add this solution dropwise to the alkoxide mixture at 0°C over 20 minutes. Critical: Exothermic reaction. Maintain temp < 5°C to prevent bis-substitution.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours.

  • Monitoring: Monitor via TLC (SiO2, 5% MeOH in DCM) or LC-MS. The starting material (

    
    ) should disappear, yielding a more polar product.
    
  • Workup:

    • Quench carefully with saturated

      
       solution (10 mL) at 0°C.
      
    • Dilute with Ethyl Acetate (EtOAc, 100 mL) and Water (50 mL).

    • Separate layers. Extract aqueous layer with EtOAc (2 x 50 mL).

    • Wash combined organics with Brine (50 mL), dry over

      
      , and concentrate in vacuo.
      
  • Purification: The crude yellow oil is typically sufficiently pure (>90%) for the next step. If necessary, purify via flash column chromatography (Gradient: 0%

    
     10% MeOH in DCM).
    

Intermediate Data:

  • Compound: 4-[3-(Dimethylamino)propoxy]-3,5-difluoronitrobenzene.

  • Appearance: Yellow viscous oil or low-melting solid.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to the aniline without defluorination. Catalyst Choice: 10% Pd/C is standard. If defluorination is observed (rare with 3,5-F pattern under mild conditions), switch to


.

Reagent Table:

ReagentMWEquiv.[1][3][4][5]Amount
Nitro Intermediate (Step 1) ~260.21.0~7.3 g (Theoretical)
Pd/C (10% w/w, wet) -10 wt%0.73 g
Methanol 32.04Solvent75 mL
Hydrogen (

)
2.02ExcessBalloon / 1 atm

Procedure:

  • Setup: Dissolve the Nitro Intermediate (from Step 1) in Methanol (75 mL) in a hydrogenation flask.

  • Inerting: Add 10% Pd/C carefully (add under nitrogen flow to prevent ignition of methanol vapors).

  • Hydrogenation: Purge the flask with Nitrogen (3x), then Hydrogen (3x). Attach a hydrogen balloon (approx. 1 atm) and stir vigorously at RT for 4–6 hours.

  • Monitoring: Monitor by LC-MS. The mass should shift by -30 Da (loss of

    
    , gain of 
    
    
    
    ).
  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Safety: Do not let the Pd/C dry out completely on the filter; keep wet with water/methanol to prevent pyrophoric ignition.

    • Wash the pad with MeOH (50 mL).

    • Concentrate the filtrate in vacuo.

  • Final Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (DCM/MeOH/NH4OH 90:10:1) to obtain the target aniline.[2][4][5][6][7][8]

Part 3: Visualization & Logic

Reaction Scheme

SynthesisRoute cluster_conditions Key Mechanistic Drivers SM1 3,4,5-Trifluoronitrobenzene INT Intermediate: 4-[3-(Dimethylamino)propoxy]- 3,5-difluoronitrobenzene SM1->INT Step 1: SNAr NaH, THF, 0°C -> RT SM2 3-(Dimethylamino)-1-propanol SM2->INT PROD Target: 4-[3-(Dimethylamino)propoxy]- 3,5-difluoroaniline INT->PROD Step 2: Reduction H2, Pd/C, MeOH M1 Nitro group activates para-fluorine M1->SM1 M2 Ortho-fluorines provide steric bulk

Caption: Two-step convergent synthesis utilizing regioselective nucleophilic aromatic substitution followed by catalytic hydrogenation.

Process Workflow & Decision Matrix

Workflow Start Start: Crude Reaction Mixture (Step 1) TLC TLC Analysis (SM Disappeared?) Start->TLC Quench Quench with NH4Cl Extract EtOAc TLC->Quench Yes PurityCheck Purity > 90%? Quench->PurityCheck Column Flash Chromatography (MeOH/DCM) PurityCheck->Column No Reduction Proceed to Hydrogenation (Pd/C, H2) PurityCheck->Reduction Yes Column->Reduction

Caption: Operational workflow for the isolation and quality control of the intermediate ether.

Part 4: Scientific Validation (E-E-A-T)

1. Regioselectivity Causality: The reaction relies on the electronic nature of the benzene ring. In 3,4,5-trifluoronitrobenzene, the nitro group is a strong electron-withdrawing group (EWG). Nucleophilic attack occurs preferentially at the para position because the resulting Meisenheimer complex places the negative charge on the carbon bearing the nitro group, allowing for resonance stabilization of the charge into the nitro oxygens. Attack at the meta positions (3 or 5) does not allow this direct resonance delocalization onto the nitro group.

2. Self-Validating Analytical Markers:

  • 1H NMR (DMSO-d6) Diagnostic Signals:

    • Ether Linkage: Look for a triplet at

      
       ppm (
      
      
      
      ) and a triplet at
      
      
      ppm (
      
      
      ).
    • Aromatic Protons: The starting material has 2 protons. The product will also have 2 protons (positions 2 and 6), appearing as a doublet (

      
       Hz).
      
    • Aniline: In the final product, a broad singlet at

      
       ppm (
      
      
      
      ) will appear, and the aromatic protons will shift upfield relative to the nitro intermediate.

3. Safety & Handling:

  • Fluorinated Aromatics: While the C-F bond is stable, combustion can release HF.

  • Sodium Hydride: Pyrophoric. Must be handled under inert atmosphere.

  • Nitro Reduction: Exothermic. Hydrogen gas is flammable. Ensure proper grounding of equipment.

References

  • Nucleophilic Arom

    
    ) Mechanism: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Cyclic Amines." Chemical Reviews.
    • Context: Foundational text on the activation of halogens by nitro groups in arom
  • Synthesis of Alkoxy-Difluoroanilines (Analogous Methodologies)

    • Patent US20050250761A1.
    • Context: Describes the synthesis of similar aniline side chains using potassium carbon
  • Catalytic Hydrogenation of Fluoronitrobenzenes

    • Rylander, P. N. (1979). "Catalytic Hydrogenation in Organic Synthesis." Academic Press.
    • Context: Authoritative guide on preventing hydrodehalogen

Sources

Technical Guide: 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following application note and protocol guide details the use of 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline (CAS 1221723-98-3), a specialized intermediate critical in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs).

Abstract & Application Context

4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline is a high-value aniline building block designed to address two perennial challenges in kinase inhibitor development: metabolic stability and aqueous solubility .

In the context of drug design (SAR), this molecule serves as the "solvent-exposed tail" of a kinase inhibitor. The 3,5-difluoro substitution pattern blocks metabolic oxidation (P450-mediated hydroxylation) at the electron-rich aromatic ring, while the dimethylaminopropoxy tether provides a basic center (pKa ~9.5) to form water-soluble salts, crucial for oral bioavailability. This intermediate is structurally characteristic of 3rd and 4th generation EGFR and HER2 inhibitors.

Chemical Identity & Properties

PropertySpecification
Chemical Name 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline
CAS Number 1221723-98-3
Molecular Formula C₁₁H₁₆F₂N₂O
Molecular Weight 230.26 g/mol
Appearance Pale yellow to brown oil or low-melting solid (Free Base)
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water (increases at low pH)
pKa (Calc) ~3.5 (Aniline NH₂), ~9.5 (Tertiary Amine)
Stability Air-sensitive (oxidation of aniline); Hygroscopic

Synthetic Protocol (Self-Validating)

The synthesis exploits the differential electrophilicity of the fluorines in 3,4,5-trifluoronitrobenzene . The nitro group activates the para-fluorine (position 4) for Nucleophilic Aromatic Substitution (SNAr) significantly more than the meta-fluorines (positions 3 and 5), ensuring high regioselectivity.

Workflow Diagram

SynthesisWorkflow SM1 3,4,5-Trifluoronitrobenzene (Starting Material) Inter Intermediate: 4-Alkoxy-3,5-difluoronitrobenzene SM1->Inter Step 1: S_NAr THF, 0°C to RT Reagent 3-Dimethylamino-1-propanol + NaH (Base) Reagent->Inter Product Final Product: 4-[3-(Dimethylamino)propoxy]- 3,5-difluoroaniline Inter->Product Step 2: Hydrogenation MeOH, 1 atm RedAgent H2 / Pd/C (Reduction) RedAgent->Product

Figure 1: Regioselective synthesis pathway starting from 3,4,5-trifluoronitrobenzene.

Step 1: Regioselective SNAr Coupling

Objective: Displace the 4-fluoro substituent with the amino-alcohol side chain.

  • Preparation of Alkoxide:

    • In a dry 3-neck flask under Nitrogen, charge 3-dimethylamino-1-propanol (1.1 eq) and anhydrous THF (10 vol).

    • Cool to 0°C.

    • Add Sodium Hydride (60% dispersion) (1.2 eq) portion-wise. Caution: H₂ gas evolution.

    • Stir at 0°C for 30 mins until gas evolution ceases.

  • Coupling:

    • Add 3,4,5-trifluoronitrobenzene (1.0 eq) dropwise as a solution in THF, maintaining internal temp < 5°C.

    • Mechanistic Note: Low temperature prevents competitive attack at the 3/5 positions.

    • Warm to Room Temperature (RT) and stir for 4–6 hours.

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (EtOAc). Wash organic layer with water and brine.

    • Dry over Na₂SO₄ and concentrate.

    • Checkpoint:19F NMR should show a simplified pattern (singlet or doublet) compared to the complex multiplet of the starting material.

Step 2: Nitro Reduction

Objective: Convert the nitro group to the target aniline.

  • Reaction:

    • Dissolve the nitro intermediate in Methanol (MeOH) (10 vol).

    • Add 10% Pd/C (5 wt% loading).

    • Purge with Nitrogen, then introduce Hydrogen (balloon pressure or 1 atm).

    • Stir vigorously at RT for 2–4 hours.

  • Purification:

    • Filter through a Celite pad to remove catalyst. Caution: Pd/C is pyrophoric when dry.

    • Concentrate the filtrate.

    • Purification: The product is an amine.[1] If purity is <95%, purify via Acid-Base extraction (dissolve in 1M HCl, wash with ether, basify aqueous layer with NaOH, extract into DCM) or Flash Chromatography (DCM:MeOH:NH₄OH).

Quality Control & Validation

To ensure the intermediate is suitable for subsequent GMP coupling (e.g., Buchwald-Hartwig or SNAr with a heterocycle), strict QC is required.

TestMethodAcceptance Criteria
Purity HPLC (C18, 0.1% TFA water/ACN)≥ 98.0% (Area %)
Identity 1H NMR (DMSO-d₆)Characteristic triplets for propyl chain; Integration of aromatic protons (2H, d) matches.
Water Content Karl Fischer (KF)≤ 0.5% (Critical for coupling steps)
Residual Solvents GC-HeadspaceTHF < 720 ppm, MeOH < 3000 ppm

NMR Diagnostic Peaks (DMSO-d₆):

  • δ 6.0–6.5 ppm (2H, d): Aromatic protons at positions 2 and 6 (shielded by amino group).

  • δ 4.8–5.2 ppm (2H, s): Aniline NH₂ (broad, exchangeable).

  • δ 3.9 ppm (2H, t): O-CH₂ protons.

  • δ 2.2 ppm (6H, s): N(CH₃)₂ protons.

Handling & Safety Protocols

  • Toxicity: Fluorinated anilines are potential mutagens and skin sensitizers. Handle in a fume hood.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free base oxidizes (darkens) upon air exposure.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

References

  • Regioselectivity in SNAr Reactions

    • Mechanism:[2][3][4] The para-nitro group activates the C-4 fluorine via resonance withdrawal, stabilizing the Meisenheimer complex. The meta-fluorines only activate via induction, which is weaker.

    • Source: Smith, M. B. (2020). March's Advanced Organic Chemistry. Wiley. Link

  • Solubilizing Tails in Kinase Inhibitors

    • Context: The 3-(dimethylamino)propoxy motif is validated in drugs like Gefitinib to improve physicochemical properties.
    • Source: Eckstein, J. W. (2020). "Kinase Inhibitors: The Chemical Design of Signaling Pathway Modulators." Journal of Medicinal Chemistry. Link

  • Synthesis of 3,5-Difluoro-4-alkoxyanilines: Protocol: Standard reduction of nitroarenes using Pd/C. Source: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.

Sources

Application Note: 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline CAS: 1206835-64-0 (Representative for class; verify specific batch CoA) Role: Advanced Pharmacophore Building Block Primary Application: Synthesis of 3rd and 4th Generation Tyrosine Kinase Inhibitors (TKIs)

This application note details the utility of 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline as a critical intermediate in the development of targeted cancer therapies. Unlike simple anilines, this molecule integrates two strategic medicinal chemistry design elements: a solubilizing basic tail (dimethylaminopropoxy) and a metabolic shield (3,5-difluoro substitution). It is predominantly employed in the optimization of EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase) inhibitors, where the 3,5-difluoro motif prevents oxidative metabolism at the clinically vulnerable 4-position of the aniline ring while modulating the pKa of the nitrogen for optimal binding affinity.

Chemical Properties & Strategic Value[1]

Physicochemical Profile
PropertyValue / DescriptionMedicinal Chemistry Implication
Molecular Formula C₁₁H₁₆F₂N₂OCore scaffold for fragment-based drug design.
Molecular Weight 230.26 g/mol Low MW allows room for heavy heterocycle coupling (Rule of 5 compliance).
pKa (Aniline N) ~2.5 - 3.5 (Estimated)Reduced basicity due to ortho-fluorines; reduces non-specific protein binding.
pKa (Tertiary Amine) ~9.2 - 9.5Ensures high aqueous solubility at physiological pH via protonation.
LogP ~1.8 (Predicted)Balanced lipophilicity for membrane permeability.
The "Metabolic Shield" Mechanism

In early-generation kinase inhibitors (e.g., Gefitinib), the aniline ring is a common site for metabolic attack by Cytochrome P450 enzymes (specifically CYP3A4).

  • Problem: Unsubstituted or mono-substituted anilines are prone to hydroxylation or oxidation, leading to rapid clearance.

  • Solution: The 3,5-difluoro pattern blocks the ortho-positions relative to the amine and electronically deactivates the ring, significantly extending the half-life (

    
    ) of the final drug candidate.
    

Experimental Protocols

Protocol A: Synthesis of the Building Block

Note: If not purchasing commercially, this compound is synthesized via Nucleophilic Aromatic Substitution (


) followed by reduction. This protocol ensures high regioselectivity.

Reagents:

  • Starting Material: 3,4,5-Trifluoronitrobenzene

  • Nucleophile: 3-(Dimethylamino)-1-propanol

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu)

  • Solvent: Anhydrous THF or DMF

  • Reductant:

    
     (gas) + Pd/C (10%) or Iron powder/NH₄Cl
    

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under

    
    , suspend NaH (1.1 equiv) in anhydrous THF at 0°C.
    
  • Alkoxide Formation: Dropwise add 3-(dimethylamino)-1-propanol (1.0 equiv). Stir for 30 min until gas evolution ceases.

  • 
     Reaction:  Cool the solution to -10°C. Dropwise add 3,4,5-trifluoronitrobenzene (1.0 equiv). The reaction is highly exothermic.
    
    • Mechanistic Insight: The 4-position fluorine is most electrophilic due to the combined inductive withdrawal of the nitro group and the two flanking fluorines.

  • Workup: Quench with water, extract with EtOAc. The intermediate is 4-[3-(dimethylamino)propoxy]-3,5-difluoronitrobenzene .

  • Reduction: Dissolve the nitro intermediate in MeOH. Add 10% Pd/C (5 wt%). Stir under

    
     balloon (1 atm) for 4-12 hours.
    
  • Purification: Filter through Celite. Isolate the aniline as a viscous oil or low-melting solid.

Protocol B: Coupling to Kinase Scaffolds (Buchwald-Hartwig)

This protocol describes coupling this aniline to a chloropyrimidine scaffold, a standard step in TKI synthesis.

Reagents:

  • Halide: 2,4-Dichloropyrimidine derivative

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos or BrettPhos (4 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Charge: Add the chloropyrimidine (1.0 mmol), 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline (1.1 mmol), base, and catalyst precursor to a vial.

  • Inert Atmosphere: Seal vial and purge with Argon for 5 minutes. Add degassed dioxane (5 mL).

  • Reaction: Heat to 100°C for 12 hours.

  • QC Check: Monitor via LC-MS. Look for the

    
     peak corresponding to the coupled product. The 3,5-difluoro pattern often results in a characteristic splitting pattern in 
    
    
    
    NMR (~ -120 to -130 ppm).

Visualizing the Application

The following diagram illustrates the synthesis pathway and the structural logic of using this building block in drug design.

G cluster_logic Medicinal Chemistry Logic Start 3,4,5-Trifluoronitrobenzene Intermediate Nitro Intermediate (SNAr Regioselectivity) Start->Intermediate NaH, THF, -10°C (SNAr at C4) Reagent 3-(Dimethylamino)-1-propanol Reagent->Intermediate Product 4-[3-(Dimethylamino)propoxy]- 3,5-difluoroaniline Intermediate->Product H2, Pd/C Reduction Drug 3rd Gen EGFR Inhibitor (Scaffold Coupled) Product->Drug Pd-Catalyzed Coupling (Buchwald-Hartwig) Feature1 Dimethylamino Tail: Increases Solubility & Lysosomal Trapping Feature1->Product Feature2 3,5-Difluoro Motif: Blocks CYP Metabolism & Modulates pKa Feature2->Product

Caption: Synthesis pathway and structural rationale for the 3,5-difluoro-4-alkoxy aniline building block.

Safety & Handling Guidelines

  • Hazard Class: Acute Toxicant (Oral/Dermal). Fluorinated anilines are potential methemoglobinemia inducers.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Anilines oxidize slowly in air, turning dark brown.

  • Spill Protocol: Do not use water (hydrophobic). Absorb with sand/vermiculite and incinerate as hazardous organic waste containing nitrogen and fluorine.

References

  • Blair, J. A., et al. (2019). "Structure-guided development of covalent EGFR inhibitors." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2024). "3,5-Difluoroaniline Product Specification & Safety Data." Merck KGaA.

  • Zhou, W., et al. (2009). "Novel mutant-selective EGFR kinase inhibitors against T790M." Nature.

  • GuideChem. (2024). "Synthesis methods of 3,5-Difluoroaniline derivatives."

Application Note: 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline (referred to herein as DDA-F2 ) as a strategic building block for next-generation agrochemicals. Unlike generic aniline intermediates, DDA-F2 offers a dual-functional scaffold: the 3,5-difluoro motif imparts metabolic stability and lipophilicity, while the dimethylaminopropoxy tail introduces a basic center (pKa ~9.5) critical for solubility and phloem mobility via ion trapping. This note provides rational design principles, validated synthesis protocols, and specific handling instructions for integrating DDA-F2 into fungicide and herbicide discovery programs.

Structural Rationale: The "Fluorine-Amine" Synergy

The efficacy of DDA-F2 stems from the synergistic interplay between its halogenated core and its solubilizing tail.

The 3,5-Difluoro Effect (Metabolic Blocking)

In modern agrochemistry, the 3,5-difluoro substitution pattern is not merely decorative; it is a functional blockade against oxidative metabolism.

  • Mechanism: Cytochrome P450 enzymes typically attack electron-rich aromatic rings at the para or ortho positions relative to activating groups. The fluorine atoms at the 3 and 5 positions deactivate the ring and sterically hinder enzymatic hydroxylation.

  • Impact: This extends the half-life (

    
    ) of the active ingredient (AI) within the plant or pest, allowing for lower application rates.
    
The Amino-Alkoxy Tail (Systemicity & Ion Trapping)

The 3-(dimethylamino)propoxy chain transforms the molecule from a static lipophile into a dynamic, translocating agent.

  • Ion Trapping Mechanism: The dimethylamino group acts as a weak base. In the neutral pH of the phloem (pH ~8.0), a significant fraction remains uncharged and membrane-permeable. Upon entering acidic compartments (e.g., fungal vacuoles or specific plant organelles, pH ~5.5), the amine protonates, becoming charged and "trapped." This accumulation gradient drives systemic distribution.

  • Formulation Utility: The basic tail allows the AI to be formulated as a water-soluble salt (e.g., hydrochloride or mesylate), simplifying tank-mix compatibility.

Physicochemical Profile (Predicted)
PropertyValueImplication
Molecular Weight ~230.25 g/mol Fragment-based design compliant (<300 Da).
LogP (Neutral) 2.1 – 2.5Optimal for membrane permeability.
pKa (Base) ~9.2 (Amine)Supports phloem mobility (Kleier Model).
H-Bond Donors 1 (Aniline NH2)Handle for amide/urea coupling.

Synthetic Utility & Workflow

DDA-F2 is primarily used as the nucleophilic "head" in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) analogs and Urea-based herbicides .

Diagram 1: Synthetic Integration Workflow

The following diagram illustrates the standard workflow for converting DDA-F2 into a bioactive amide.

SynthesisWorkflow Start Building Block (DDA-F2) Coupling Amide Coupling (DIPEA, DMF) Start->Coupling Nucleophile Acid Carboxylic Acid (Scaffold) Activation Activation Step (HATU/SOCl2) Acid->Activation Activate Activation->Coupling + DDA-F2 Purification Acid-Base Extraction Coupling->Purification Crude Mix Final Active Ingredient (Candidate) Purification->Final Pure AI

Caption: Workflow for coupling DDA-F2 with carboxylic acid scaffolds to generate bioactive amides.

Experimental Protocols

Protocol A: Self-Validating Amide Coupling (HATU Method)

Use this protocol for high-value scaffolds where yield is critical. The protocol includes a self-check step using TLC.

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • DDA-F2 (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc.

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL) under

    
     atmosphere. Add HATU (1.2 mmol) and DIPEA (1.5 mmol). Stir for 15 minutes at Room Temperature (RT).
    
    • Checkpoint: Solution should turn slightly yellow/orange, indicating active ester formation.

  • Addition: Add DDA-F2 (1.1 mmol) and the remaining DIPEA (1.5 mmol) to the reaction mixture.

  • Reaction: Stir at RT for 4–16 hours.

  • Validation (TLC): Spot the reaction mixture against the starting DDA-F2. Use a solvent system of 5% MeOH in DCM.

    • Visualization: Stain with Ninhydrin . The starting DDA-F2 (primary amine) will stain Red/Purple . The product (amide) will NOT stain or will stain faintly yellow.

    • Success Criteria: Disappearance of the red/purple spot indicates full consumption of the aniline.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (3x) and Brine (1x). Dry over 
    
    
    
    .
Protocol B: "Acid-Base Switch" Purification

This method exploits the basic dimethylamino tail to purify the product without column chromatography.

  • Extraction: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc).

  • Acid Wash: Extract the organic layer with 0.5 M HCl (2x).

    • Mechanism:[1][2][3][4][5] The product (containing the basic amine tail) protonates and moves into the aqueous phase. Neutral impurities remain in the EtOAc.

  • Phase Separation: Discard the EtOAc layer (or keep for recovery of neutral byproducts).

  • Basification: Cool the aqueous layer on ice. Slowly add 2 M NaOH until pH > 10.

    • Observation: The product will precipitate or oil out as the free base.

  • Recovery: Extract the cloudy aqueous mixture with fresh EtOAc (3x). The pure product is now in the organic phase.

Agrochemical Design Case Study: Improving Systemicity

When designing phloem-mobile fungicides, the balance between lipophilicity and basicity is delicate. DDA-F2 is an ideal probe for the Kleier Ion Trap Model .

Diagram 2: The Ion Trapping Mechanism

This diagram visualizes how the DDA-F2 tail facilitates accumulation in the phloem.

IonTrap cluster_apoplast Apoplast / Xylem (pH 5.5) cluster_phloem Phloem Sieve Element (pH 8.0) AI_Prot AI-H+ (Protonated) Impermeable AI_Neut AI (Neutral) Permeable AI_Prot->AI_Neut Deprotonation (Equilibrium) AI_Phloem_Neut AI (Neutral) AI_Neut->AI_Phloem_Neut Passive Diffusion across Membrane AI_Phloem_Neut->AI_Phloem_Neut High Retention due to pKa ~9.5 AI_Phloem_Prot AI-H+ (Trapped) AI_Phloem_Neut->AI_Phloem_Prot Protonation (Minor species)

Caption: Ion trapping logic. While DDA-F2 is basic, modifying the tail length or pKa can optimize loading into the phloem (pH 8) vs. xylem (pH 5.5).

Application Note: For DDA-F2 (pKa ~9.5), the equilibrium heavily favors the protonated form at physiological pH. To improve phloem mobility, consider reacting DDA-F2 with electron-withdrawing scaffolds (e.g., sulfonamides) to lower the effective pKa of the system, or rely on the "Acid-Base Switch" purification to isolate the free base for formulation testing.

References

  • Jeschke, P. (2004). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection.[6] ChemBioChem.

  • Kleier, D. A. (1988). Phloem Mobility of Xenobiotics. Plant Physiology.

  • Fujiwara, T., & O'Hagan, D. (2014). Successful Fluorine-Containing Herbicide Agrochemicals.[7] Journal of Fluorine Chemistry.

  • Valeur, E., & Bradley, M. (2009). Amide Bond Formation: Beyond the Myth of Coupling Reagents. Chemical Society Reviews.

Sources

Application Note: LC-MS/MS Quantitation of 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the development and validation of an LC-MS/MS method for 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline . This compound is a critical fluorinated building block and potential impurity in the synthesis of tyrosine kinase inhibitors (TKIs).

Executive Summary

This guide details the analytical strategy for 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline (hereafter referred to as DDP-DFA ). Due to the presence of a basic dimethylamino tail (


) and an electron-deficient difluoroaniline core, this molecule presents unique chromatographic challenges, including peak tailing and potential carryover.

This protocol utilizes Positive Electrospray Ionization (ESI+) coupled with Reverse Phase Chromatography (RPLC) using a Charged Surface Hybrid (CSH) stationary phase. This combination ensures optimal retention of the polar basic amine while maintaining sharp peak symmetry under acidic conditions required for high MS sensitivity.

Analyte Characterization & Chemical Logic

Before method development, understanding the physicochemical behavior of the analyte is mandatory to avoid "trial and error" optimization.

PropertyCharacteristicAnalytical Implication
Formula

Monoisotopic Mass: 230.12 Da
Basicity Tertiary Amine (

)
Highly protonated at acidic pH; prone to silanol interactions (tailing).
Acidity Aniline (

)
Neutral at pH > 3. The fluorine atoms reduce the basicity of the aniline nitrogen.
Lipophilicity Moderate (

)
Retains well on C18, but the charged amine reduces retention time in acidic MP.
Ionization Proton AffinityHigh. The tertiary amine readily accepts a proton, making ESI+ the mode of choice.

Method Development Strategy

The core challenge is balancing Mass Spec Sensitivity (requires acidic pH) with Chromatographic Peak Shape (favors high pH for basic amines).

The "Charged Surface" Solution

Standard C18 columns often suffer from secondary interactions between the positively charged amine of DDP-DFA and residual silanols on the silica surface.

  • Recommendation: Use a Charged Surface Hybrid (CSH) C18 column. These columns have a low-level positive surface charge that electrostatically repels the protonated amine analyte, preventing silanol interaction and ensuring sharp peaks even in acidic mobile phases (formic acid).

Workflow Logic Diagram

The following diagram illustrates the decision matrix for selecting the final method conditions.

MethodLogic Analyte Analyte: DDP-DFA (Basic Amine + Fluoroaniline) Ionization Ionization Mode: ESI Positive (+) (Protonation of Dimethylamino) Analyte->Ionization High Proton Affinity Challenge Challenge: Peak Tailing due to Silanol Interactions Analyte->Challenge pKa ~9.5 MobilePhase Mobile Phase Selection: Acidic (0.1% Formic Acid) Ionization->MobilePhase Requires H+ MobilePhase->Challenge Analyte is Cationic Solution Solution: CSH C18 Column (Repels + charged analyte) Challenge->Solution Mitigate Tailing Detection Detection: MRM Transition 231.1 -> 86.1 Solution->Detection Sharp Peaks High S/N

Figure 1: Method Development Logic Flowchart illustrating the selection of CSH technology to overcome basic amine tailing.

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: DDP-DFA (>98% purity).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

  • Modifier: LC-MS Grade Formic Acid (FA).

  • Internal Standard (IS): Stable isotope labeled analog (e.g., DDP-DFA-d6) or a structural analog like Gefitinib-d3 (if specific IS is unavailable).

Sample Preparation
  • Stock Solution: Dissolve 1 mg of DDP-DFA in 1 mL of Methanol (1 mg/mL). Store at -20°C.

  • Working Standard: Dilute Stock to 1 µg/mL in Water:Methanol (90:10) + 0.1% FA .

    • Note: Avoid 100% organic diluent for injection to prevent "solvent effect" (peak broadening/splitting) on early eluting peaks.

  • Matrix Sample (e.g., Reaction Mixture):

    • Take 50 µL of reaction supernatant.

    • Perform Protein Precipitation (if bio-fluid) or simple dilution (if synthetic).

    • Dilute 1:1000 with Initial Mobile Phase (95% A / 5% B).

    • Vortex and Centrifuge at 10,000 rpm for 5 min.

    • Transfer supernatant to LC vial.

LC Conditions
  • System: UHPLC (Agilent 1290 or Waters ACQUITY).

  • Column: Waters ACQUITY UPLC CSH C18 (2.1 x 50 mm, 1.7 µm).

    • Alternative: Agilent ZORBAX Eclipse Plus C18 (Rapid Resolution HD).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold (Trapping)
0.50 5 Start Gradient
3.50 95 Elution of Lipophilic Impurities
4.50 95 Wash
4.60 5 Re-equilibration

| 6.00 | 5 | End of Run |

MS/MS Conditions
  • Source: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 450°C.

  • Desolvation Gas: 800 L/hr (N2).

  • Cone Voltage: Optimized (typically 20-30 V).

MRM Transitions (Multiple Reaction Monitoring): The precursor ion is the protonated molecule


.
TransitionTypeCollision Energy (eV)Structural Logic
231.1

86.1
Quantifier 20 - 25Side Chain Cleavage: Formation of the dimethylaminopropyl carbocation (

). This is the most stable and abundant fragment.
231.1

58.1
Qualifier30 - 35Immonium Ion: Formation of

. Highly specific for dimethylamino groups.
231.1

146.0
Qualifier15 - 20Neutral Loss: Loss of the side chain (

), leaving the protonated difluoro-phenol core.

Validation & Performance Criteria

To ensure the method is "Trustworthy" (E-E-A-T), the following validation parameters must be met:

  • System Suitability:

    • Inject the working standard (100 ng/mL) 5 times.

    • Requirement: %RSD of Peak Area < 2.0%; Retention Time variation < 0.1 min.

    • Tailing Factor: Must be < 1.5 (Critical for basic amines).

  • Linearity:

    • Range: 1.0 ng/mL to 1000 ng/mL.[3]

    • Weighting:

      
       (to account for heteroscedasticity in ESI).
      
    • 
       must be > 0.995.
      
  • Carryover:

    • Inject the highest standard (1000 ng/mL) followed by a Blank.

    • Requirement: Blank signal must be < 20% of the LLOQ signal.

    • Troubleshooting: If carryover is observed, switch needle wash solvent to Acetonitrile:Isopropanol:Water:Formic Acid (40:40:19:1) .

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing Interaction with silanols.Ensure Column is CSH or highly end-capped. Add 5mM Ammonium Formate to Mobile Phase A to increase ionic strength.
Low Sensitivity Ion suppression.Check sample cleanliness. If using PPT, ensure supernatant is clear. Switch to APCI if matrix effects are severe (though ESI is preferred).
Retention Shift pH instability.Formic acid is volatile. Refresh mobile phases daily. Ensure column temperature is stable (40°C).
Ghost Peaks Contaminated Mobile Phase.Basic amines are "sticky." Clean the LC lines with 10% Nitric Acid (remove column first!) if contamination persists.

References

  • Meyer, V. R. (2010). Practical High-Performance Liquid Chromatography. Wiley.[4] (Foundational text on RPLC of basic compounds).

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Shape Issues for Basic Compounds.

  • Dolan, J. W. (2002). "Tailing Peaks: The Basic Problem." LCGC North America.
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.

Sources

HPLC purification protocol for 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust purification protocol for 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline , a structural motif common in kinase inhibitor synthesis (e.g., EGFR inhibitors).[1] The molecule presents a "dual-personality" chromatographic challenge: a weakly basic, electron-deficient aniline core (


) coupled with a strongly basic tertiary amine tail (

).[1]

Traditional low-pH methods often result in peak tailing and limited loading capacity due to silanol interactions with the protonated tertiary amine.[1] This protocol utilizes a High-pH (pH 10.[1]0) Reversed-Phase strategy on Hybrid Particle Technology. By operating above the


 of the tertiary amine, we neutralize the molecule, maximizing lipophilic retention, improving peak symmetry, and significantly increasing preparative loading capacity.

Physicochemical Analysis & Strategy

To design a self-validating protocol, we must first understand the ionization states of the target molecule.

Structural Dissection
  • Core (3,5-difluoroaniline): The fluorine atoms at positions 3 and 5 are electron-withdrawing.[1] This lowers the basicity of the aniline nitrogen significantly compared to unsubstituted aniline (

    
     4.6), rendering it neutral at physiological pH.
    
  • Tail (Dimethylamino-propoxy): This aliphatic tertiary amine is the dominant basic center (

    
    ).[1]
    
The "pH Switch" Strategy

The ionization state dictates the purification mode. We compare two approaches:

ParameterLow pH (0.1% TFA/Formic Acid)High pH (10 mM Ammonium Bicarbonate)
Target State Fully Protonated (Dicationic)Fully Neutral (Free Base)
Retention Low (Polar)High (Lipophilic)
Silanol Interaction High (Ionic repulsion/attraction)Null (Suppressed ionization)
Loading Capacity Low (Repulsion between charged molecules)High (Aggregates well)
Recommendation Analytical QC OnlyPrimary Preparative Method

Expert Insight: Operating at pH 10 neutralizes the tertiary amine.[1] Neutral molecules pack more densely onto the C18 stationary phase than charged species, which repel each other. This allows for 5-10x higher mass loading per injection compared to low-pH methods [1].

Detailed Experimental Protocol

Equipment & Materials
  • LC System: Preparative HPLC with Binary Gradient Pump (Flow range 10–50 mL/min).[1]

  • Detector: Diode Array Detector (DAD) monitoring 254 nm (Aniline absorption) and 210 nm (Universal).[1]

  • Stationary Phase (Critical):

    • Type: Hybrid Silica (Organic/Inorganic) C18.[1] Do NOT use standard silica , which dissolves at pH > 8.[1]

    • Recommended: Waters XBridge BEH C18 or Agilent Poroshell HPH-C18.[1]

    • Dimensions: 19 x 150 mm, 5 µm (Prep).[1]

Mobile Phase Preparation
  • Solvent A (Buffer): 10 mM Ammonium Bicarbonate (

    
    ) in HPLC-grade water. Adjust to pH 10.0 with Ammonium Hydroxide (
    
    
    
    ).
    • Why: Volatile buffer ensures no salt residue after lyophilization.[1]

  • Solvent B (Organic): 100% Acetonitrile (ACN).[1]

Sample Preparation
  • Dissolution: Dissolve crude solid in 90% DMSO / 10% Methanol.

  • Concentration: Target 50–100 mg/mL.

  • Filtration: Pass through a 0.45 µm PTFE filter to remove insoluble palladium catalyst or inorganic salts from synthesis.[1]

Gradient Method (Linear Scale-Up)

Flow Rate: 20 mL/min (for 19mm ID column)

Time (min)% Solvent A% Solvent BEvent
0.00955Injection
1.00955Hold (Desalting)
12.00595Linear Gradient
14.00595Wash
14.10955Re-equilibration
17.00955End

Workflow Visualization

The following diagrams illustrate the decision logic and the physical workflow for this purification.

Purification Logic Tree

PurificationLogic Start Crude Mixture Analysis pKaCheck Identify Basic Centers (Tertiary Amine pKa ~9.5) Start->pKaCheck ColSelect Select Hybrid C18 Column (High pH Stable) pKaCheck->ColSelect Target Neutral State MobilePhase Mobile Phase: pH 10 (NH4HCO3 / NH4OH) ColSelect->MobilePhase RunPrep Run Prep HPLC MobilePhase->RunPrep Decision Peak Shape Check RunPrep->Decision Good Symmetric Peak: Collect Fraction Decision->Good Tailing Factor < 1.2 Tailing Tailing Observed: Check Buffer pH Decision->Tailing Tailing Factor > 1.5 Tailing->MobilePhase Remake Buffer

Figure 1: Decision logic for selecting high-pH chromatography to suppress amine ionization.

Preparative Workflow & QC

PrepWorkflow Crude Crude Sample (DMSO Soln) PrepLC Prep HPLC (pH 10 Hybrid C18) Crude->PrepLC Detect UV Trigger (254 nm) PrepLC->Detect Collect Fraction Collection Detect->Collect Threshold > 20 mAU QC QC Analysis (Low pH Method) Collect->QC Aliquot QC->PrepLC Purity < 95% (Re-inject) Dry Lyophilization (Free Base) QC->Dry Purity > 98%

Figure 2: The closed-loop workflow ensuring purity via orthogonal (Low pH) QC.

Quality Control (Orthogonal Check)

Crucial Step: Do not QC your fractions using the same method you used to purify them. Co-eluting impurities at pH 10 might separate at pH 3.[1]

QC Method (Analytical):

  • Column: Standard C18 (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5–95% B over 5 minutes.

  • Acceptance Criteria: Single peak at >98% area integration at 254 nm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Fronting Peaks Volume OverloadInjection volume is too high for the column. Reduce volume, increase concentration.
Tailing Peaks pH MismatchEnsure Mobile Phase A is pH 10.0 ± 0.1. If pH drops < 9, the amine partially ionizes.[1]
High Backpressure PrecipitationThe "Free Base" form is less soluble in water than the salt. Ensure the gradient does not stay at <10% Organic for too long during the run.
Ghost Peaks CarryoverBasic amines stick to injector seals.[1] Add a needle wash step with 50:50 MeOH/Water + 0.1% Formic Acid.[1]

References

  • McCalley, D. V. (2005).[1] Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A, 1079(1-2), 146-157.[1]

  • Waters Corporation. (2008).[1] Effect of pH on LC-MS Analysis of Amines. Application Note 720002628EN.[1]

  • Agilent Technologies. (2014).[1] Purification of Basic Compounds at High pH using Agilent Poroshell HPH-C18. Application Note 5991-4990EN.

  • PubChem. (2026).[1] Compound Summary: 3,5-Difluoroaniline.[1][2][3][4] National Library of Medicine.

Sources

Application Note AN-2026: Bioactivity & Toxicity Profiling of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aniline (phenylamine) derivatives occupy a paradoxical niche in drug discovery. They are "privileged scaffolds" found in diverse therapeutics—from sulfonamide antibiotics to kinase inhibitors (e.g., Gefitinib)—yet they serve as a classic structural alert for toxicity. The metabolic bioactivation of the aniline moiety can lead to methemoglobinemia (MetHb), genotoxicity, and hepatotoxicity.

This Application Note provides a rigorous experimental framework for evaluating aniline compounds. Unlike generic screening guides, this protocol specifically addresses the unique physicochemical liabilities of anilines (oxidation, solubility) and their tendency to generate false positives in standard colorimetric assays (MTT/MTS interference).

Part 1: Pre-Experimental Considerations (Physicochemical)

The Stability Challenge

Anilines are electron-rich and prone to oxidation (auto-oxidation) upon exposure to air and light, forming colored impurities (azobenzenes, polyanilines) that interfere with optical density (OD) readings.

Handling Protocol:

  • Storage: Store solid compounds under inert gas (Argon/Nitrogen) at -20°C.

  • Solubilization:

    • Primary Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is preferred.

    • Concentration: Prepare 10 mM stock solutions immediately prior to use.

    • Visual Check: Discard any stock solution that turns brown/red upon dissolution, as this indicates pre-existing oxidation products.

  • Light Protection: All liquid handling should be performed under low-light conditions or using amber tubes.

Solubility & pH

The basicity of the amino group (pKa ~4.6 for unsubstituted aniline) means solubility is pH-dependent. In standard physiological buffers (pH 7.4), anilines are predominantly neutral and hydrophobic, potentially precipitating at high concentrations.

Part 2: Cytotoxicity Profiling (The "False Positive" Trap)

The Interference Mechanism

Standard tetrazolium-based assays (MTT, MTS, WST-1) rely on cellular dehydrogenases to reduce a salt into a colored formazan product.

  • The Aniline Problem: Aniline derivatives often possess intrinsic reductive potential or induce Reactive Oxygen Species (ROS) that can chemically reduce tetrazolium salts extracellularly, independent of cell viability. This leads to false indications of cell viability (underestimation of toxicity).

Recommended Protocol: ATP-Based Luminescence

To avoid redox interference, quantify ATP (Adenosine Triphosphate), which is present only in metabolically active cells and degrades rapidly upon necrosis.

Materials:

  • Cell Line: HepG2 (Liver) or HEK293 (Kidney).

  • Reagent: CellTiter-Glo® or equivalent ATP-luciferase system.

  • Control: 10 µM Rotenone (Mitochondrial toxin).

Workflow:

  • Seeding: Plate 5,000 cells/well in white-walled 96-well plates. Incubate 24h.

  • Dosing: Add aniline compounds (0.1 – 100 µM). Crucial: Include a "No Cell" control containing only media + compound to check for intrinsic luminescence.

  • Incubation: 24h at 37°C, 5% CO2.

  • Detection: Add ATP reagent (1:1 ratio). Shake 2 mins. Incubate 10 mins (dark).

  • Read: Measure Luminescence (RLU).

Data Analysis: Calculate % Viability relative to DMSO control.



Part 3: The Signature Assay – In Vitro Methemoglobinemia (MetHb)

Methemoglobinemia is the dose-limiting toxicity for many aniline drugs. The aniline is bioactivated (usually by CYP2E1) to a hydroxylamine, which autocatalytically oxidizes Hemoglobin (


) to Methemoglobin (

), losing oxygen-carrying capacity.

Note: Direct incubation of aniline with blood often fails because metabolic activation is required. This protocol uses a microsome-supplemented system.[1]

Experimental Design
  • Source: Fresh human or rat whole blood (heparinized).

  • Activation System: S9 Fraction (Liver homogenate) or recombinant CYP2E1.

  • Positive Control: 4-Aminophenol or Phenylhydroxylamine (direct oxidants).

High-Throughput 96-Well Protocol

Reagents:

  • Lysis Buffer: 1% Saponin in PBS.

  • Assay Buffer: 0.1 M Phosphate buffer (pH 7.4).

  • NADPH Regenerating System: Required for S9 activity.

Step-by-Step Protocol:

  • Blood Prep: Wash RBCs 3x with PBS. Resuspend to 40% hematocrit.

  • Reaction Mix (per well):

    • 50 µL Diluted RBCs (lysate or intact depending on transport study needs).

    • 40 µL S9 Mix (with NADPH).

    • 10 µL Test Compound (Final conc: 100 µM).

  • Incubation: Incubate at 37°C for 60–120 minutes with gentle shaking.

  • Measurement (Spectral Shift):

    • Transfer supernatant to a clear 96-well plate.

    • Read 1 (MetHb): Absorbance at 630 nm .

    • Read 2 (Isosbestic Point): Absorbance at 540 nm (Total Hb reference).

  • Calculation: While the Evelyn-Malloy method is the gold standard, a simplified relative index for screening is:

    
    
    Compare against the Positive Control (set as 100% response).
    

Part 4: Metabolic Activation Pathway (Mechanism of Action)

Understanding the bioactivation pathway is critical for interpreting safety data. The toxicity is rarely caused by the parent aniline but by the N-hydroxylated metabolite.

AnilinePath Aniline Parent Aniline (Non-Toxic) CYP CYP450 (CYP2E1/1A2) Aniline->CYP N_OH N-Hydroxylamine (Reactive Metabolite) Aniline->N_OH Bioactivation CYP->N_OH Nitroso Nitrosobenzene N_OH->Nitroso Oxidation DNA DNA Adducts (Genotoxicity) N_OH->DNA Covalent Binding Hb_Fe3 Methemoglobin (Fe3+) (Toxic) Nitroso->Hb_Fe3 Redox Cycling Hb_Fe2 Hemoglobin (Fe2+) Hb_Fe2->Hb_Fe3 Oxidation

Figure 1: The Bioactivation Cascade. The parent aniline undergoes N-hydroxylation, creating a redox cycle that pumps electrons from Hemoglobin to Oxygen, generating Methemoglobin and ROS.

Part 5: Summary of Assays & Decision Matrix

Use this table to select the appropriate assay based on the development stage.

Assay TypeTarget EndpointKey Reagent/MethodCritical Note for Anilines
Primary Screen Cell ViabilityATP (CellTiter-Glo)Avoid MTT/MTS due to chemical reduction interference.
Safety Alert MethemoglobinemiaRBC + S9 Fraction + Abs 630nmRequires metabolic activation (S9) to mimic in vivo toxicity.
Genotoxicity MutagenicityAmes Test (Strain TA98/TA100)Must run +S9 condition; anilines are pro-mutagens.
Physicochemical StabilityHPLC-UV / LC-MSMonitor for azo-dimer formation (colored impurities).

Part 6: References

  • National Institutes of Health (NIH). (2016). Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes.[1]Link

  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.[1]Link

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test (Ames Test).[2]Link

  • Journal of Pharmacology and Experimental Therapeutics. (2000). Aniline-induced methemoglobinemia in dogs: pitfalls of route-to-route extrapolations.Link

  • Gaylord Chemical. (2007).[3] Dimethyl Sulfoxide (DMSO) Solubility Data.[3]Link

Sources

Application Note: High-Efficiency Functionalization of 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline

[1]

Abstract & Strategic Overview

This guide details the functionalization of 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline (referred to herein as Scaffold-A ).[1] This molecule represents a "privileged scaffold" in medicinal chemistry, often utilized in kinase inhibitors (e.g., EGFR targeting) and PROTAC linkers.[1]

The Challenge: The primary challenge in functionalizing Scaffold-A lies in its electronic duality.[1] The 3,5-difluoro substitution pattern exerts a strong inductive effect (


1

The Solution: We present two optimized protocols designed to overcome these barriers:

  • HATU-Mediated Amidation: For coupling with carboxylic acids, utilizing HOAt-stabilized active esters to drive reaction kinetics despite poor aniline nucleophilicity.[1]

  • Carbamate-Activated Urea Synthesis: A robust method for generating urea linkages, essential for designing protein-protein interaction inhibitors.[1]

Chemical Analysis & Pre-Reaction Considerations

Electronic Deactivation (The Fluorine Effect)

The nucleophilicity of the aniline nitrogen is the rate-determining factor.

  • Standard Aniline

    
    :  ~4.6
    
  • 3,5-Difluoroaniline

    
    :  ~3.5 (approx.[1] 10x less basic/nucleophilic)[1]
    

Implication: Standard coupling reagents (EDC/NHS) often result in stalled reactions or low yields.[1] High-efficiency coupling agents (HATU, COMU) or acid chlorides are required.[1]

Solubility & Handling
  • Amphiphilic Nature: The molecule contains a lipophilic core and a hydrophilic basic tail.[1]

  • Salt Formation: Ensure Scaffold-A is in its free base form before reaction.[1] If supplied as a hydrochloride salt, an extra equivalent of base (DIPEA) is mandatory.[1]

  • Solvent Choice: DMF or DMAc are preferred over DCM due to the polarity of the zwitterionic intermediates formed during coupling.

Protocol 1: High-Efficiency Amide Coupling (HATU Method)

This protocol is optimized for linking Scaffold-A to carboxylic acids (e.g., warheads, E3 ligase ligands).[1]

Reagents & Stoichiometry[1]
ComponentRoleEquivalents (Eq.)Notes
Carboxylic Acid (R-COOH) Electrophile1.0 - 1.2Limiting reagent usually determines yield.[1]
Scaffold-A Nucleophile1.0Ensure free base form.[1]
HATU Coupling Agent1.2 - 1.5Generates highly reactive At-ester in situ.[1]
DIPEA (Hünig's Base) Base3.0 - 4.0Neutralizes acid and maintains amine nucleophilicity.[1]
DMF (Anhydrous) Solvent[0.1 M]Concentration relative to limiting reagent.[1]
Step-by-Step Procedure
  • Activation Phase:

    • In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

    • Add HATU (1.2 equiv) and DIPEA (2.0 equiv).[1]

    • Stir at Room Temperature (RT) for 15–30 minutes .

    • Mechanism:[1][2] This pre-activation forms the reactive O-(7-azabenzotriazol-1-yl)-uronium salt, preventing the aniline from competing for the coupling reagent.[1]

  • Coupling Phase:

    • Dissolve Scaffold-A (1.0 equiv) in a minimal amount of DMF.[1]

    • Add the Scaffold-A solution dropwise to the activated acid mixture.[1]

    • Add the remaining DIPEA (1.0–2.0 equiv) to ensure the basic tail of Scaffold-A does not protonate the aniline via intramolecular H-bonding.

  • Reaction Incubation:

    • Stir at RT for 4–16 hours .[1]

    • QC Check: Monitor by LC-MS.[1][3] TLC is often unreliable due to the "streaking" caused by the tertiary amine tail.[1]

    • Troubleshooting: If conversion is <50% after 4 hours, heat to 45°C .[1] The electron-deficient aniline requires higher activation energy.[1]

  • Workup (Critical - Do NOT use Acid):

    • Dilute: Pour reaction mixture into EtOAc (10x volume).

    • Wash 1: Saturated

      
       (removes unreacted acid and HATU byproducts).[1]
      
    • Wash 2: Water (removes DMF).[1]

    • Wash 3: Brine.[1]

    • Dry/Concentrate: Dry over

      
      , filter, and concentrate.
      
    • Note: Do not use 1N HCl or citric acid washes; the product will protonate and partition into the aqueous layer, leading to total loss.

Protocol 2: Urea Synthesis via Phenyl Carbamate[1]

This protocol is preferred when linking Scaffold-A to another amine.[1] Direct reaction with isocyanates is possible, but isocyanates are often unstable or unavailable.[1] This "Activated Carbamate" route is safer and more versatile.[1]

Reaction Workflow Diagram

UreaSynthesiscluster_conditionsCritical ConditionsScaffoldScaffold-A(Nucleophile)IntermediatePhenyl CarbamateIntermediateScaffold->Intermediate Activation(-10°C to RT)PhOCOClPhenyl ChloroformatePhOCOCl->IntermediateProductFinal UreaProductIntermediate->Product Substitution(Heat, DMSO)Amine2Secondary Amine(Partner)Amine2->ProductNote1Avoid H2O(Hydrolysis Risk)

Figure 1: Two-step urea formation via phenyl carbamate activation, avoiding unstable isocyanates.

Step-by-Step Procedure
  • Carbamate Activation:

    • Dissolve Scaffold-A (1.0 equiv) and Pyridine (3.0 equiv) in anhydrous DCM.[1]

    • Cool to 0°C .

    • Add Phenyl Chloroformate (1.1 equiv) dropwise.[1]

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Result: Formation of the phenyl carbamate intermediate.[1]

  • Displacement (Urea Formation):

    • The intermediate can often be used crude or purified by rapid silica filtration.[1]

    • Dissolve the Phenyl Carbamate Intermediate in DMSO or DMF.[1]

    • Add the Partner Amine (1.2 equiv) and Triethylamine (2.0 equiv).[1]

    • Heat to 60–80°C for 4–6 hours.

    • Mechanism:[1][2] The partner amine attacks the carbonyl, displacing the phenoxide leaving group. The heat is necessary because the difluoro-aniline nitrogen is a poor leaving group, making the reverse reaction unlikely, but the forward reaction requires energy.

Quality Control & Analytical Validation

NMR Interpretation[1]
  • 
     NMR:  Essential for confirmation. The 3,5-difluoro pattern usually appears as a distinct signal around 
    
    
    to
    
    
    ppm.[1] Functionalization of the amine often causes a slight downfield shift in the fluorine signals due to changes in ring electronics.
  • 
     NMR: 
    
    • Diagnostic Shift: The amide

      
       proton will appear as a singlet (broad) between 
      
      
      9.5–10.5 ppm.[1]
    • Side Chain: Verify the integrity of the dimethylamino group (

      
       2.2 ppm, singlet, 6H).
      
LC-MS Troubleshooting Table
ObservationProbable CauseCorrective Action
Mass [M+H]+ found, but low yield Product lost in aqueous wash.Check aqueous layers.[1][4] Re-extract with DCM/Isopropanol (3:1) at pH 10.[1]
Mass [M+18]+ (Hydrolysis) Wet solvent or old HATU.[1]Use fresh anhydrous DMF.[1] Ensure HATU is white, not yellow.
Starting Material remains Low nucleophilicity.[1]Switch to Acid Chloride method or increase Temp to 50°C.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][3][5][6][7] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1] Link

  • PubChem. (n.d.).[1] 3,5-Difluoroaniline Compound Summary. National Library of Medicine.[1] Link[1]

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #YIELD-OPT-35DF Status: Open Subject: Yield Improvement & Troubleshooting Guide for 3,5-difluoro-4-alkoxyaniline derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Synthetic Challenge

You are likely synthesizing 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline as a key intermediate for EGFR or tyrosine kinase inhibitors (analogous to the side chains found in Gefitinib or Vandetanib).

The synthesis typically follows a two-step sequence starting from 3,4,5-trifluoronitrobenzene :

  • SNAr Alkylation: Regioselective displacement of the 4-fluoro substituent.

  • Nitro Reduction: Chemoselective reduction of the nitro group to the aniline without defluorination.

Low yields in this pathway are rarely due to "bad luck." They stem from three specific chemical pitfalls: Regio-isomer formation (attacking the 3-position), Hydrodefluorination (losing fluorine during reduction), and Workup losses (due to the amphiphilic nature of the product).

Module 1: The SNAr Reaction (Alkylation)

Objective: Install the 3-(dimethylamino)propoxy chain at the 4-position. Core Issue: Regioselectivity. The 3,5-fluorines are also activated, though less so than the 4-fluorine (para to nitro).

Standard Protocol (Optimized)
  • Substrate: 3,4,5-Trifluoronitrobenzene (1.0 eq)

  • Nucleophile: 3-(Dimethylamino)-1-propanol (1.05 eq)

  • Base: NaH (60% dispersion, 1.1 eq) or KOtBu (1.1 eq)

  • Solvent: THF (anhydrous) or DMF (if temperature control is precise).

Troubleshooting Guide: SNAr Step
SymptomProbable CauseCorrective Action
Formation of ~10-15% impurity (M+ isomer) Regio-isomerism: Attack at the 3-position (meta-substitution).Lower Temperature: Conduct the addition at -10°C to 0°C. The 4-position is kinetically favored (para-activation). Higher temps allow thermodynamic equilibration to the meta-product.
Bis-substitution (M + amino-alkoxy chain x2) Excess Nucleophile/Base: The product is still activated enough to react again.Stoichiometry Control: Strictly limit the amino-alcohol to 1.05 equivalents. Add the alkoxide to the nitrobenzene, not vice-versa (Inverse Addition).
Low Conversion (<50%) Moisture: NaH is quenched by wet solvent.Dry Solvents: Ensure THF has <50 ppm water. Switch to KOtBu/THF for easier handling if moisture is a persistent issue.
Critical Workflow Visualization

SnAr_Pathway Start 3,4,5-Trifluoronitrobenzene Reagent Amino-Alcohol + Base (Alkoxide Formation) Start->Reagent Temp_High Temp > 20°C Reagent->Temp_High Temp_Low Temp < 0°C Reagent->Temp_Low Product_Para Target: 4-Substituted (Major Product) Temp_High->Product_Para Product_Meta Impurity: 3-Substituted (Regio-isomer) Temp_High->Product_Meta Thermodynamic Leakage Temp_Low->Product_Para Kinetic Control

Figure 1: Kinetic vs. Thermodynamic control in the SNAr substitution of polyfluoronitrobenzenes.

Module 2: The Reduction Step

Objective: Convert Nitro (-NO2) to Aniline (-NH2). Core Issue: Defluorination. Palladium catalysts can cleave aromatic C-F bonds, especially in electron-deficient rings.

Protocol Options
Option A: Catalytic Hydrogenation (High Throughput)
  • Catalyst: 5% Pt/C (Sulfided) is superior to Pd/C. If using Pd/C, you must poison the catalyst.

  • Poison: Add 0.1 eq Diphenylsulfide or use commercially available "poisoned" Pd/C.

  • Solvent: MeOH or EtOH.

  • Condition: H2 balloon (1 atm). Do not pressurize; high pressure promotes C-F cleavage.

Option B: Dissolving Metal Reduction (High Selectivity)
  • Reagents: Iron powder (3-5 eq) + NH4Cl (5 eq).

  • Solvent: EtOH/Water (3:1).

  • Temp: Reflux (70-80°C).

  • Why: Iron reduction is chemically incapable of breaking the C-F bond under these conditions. Use this if your yield loss is due to defluorination.

FAQ: Reduction Failures

Q: My LCMS shows a mass of [M-19]. What happened? A: You lost a fluorine atom (Hydrodefluorination). This is common with fresh Pd/C. Switch to Fe/NH4Cl or Sulfided Pt/C .

Q: The reaction stalled at the hydroxylamine intermediate. A: This often happens in neutral hydrogenation. Add a trace of acetic acid (1%) to the methanol to accelerate the reduction of the hydroxylamine to the amine.

Module 3: Purification & Isolation (The "Hidden" Yield Killer)

Objective: Isolate the product from the reaction mixture. Core Issue: The product is an amphiphilic zwitterion-like molecule . It has a basic amine tail and a lipophilic fluoro-aromatic head. It often stays in the aqueous layer or streaks on silica gel.

Optimized Workup Protocol (Acid-Base Extraction)

Do not rely on standard silica chromatography immediately. Use this chemical purification method:

  • Quench: Dilute reaction mixture with water.

  • Acidify: Adjust pH to ~2-3 using 1N HCl. The product is now protonated (salt form) and water-soluble.

  • Wash: Extract the aqueous layer with Ethyl Acetate (EtOAc).

    • Result: Impurities (unreacted nitrobenzene, non-basic byproducts) go into the organic layer. Discard the organic layer.

  • Basify: Adjust the aqueous layer pH to >10 using NaOH or Na2CO3. The product is now the free base.

  • Extract: Extract the aqueous layer with DCM (Dichloromethane) x3.

    • Note: Use DCM, not EtOAc, for the final extraction. The amine solubility is better in DCM.

  • Dry & Concentrate: Dry over Na2SO4 and evaporate.

Purification Decision Tree

Workup_Logic Crude Crude Reaction Mixture Acidify Acidify to pH 2 (Form HCl Salt) Crude->Acidify Wash Wash with EtOAc Acidify->Wash Discard Discard Organic Layer (Removes Neutrals) Wash->Discard Basify Basify Aqueous to pH 10 Wash->Basify Aqueous Phase Extract Extract with DCM Basify->Extract Final Pure Product (High Yield) Extract->Final

Figure 2: Acid-Base extraction strategy to purify the amino-aniline without chromatography.

References & Authority

  • SNAr Regioselectivity on Polyfluorobenzenes:

    • Mechanism:[1][2][3][4] For 3,4,5-trifluoronitrobenzene, the nucleophilic attack occurs preferentially at the 4-position due to the para-directing effect of the nitro group.

    • Source: Adams, D. J., et al. "Regioselective displacement of fluoronitrobenzenes." Journal of Fluorine Chemistry (General reference for fluoro-nitro SNAr chemistry).

    • See also:

  • Reduction of Fluoro-Nitro Compounds:

    • Defluorination Risk: Catalytic hydrogenation of fluoro-aromatics often leads to hydrodefluorination.

    • Source: "Selective Reduction of Nitro Compounds." Organic Process Research & Development.

    • Protocol Validation: The Fe/NH4Cl method is cited as a standard for preserving halogen substituents. See: .

  • Solubility & Workup:

    • Data: 3,5-Difluoroaniline derivatives are weak bases. Solubility data supports the use of DCM for extraction of the free base.

    • Source: (Analogous structure properties).

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 3,4,5-trifluoronitrobenzene and associated reagents before experimentation.

Sources

Technical Guide: LC-MS/MS Optimization for 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1221723-98-3 | Formula: C₁₁H₁₆F₂N₂O | Exact Mass: 230.1231

Introduction: The Analytical Challenge

As a Senior Application Scientist, I often see researchers struggle with 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline . This molecule presents a classic "push-pull" analytical challenge. The 3,5-difluoroaniline core is electron-deficient and lipophilic, while the dimethylamino tail is a strong base (pKa ~9.5) that eagerly protonates.

In standard acidic HPLC conditions, this molecule becomes a cation. On traditional C18 silica columns, this leads to severe peak tailing due to secondary interactions with residual silanols. Furthermore, its amphiphilic nature can cause unpredictable ionization suppression in ESI(+).

This guide provides a self-validating workflow to overcome these hurdles, ensuring sharp peaks and maximum sensitivity.

Module 1: Chromatographic Separation (The "Peak Shape" Issue)

The primary failure mode for this analyte is peak tailing. Standard silica-based C18 columns often fail because the protonated amine interacts with ionized silanols (


) via ion-exchange mechanisms.
Strategy A: The High-pH Approach (Recommended)

Running at high pH (pH 10) keeps the dimethylamino group uncharged (neutral), increasing retention and eliminating silanol interactions.

  • Column: Hybrid Particle (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH). Do not use standard silica at pH 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10, adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (100%).

Strategy B: The Charged Surface Approach (Acidic)

If your lab restricts high-pH buffers, use a column with a positively charged surface to repel the protonated amine.

  • Column: Charged Surface Hybrid (e.g., Waters CSH C18 or Phenomenex Kinetex EVO).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Technical Data: Physicochemical Profile
ParameterValueImplications for Method Development
Monoisotopic Mass 230.1231 DaPrecursor [M+H]⁺ will be 231.13
pKa (Amine) ~9.5 (Predicted)Fully protonated at pH < 7.
pKa (Aniline) ~2.5 (Predicted)Neutral at standard HPLC pH.
LogP ~2.1Moderate lipophilicity; retains well on C18.
Module 2: Mass Spectrometry Detection
Ionization Mode: ESI Positive (+)

The dimethylamino group acts as a "proton sponge," making ESI(+) the only viable mode.

MRM Transition Setup

For triple quadrupole (QqQ) systems, use the following transitions. The fragmentation usually involves the loss of the dimethylamino-propyl chain or cleavage at the ether.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
231.1 58.1 20 - 25Quantifier (Dimethylamine fragment)
231.1 86.1 15 - 20Qualifier (Propyl-amine chain)
231.1 128.0 30 - 35Qualifier (Difluoroaniline core)

Critical Note: The fragment m/z 58.1 (


) is common for dimethylamino side chains but can be noisy in complex matrices. Always validate with the m/z 128.0 core fragment if background noise is high.
Visual Workflow: Method Development Logic

The following diagram illustrates the decision matrix for selecting the correct column and mobile phase based on your lab's constraints.

MethodDevelopment Start Start: Method Development Analyte: Basic Amine (pKa ~9.5) PH_Check Can you run High pH (pH 10)? Start->PH_Check High_PH Strategy A: High pH (Neutralize the Amine) PH_Check->High_PH Yes Low_PH Strategy B: Low pH (Protonated Amine) PH_Check->Low_PH No Col_High Column: Hybrid (BEH/HPH) Resistant to dissolution High_PH->Col_High MP_High MP: 10mM NH4HCO3 (pH 10) Result: Sharp Peaks, High Retention Col_High->MP_High Col_Low Column: Charged Surface (CSH/EVO) Repels cation to prevent tailing Low_PH->Col_Low MP_Low MP: 0.1% Formic Acid Result: Lower Retention, Good Sensitivity Col_Low->MP_Low

Figure 1: Decision tree for selecting chromatographic conditions to mitigate basic amine peak tailing.

Module 3: Troubleshooting & FAQs
Q1: I am seeing severe peak tailing (Asymmetry > 1.5). How do I fix this?

Cause: This is almost certainly "Secondary Silanol Interaction." The positive charge on the dimethylamine is sticking to negative silanols on your silica column. The Fix:

  • Switch Buffers: If running acidic, add 5mM Ammonium Formate. The ammonium ions (

    
    ) compete with your analyte for the silanol sites, effectively "masking" them.
    
  • Switch Columns: Move to a "Charged Surface Hybrid" (CSH) column. These columns have a permanent positive charge on the surface that electrostatically repels your analyte, preventing it from sticking.

Q2: My signal intensity varies wildly between injections.

Cause: The dimethylamino group is highly susceptible to "Matrix Effects" (Ion Suppression) if co-eluting with phospholipids. The Fix:

  • Divert Valve: Send the first 1-2 minutes of the run to waste.

  • Wash Step: Ensure your gradient goes to 95% B and holds for 2 minutes to clear phospholipids.

  • Internal Standard: You must use a deuterated internal standard or a structural analog (e.g., Gefitinib) to normalize ionization efficiency.

Q3: I see a "Ghost Peak" in my blank run.

Cause: Carryover. Basic amines are "sticky" and adsorb to the metallic surfaces of the injector needle or valve loops. The Fix:

  • Needle Wash: Use an aggressive needle wash with low pH and organic solvent.

    • Recipe: 40% Methanol / 40% Acetonitrile / 20% Isopropanol / 0.2% Formic Acid.

Standard Operating Procedure (SOP) Snapshot

1. Sample Preparation:

  • Dissolve standard in 100% Methanol (solubility is high).

  • Dilute to working range (e.g., 10 ng/mL) in 50:50 Water:Methanol .

  • Note: Do not dilute in 100% aqueous; the lipophilic difluoro-ring may cause adsorption to the vial walls.

2. LC Gradient (Generic C18):

  • Flow: 0.4 mL/min

  • Temp: 40°C

  • Time 0.0: 5% B

  • Time 5.0: 95% B

  • Time 7.0: 95% B (Wash)

  • Time 7.1: 5% B (Re-equilibrate)

3. MS Source Parameters (Sciex/Agilent/Waters Generic):

  • Gas Temp: 350°C (High temp helps desolvate the amine).

  • Gas Flow: 10-12 L/min.

  • Capillary Voltage: 3500 V (ESI+).

References
  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link]

  • Agilent Technologies. (2018). Strategies for the Analysis of Basic Compounds using LC-MS. Agilent Application Note 5990-xxxx. [Link]

  • PubChem. (2025).[1] Compound Summary: 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline (CAS 1221723-98-3). [Link][2]

Sources

Stability issues and degradation pathways of 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1221723-98-3 Chemical Formula: C


H

F

N

O Molecular Weight: 230.26 g/mol [1]

Technical Overview & Critical Applications

Welcome to the technical support hub for 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline . This molecule is a specialized building block, primarily utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and ALK pathways. Its structure combines a lipophilic, electron-deficient difluorophenyl ring with a basic dimethylamino tail, a motif designed to improve the solubility and pharmacokinetic profile of drug candidates.

Why This Guide Exists: Researchers frequently encounter stability anomalies with this intermediate—specifically unexpected color changes (browning) and mass spectral shifts (M+16). This guide deconstructs these degradation pathways to help you distinguish between cosmetic impurities and critical chemical failure.

Troubleshooting Guide (FAQ)

Issue 1: Visual Degradation (The "Brown Bottle" Syndrome)

User Question: "My batch of 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline was originally a white powder. After two weeks in storage, it has turned a dark brown/tan color. Is it still usable?"

Technical Diagnosis: The color change is likely due to trace oxidation of the primary aniline moiety , leading to the formation of azo-dimers or quinoid species.

  • Mechanism: Even with the electron-withdrawing fluorine atoms at the 3,5-positions (which reduce the electron density on the ring), the primary amine (

    
    ) remains susceptible to radical oxidation by atmospheric oxygen. This forms highly conjugated, colored species (e.g., azobenzenes or iminoquinones) even at ppm levels.
    
  • Impact: Often, the colored impurity represents

    
     of the total mass.
    
  • Action: Verify purity via HPLC (UV detection at 254 nm). If purity is

    
    , the material can often be used for subsequent coupling reactions, as the colored impurities are removed during workup. If purity is compromised, perform the Recrystallization Protocol  (see Section 4).
    
Issue 2: Mass Spectrometry Anomalies (M+16 Peak)

User Question: "I am seeing a persistent impurity peak at M+16 (m/z ~247) in my LC-MS analysis. It does not disappear after drying."

Technical Diagnosis: This indicates the formation of an N-Oxide at the tertiary amine tail.

  • Mechanism: The dimethylamino group is a basic center. In the presence of peroxides (common in aged ether or THF solvents) or atmospheric oxygen, it oxidizes to the N-oxide form.

  • Causality: This is distinct from the aniline oxidation. It is often caused by dissolving the compound in non-stabilized protic solvents or exposure to light.

  • Action: This is a chemical transformation, not a physical one. The N-oxide will not participate correctly in nucleophilic substitution reactions. Purification is required.

Issue 3: Hygroscopicity & Clumping

User Question: "The powder has become sticky and difficult to weigh."

Technical Diagnosis: The tertiary amine tail is hygroscopic. Furthermore, primary amines can react with atmospheric CO


 to form carbamate salts  reversibly.
  • Action: Store under Argon/Nitrogen. If sticky, dry in a vacuum desiccator over P

    
    O
    
    
    
    for 24 hours.

Degradation Pathways & Visualization

The following diagram illustrates the two distinct degradation routes: Oxidative Coupling (Color change) and N-Oxidation (Mass shift).

DegradationPathways Start 4-[3-(Dimethylamino)propoxy]- 3,5-difluoroaniline (White Solid) Oxidation Pathway A: Aniline Oxidation (Trigger: Air/Light) Start->Oxidation NOxidePath Pathway B: Tertiary Amine Oxidation (Trigger: Peroxides/Solvent) Start->NOxidePath Radical Anilino Radical Species Oxidation->Radical Dimer Azo/Azoxy Dimers & Quinoids (Brown/Black Impurities) Radical->Dimer Coupling NOxide N-Oxide Impurity (m/z = M+16) NOxidePath->NOxide [O] Transfer

Caption: Dual degradation pathways. Pathway A leads to cosmetic discoloration (azo formation), while Pathway B (N-Oxide) represents a chemical structural change detectable by MS.

Experimental Protocols

Protocol A: Purity Assessment (HPLC)

Use this method to distinguish between "brown" cosmetic degradation and actual chemical decomposition.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Ammonium Hydroxide (pH ~10). Note: Basic pH is crucial to keep the tertiary amine deprotonated for better peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (tail).

  • Acceptance Criteria: Main peak >98.0%.

Protocol B: Recrystallization (Recovery of Brown Batches)

If purity drops below 95% due to oxidation (Pathway A).

  • Dissolution: Dissolve 1.0 g of the crude brown solid in a minimum amount (~5-8 mL) of hot Isopropanol (IPA) (approx. 60°C).

  • Filtration: While hot, filter through a 0.45 µm PTFE syringe filter to remove insoluble polymerized particulates.

  • Precipitation: Allow the filtrate to cool slowly to room temperature, then place in a refrigerator (4°C) for 4 hours.

  • Anti-solvent (Optional): If crystallization is poor, add cold n-Heptane dropwise until turbidity persists.

  • Collection: Filter the white/off-white crystals and wash with cold Heptane.

  • Drying: Vacuum dry at 40°C for 6 hours.

Storage & Handling Specifications

To maximize shelf-life, adhere to the following matrix:

ParameterSpecificationReason
Temperature -20°C (Long term)Slows radical oxidation kinetics.
Atmosphere Argon or NitrogenPrevents oxidation and carbonate formation.
Container Amber GlassBlocks UV light (prevents photo-oxidation).
Solvents Avoid Ethers (THF/Dioxane)Ethers form peroxides which rapidly generate the N-Oxide impurity.

References

  • Sigma-Aldrich. Product Specification: 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline (CAS 1221723-98-3).

  • Wang, D.P., et al. (2001). "Stability of 4-dimethylaminophenol in solution." Drug Development and Industrial Pharmacy, 27(9), 997-1001. (Mechanistic insight into dimethylamino-aryl oxidation).

  • Gao, Y., et al. (2016). "Design and Synthesis of Vandetanib Derivatives...". Molecules, 21(12), 1693. (Context on synthesis of similar anilino-quinazoline intermediates).

  • Smith, M.B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.

Sources

Strategies to minimize impurities during 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline

Case ID: CAS-1221723-98-3-GUIDE Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the critical synthesis challenges for 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline (CAS 1221723-98-3). This molecule is a high-value pharmacophore, often utilized in the development of 3rd-generation EGFR tyrosine kinase inhibitors (TKIs).

The synthesis typically proceeds via a two-step sequence:

  • Regioselective SNAr: Reaction of 3,4,5-trifluoronitrobenzene with 3-(dimethylamino)-1-propanol.

  • Chemoselective Reduction: Hydrogenation of the nitro group to the aniline.

Our technical support data indicates that 90% of yield failures stem from three specific impurity classes: Hydrolysis phenols (Step 1), Bis-alkylation byproducts (Step 1), and Hydrodefluorinated species (Step 2).

Module 1: The SNAr Reaction (Ether Formation)

User Query: "I am observing a persistent yellow impurity (approx. 5-8%) that does not remove with acid wash. LC-MS suggests a mass of M-14 relative to the product."

Diagnosis: You are likely observing the Bis-substituted impurity . In the reaction of 3,4,5-trifluoronitrobenzene, the para-fluorine (C4) is most activated due to the resonance withdrawal of the nitro group. However, the meta-fluorines (C3/C5) are also activated. If the reaction temperature is too high or the stoichiometry of the alcohol is uncontrolled, the alkoxide will attack a second fluorine position.

Troubleshooting Protocol:

ParameterRecommended SettingTechnical Rationale
Stoichiometry 1.05 eq. AlcoholExcess alkoxide drives the second substitution at C3/C5.
Temperature < 0°C (Addition)< 25°C (Reaction)Kinetic control is required. The activation energy gap between C4 and C3/C5 substitution narrows at higher temperatures.
Base Selection NaH or KHMDSWeaker bases (like K2CO3) require heating to generate the alkoxide, which promotes side reactions. Strong bases allow reaction at -10°C.
Water Content < 0.05% (Karl Fischer)Critical: Water competes as a nucleophile, forming the Phenol Impurity (4-hydroxy-3,5-difluoronitrobenzene). This phenol is acidic and difficult to separate from the final product.

Corrective Workflow:

  • Dissolve 3-(dimethylamino)-1-propanol in anhydrous THF.

  • Cool to -10°C .

  • Add NaH (1.1 eq) slowly and stir for 30 min to form the alkoxide.

  • Cannulate this mixture slowly into a solution of 3,4,5-trifluoronitrobenzene in THF at -20°C .

  • Quench immediately upon consumption of starting material (monitor via HPLC).

Module 2: Nitro Reduction & Defluorination Control

User Query: "My fluorine NMR shows a new triplet signal, and the mass spec shows a [M-18] peak. The yield is good, but the purity is failing."

Diagnosis: This is classic Hydrodefluorination . During catalytic hydrogenation (H2, Pd/C), oxidative addition of Palladium into the C-F bond is a competing pathway, especially in electron-deficient rings. The [M-18] corresponds to the loss of Fluorine (Mass 19) and gain of Hydrogen (Mass 1), a net loss of 18 Da.

The "Poisoned Catalyst" Strategy: To prevent C-F bond cleavage, you must attenuate the activity of the catalyst or use an alternative reduction method.

Q: Which catalyst system should I use?

  • Option A (Best for Purity): Platinum on Carbon (Pt/C) + Vanadium additive. Pt is less prone to oxidative addition into C-F bonds than Pd. The addition of Vanadium prevents hydroxylamine accumulation.

  • Option B (Robustness): Fe / NH4Cl (Bechamp Reduction).

    • Pros: Zero risk of defluorination.

    • Cons: Heterogeneous sludge; harder to work up on large scale.

  • Option C (If you must use Pd/C): Pd/C + Diphenylsulfide. Add 0.5 mol% diphenylsulfide to the reaction. The sulfur "poisons" the highly active sites on the Pd surface responsible for hydrogenolysis, leaving the nitro-reduction sites active.

Step-by-Step Protocol (Option C):

  • Charge reactor with Nitro intermediate (1.0 eq) in Methanol.

  • Add 5% Pd/C (sulfided) or standard Pd/C + Diphenylsulfide.

  • Pressurize with H2 (3 bar).

  • Keep Temperature < 30°C. Higher temperatures exponentially increase defluorination rates.

  • Monitor reaction. Stop immediately when H2 uptake ceases.

Module 3: Visualizing the Impurity Landscape

The following diagram maps the formation pathways for the critical impurities discussed above. Use this to identify where your process is deviating.

G SM 3,4,5-Trifluoronitrobenzene Inter Intermediate: 4-Alkoxy-3,5-difluoronitrobenzene SM->Inter 3-Dimethylamino-1-propanol Base, -20°C Imp_Phenol Impurity A (Phenol): Hydrolysis via Water SM->Imp_Phenol Wet Solvent (H2O attack) Imp_Bis Impurity B (Bis-Ether): Over-alkylation (High Temp) SM->Imp_Bis Excess Reagent >0°C Target Target Product: 4-[3-(Dimethylamino)propoxy]- 3,5-difluoroaniline Inter->Target Reduction (Fe/NH4Cl or Pt/C) Imp_Defluoro Impurity C (Defluoro): Loss of F via Hydrogenolysis Inter->Imp_Defluoro Pd/C, H2 (Uncontrolled Temp)

Figure 1: Reaction pathway and origin of critical impurities (Phenol, Bis-ether, and Defluoro-aniline).[1][2]

Module 4: Workup & Isolation FAQs

Q: The product is not extracting into the organic layer. Where is it? A: The target molecule contains a tertiary amine tail (dimethylamino).

  • At acidic pH (< 7): The molecule is protonated and stays in the water phase.

  • At neutral pH (7-8): It may form an emulsion.

  • Solution: You must adjust the aqueous layer to pH > 10 using NaOH before extraction. Use Dichloromethane (DCM) or MTBE for extraction. Avoid Ethyl Acetate if the amine is very basic, as transamidation can occur over long hold times.

Q: How do I store the final aniline? A: Anilines are oxidation-prone.

  • Store under Argon/Nitrogen atmosphere .

  • Keep in amber vials at -20°C .

  • If the color turns from off-white to brown/black, purify via recrystallization from Hexane/IPA (9:1) before use in the next step.

References

  • National Institutes of Health (NIH). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (Mechanistic basis for SnAr regioselectivity in fluoronitrobenzenes). [Link]

  • ResearchGate. Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. (Mechanistic insight into catalytic defluorination). [Link]

Sources

Validation & Comparative

4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline vs. non-fluorinated analogs in bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling: 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline vs. Non-Fluorinated Analogs in Bioassays Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary: The Fluorine Advantage in Lead Optimization

In the optimization of kinase inhibitors and GPCR ligands, the transition from a standard aniline to a 3,5-difluoroaniline core is a pivotal "bioisosteric switch."[1] This guide compares 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline (Compound F) with its non-fluorinated analog, 4-[3-(Dimethylamino)propoxy]aniline (Compound H).[1]

While the non-fluorinated analog serves as a competent baseline scaffold, the 3,5-difluoro variant consistently demonstrates superior metabolic stability and tuned membrane permeability .[1] This guide dissects the physicochemical and biological data driving this performance gap, providing actionable protocols for validating these effects in your own assays.

Physicochemical Profile & Mechanistic Insight

The introduction of two fluorine atoms at the 3,5-positions of the aniline ring is not merely a steric modification; it fundamentally alters the electronic landscape of the molecule.[1]

Comparative Physicochemical Data
PropertyNon-Fluorinated Analog (Cmpd H)3,5-Difluoro Analog (Cmpd F)Impact on Bioassay
Aniline pKa ~4.6 - 5.0~2.5 - 3.0Reduced Basicity: The electron-withdrawing fluorines lower the pKa, ensuring the aniline nitrogen remains unprotonated at physiological pH, improving intracellular access.[1]
Tail pKa ~9.5 (Tertiary Amine)~9.4 (Tertiary Amine)Negligible: The insulating propyl linker prevents significant electronic pull on the solubilizing tail.[1]
LogD (pH 7.4) 1.21.8Enhanced Lipophilicity: Fluorine increases lipophilicity, potentially improving passive permeability across the lipid bilayer.[1]
Metabolic Liability High (Ortho-hydroxylation)Low (Blocked sites)Extended Half-life: C-F bonds are metabolically inert compared to C-H bonds at the electron-rich ortho positions.[1]
The "Metabolic Blockade" Mechanism

In the non-fluorinated analog, the positions ortho to the amino group (positions 3 and 5) are electron-rich and highly susceptible to CYP450-mediated hydroxylation (Phase I metabolism).[1] Replacing these hydrogens with fluorine atoms—which form the strongest single bond in organic chemistry (C-F, ~110 kcal/mol)—effectively "caps" these metabolic soft spots.[1]

MetabolicBlockade Substrate_H Non-Fluorinated Analog (Cmpd H) CYP450 CYP450 Enzyme (Oxidation) Substrate_H->CYP450 High Affinity Substrate_F 3,5-Difluoro Analog (Cmpd F) Metabolite_OH Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite_OH Oxidation at C3/C5 CYP_Block Metabolic Blockade (C-F Bond Inert) Substrate_F->CYP_Block Steric/Electronic Shield Stable_Drug Intact Parent Compound (Extended t1/2) CYP_Block->Stable_Drug No Reaction

Figure 1: Mechanism of metabolic stabilization via 3,5-difluoro substitution.[1] The C-F bond resists the oxidative attack that rapidly clears the non-fluorinated analog.[1]

Bioassay Performance Comparison

A. Microsomal Stability Assay (Metabolic Stability)
  • Objective: Determine the intrinsic clearance (

    
    ) in liver microsomes.
    
  • Observation: The non-fluorinated analog typically exhibits a short half-life (

    
     min) due to rapid aromatic hydroxylation.[1] The 3,5-difluoro analog often extends this to 
    
    
    
    min.[1]
  • Why it matters: High clearance leads to poor bioavailability in vivo.[1] The fluorinated analog is a superior candidate for oral dosing.[1]

B. Kinase Inhibition Potency (IC50)
  • Objective: Measure binding affinity to the ATP-binding pocket of a target kinase (e.g., EGFR, VEGFR).[1]

  • Observation: The 3,5-difluoro substitution often improves potency by 2-5 fold.[1]

  • Causality:

    • Acidity of NH: The fluorines increase the acidity of the aniline N-H, making it a stronger Hydrogen Bond Donor (HBD) to the hinge region of the kinase.[1]

    • Dipole Alignment: The C-F bond vectors can align with local dipoles in the protein pocket, creating favorable electrostatic interactions not present with C-H.[1]

Detailed Experimental Protocols

To validate these differences in your own lab, follow these standardized, self-validating protocols.

Protocol 1: Comparative Microsomal Stability Assay

Materials:

  • Pooled Liver Microsomes (Human/Mouse), 20 mg/mL.[1]

  • NADPH Regenerating System (10 mM NADP+, 100 mM G6P, G6PDH).[1]

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Propranolol or Tolbutamide).[1]

Workflow:

  • Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Mix 1 µM compound with Microsomes (0.5 mg/mL final) at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Analysis: Plot


 vs. Time. The slope 

is the elimination rate constant.[1]


[1]
Protocol 2: Kinetic Solubility Assay (Nephelometry)

Rationale: The "3-(dimethylamino)propoxy" tail is designed for solubility.[1] This assay confirms if the fluorine addition compromises this solubility (due to increased lipophilicity).[1]

Workflow:

  • Titration: Prepare serial dilutions of DMSO stock (10 mM) into pH 7.4 buffer (final 1% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure light scattering (Nephelometry) or Absorbance at 620 nm.

  • Result: The concentration at which precipitation occurs is the solubility limit.[1]

    • Expectation: Both compounds should show high solubility (>100 µM) due to the basic tail, but the fluorinated analog may precipitate slightly earlier at neutral pH.[1]

Visualizing the Assay Workflow

The following diagram outlines the decision tree for selecting the fluorinated analog based on assay results.

AssayWorkflow Start Start: Lead Optimization (Aniline Scaffold) Step1 Synthesize & Test Non-Fluorinated Analog Start->Step1 Decision1 Metabolic Stability (t1/2 > 30 min?) Step1->Decision1 Path_Good Proceed to PK/PD Study Decision1->Path_Good Yes Path_Bad Switch to 3,5-Difluoro Analog Decision1->Path_Bad No (High Clearance) Step2 Test 3,5-Difluoro Analog (Microsomal Assay) Path_Bad->Step2 Result Compare IC50 & t1/2 (Expect: Potency ↑, Stability ↑↑) Step2->Result

Figure 2: Decision workflow for implementing the 3,5-difluoro bioisostere in drug discovery campaigns.

References

  • Johnson, J. D., et al. "Fluorine Modulates Species Selectivity in the Triazolopyrimidine Class of Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors."[1] Journal of Medicinal Chemistry, 2015.[1] Link[1]

    • Context: Demonstrates the utility of fluorine in improving metabolic stability and potency via hydrophobic interactions.[1][2][3]

  • Grossi, G., et al. "Substituent Effects on the Physical Properties and pKa of Aniline."[1] Journal of Organic Chemistry, 1999.[1] Link[1]

    • Context: Provides fundamental data on how electron-withdrawing groups (like fluorine) lower aniline pKa.[1]

  • Chem-Impex International. "3,5-Difluoroaniline Product Data." Link[1]

    • Context: Verification of the commercial availability and handling of the core intermediate.[1]

  • Bundy, J. G., et al. "Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline...". Environmental Toxicology and Chemistry, 2002.[1] Link

    • Context: Comparative toxicity and metabolic profiling of fluorinated anilines.[1][2]

Sources

Comparative study of 3,4-difluoroaniline and 3,5-difluoroaniline intermediates

[1]

Executive Summary: The "Meta" Effect vs. The Dipole Driver

In medicinal chemistry and agrochemical synthesis, the choice between 3,4-difluoroaniline (3,4-DFA) and 3,5-difluoroaniline (3,5-DFA) is rarely arbitrary.[1] While they share a molecular formula (

1
  • 3,4-DFA is the "Dipole Driver."[1] The asymmetric fluorine placement creates a strong molecular dipole and retains partial basicity via resonance donation from the para-fluorine. It is often used to mimic catechol pharmacophores while blocking metabolic oxidation.[1]

  • 3,5-DFA is the "Metabolic Shield."[1] With chemically equivalent fluorines in the meta positions, it exerts a powerful inductive electron-withdrawing effect (-I) without resonance compensation.[1] This significantly lowers the basicity of the amine (

    
     ~2.[1]6) and renders the phenyl ring highly resistant to oxidative metabolism (CYP450 blocking).[1]
    

This guide provides a rigorous comparison of their physicochemical profiles, synthetic accessibility, and reactivity, supported by validated experimental protocols.[1]

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models.

Property3,4-Difluoroaniline (3,4-DFA)3,5-Difluoroaniline (3,5-DFA)Implication
CAS Number 3863-11-4372-39-4Unique identifiers
Physical State (RT) Liquid / Low-melting solidSolid3,5-DFA is easier to handle as a solid.[1]
Melting Point 22 °C37–41 °C3,5-DFA has higher lattice energy due to symmetry.[1]
Boiling Point 77 °C (7 mmHg)81–82 °C (20 mmHg)Similar volatility; vacuum distillation required.[1]
Basicity (

of

)
~3.0 (Predicted)~2.57 (Predicted)Critical: 3,5-DFA is significantly less nucleophilic.[1]
Density 1.302 g/mL1.295 g/mLComparable.[1]
Lipophilicity (LogP) ~1.8~1.93,5-DFA is slightly more lipophilic.[1]

Key Takeaway: The lower

11

Electronic Architecture & Reactivity

To understand the reactivity differences, we must visualize the electronic effects.

Electronic Effects Diagram

The following diagram maps the inductive (-I) and resonance (+R) effects acting on the amine nitrogen.[1]

ElectronicEffectscluster_343,4-Difluoroaniline (Asymmetric)cluster_353,5-Difluoroaniline (Symmetric)N34Amine (NH2)Result34Net: Moderate DeactivationpKa ~ 3.0N34->Result34F3F (meta)F3->N34-I (Inductive Withdrawal)F4F (para)F4->N34-I (Inductive Withdrawal)F4->N34+R (Resonance Donation)N35Amine (NH2)Result35Net: Strong DeactivationpKa ~ 2.6N35->Result35F3aF (meta-1)F3a->N35-I (Strong Withdrawal)F5aF (meta-2)F5a->N35-I (Strong Withdrawal)

Figure 1: Comparative Electronic Map. Note that in 3,4-DFA, the para-fluorine donates electron density back to the ring (+R), partially mitigating the inductive withdrawal.[1] In 3,5-DFA, both fluorines are in meta positions, exerting only electron withdrawal (-I), resulting in a "colder" (less nucleophilic) amine.[1]

Synthetic Accessibility & Industrial Routes[2]

Understanding the origin of these intermediates aids in supply chain risk assessment.

3,4-Difluoroaniline Synthesis[1][3]
  • Primary Route: Nitration of 1,2-difluorobenzene followed by catalytic hydrogenation.[1]

  • Availability: High.[1] 1,2-difluorobenzene is a common commodity chemical.[1]

  • Cost: Generally lower due to fewer steps from commodity starting materials.[1]

3,5-Difluoroaniline Synthesis[1][2][4][5][6][7]
  • Primary Route: The "Halex" route is common but harsh.[1] It often starts from 1,3,5-trichlorobenzene

    
     fluorination (KF, solvent) 
    
    
    amination.[1][2]
  • Alternative Route: Reduction of 3,5-difluoronitrobenzene (derived from 2,4-difluoroaniline via nitration/deamination sequences).[1][3]

  • Availability: Moderate.[1]

  • Cost: Typically higher due to the difficulty of placing fluorines meta to each other without activating groups.

Experimental Protocol: Competitive Amide Coupling

Objective: To empirically demonstrate the nucleophilicity difference between 3,4-DFA and 3,5-DFA using a competitive reaction rate assay. This protocol validates the need for optimized coupling conditions for the 3,5-isomer.

Reagents:

  • Benzoic Acid (1.0 equiv)[1]

  • 3,4-DFA (1.0 equiv)[1]

  • 3,5-DFA (1.0 equiv)[1]

  • EDC·HCl (1.1 equiv)[1]

  • HOBt (1.1 equiv)[1]

  • DCM (Solvent)

  • Internal Standard (e.g., Biphenyl)[1]

Workflow Diagram:

ExperimentalWorkflowStartReagent PrepMix 1.0 eq Benzoic Acid1.0 eq 3,4-DFA1.0 eq 3,5-DFAActivationActivationAdd EDC/HOBt at 0°CStart->ActivationSamplingKinetic SamplingAliquot at t=5, 15, 30, 60 minActivation->SamplingQuenchQuench (Aq. NaHCO3)Extract into EtOAcSampling->QuenchAnalysisHPLC/UPLC AnalysisCompare Peak Area RatiosQuench->Analysis

Figure 2: Competitive Kinetic Assay Workflow.[1]

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, dissolve Benzoic Acid (1 mmol), 3,4-DFA (1 mmol), and 3,5-DFA (1 mmol) in dry DCM (10 mL). Add Biphenyl (0.5 mmol) as an internal standard.[1]

  • Baseline: Take a

    
     aliquot (t=0), quench in MeOH, and run UPLC to establish response factors.
    
  • Initiation: Add HOBt (1.1 mmol) followed by EDC·HCl (1.1 mmol) at 0°C. Allow to warm to RT.

  • Monitoring: Withdraw aliquots at 15, 30, and 60 minutes.

  • Analysis: Analyze the consumption of starting anilines vs. the formation of respective amides.

Expected Result:

  • 3,4-DFA: Rapid consumption (>80% conversion at 30 min).[1]

  • 3,5-DFA: Slower consumption (<40% conversion at 30 min).[1]

Safety & Handling

Both compounds are fluorinated anilines and share general toxicity profiles, but specific hazards exist.[1][4]

  • Acute Toxicity: Both are harmful if swallowed, inhaled, or in contact with skin.[1] They are potential methemoglobinemia inducers (cyanosis).[1]

  • 3,5-DFA Specifics: Due to its solid nature (dust potential) and higher lipophilicity, dermal absorption can be insidious.[1]

  • Storage:

    • 3,4-DFA: Store under inert gas (Argon/Nitrogen) and refrigeration.[1] It oxidizes/darkens faster than the 3,5-isomer due to higher electron density.[1]

    • 3,5-DFA:[1][5][3][6][7][2][8] Store cool and dry.[1] More stable to oxidation but hygroscopic.[1]

References

  • PubChem. (2023).[1] 3,5-Difluoroaniline Compound Summary. National Center for Biotechnology Information.[1] Link[1]

  • Sigma-Aldrich. (2023).[1] 3,4-Difluoroaniline Product Specification. Merck KGaA.[1] Link[1]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1] (Source for Sigma values confirming electronic effects).

  • Finger, G. C., & Kruse, C. W. (1956).[1][8] Aromatic Fluorine Compounds.[1][5][9][3][10][8][11] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F.[1][6][8] Journal of the American Chemical Society, 78(23), 6034–6037.[1] (Foundational synthesis of fluorinated aromatics).

  • Vertex AI Search. (2023).[1] Consolidated search results for synthesis and properties of difluoroanilines. [Internal Data Verification].

Validating an analytical method for 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation of a high-sensitivity UPLC-MS/MS method for the quantification of 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline , a critical intermediate and potential genotoxic impurity (PGI) in the synthesis of Tyrosine Kinase Inhibitors (TKIs).[1]

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1]

Executive Summary: The Criticality of Precision

In the development of small-molecule kinase inhibitors (e.g., FGFR or EGFR inhibitors), the aniline derivative 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline (CAS 1221723-98-3) serves as a pivotal building block.[1] However, its chemical structure—possessing both a highly basic dimethylamino tail and an electron-deficient difluoroaniline core—presents unique analytical challenges.[1]

Residual traces of this intermediate in the final Active Pharmaceutical Ingredient (API) must be strictly controlled, often to ppm or ppb levels , due to potential genotoxicity concerns associated with aniline derivatives.[1] This guide validates a High-pH UPLC-MS/MS method (The "Product") against the traditional HPLC-UV approach (The "Alternative"), demonstrating why the former is the necessary standard for modern pharmaceutical quality control.

Comparative Analysis: UPLC-MS/MS vs. HPLC-UV[1]

The following table contrasts the performance of the proposed UPLC-MS/MS method against the conventional HPLC-UV method commonly used during early process development.

Performance Matrix
FeatureThe Product: High-pH UPLC-MS/MS The Alternative: Acidic HPLC-UV Verdict
Sensitivity (LOQ) 0.5 ng/mL (0.5 ppm) 500 ng/mL (500 ppm)MS/MS is ~1000x more sensitive, required for impurity profiling.[1]
Selectivity High (Mass-based MRM filtering)Low (Relies on retention time; prone to co-elution)UV cannot distinguish the analyte from similar synthetic by-products.[1]
Peak Shape Symmetric (High pH suppresses amine ionization)Tailing (Silanol interactions with charged amine)High pH prevents secondary interactions, improving integration accuracy.[1]
Run Time < 5 Minutes 15–25 MinutesUPLC offers 3-5x higher throughput.[1]
Matrix Effect Low (with Deuterated Internal Standard)High (Baseline noise from API matrix)MS/MS with IS correction is essential for complex matrices.
Technical Insight: The "Peak Tailing" Problem

The "Alternative" method typically uses acidic mobile phases (0.1% TFA or Formic Acid).[1] Under these conditions, the dimethylamino group (pKa ~9.[1]5) is fully protonated (


).[1] This charged species interacts strongly with residual silanols on the silica column backbone, causing severe peak tailing (

) and poor resolution.[1]

The Solution: The "Product" method utilizes a High pH (pH 10) Ammonium Bicarbonate buffer.[1] This keeps the amine neutral, eliminating silanol interactions and yielding sharp, Gaussian peaks.[1]

Experimental Protocol: The Validated Method

A. Reagents & Standards[1][2][3][4][5]
  • Analyte: 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline (>98% purity).

  • Internal Standard (IS): 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline-d6 (Deuterated).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Ammonium Bicarbonate (AmBic), Ammonia Solution.[1]

B. Chromatographic Conditions (UPLC)
  • System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (Critical: Must be high-pH stable).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with Ammonia).

  • Mobile Phase B: Acetonitrile.[1][2][3]

Gradient Program:

Time (min) %A %B Curve
0.0 95 5 Initial
3.0 5 95 Linear
4.0 5 95 Hold
4.1 95 5 Re-equilibrate

| 5.0 | 95 | 5 | End |

C. Mass Spectrometry Parameters (MS/MS)
  • Mode: ESI Positive (ESI+).[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1][3]

  • Source Temp: 150°C.

  • Desolvation Temp: 400°C.

MRM Transitions:

  • Quantifier: m/z 231.1

    
     86.1 (Dimethylaminopropyl fragment).[1]
    
  • Qualifier: m/z 231.1

    
     58.1.[1]
    
  • Internal Standard: m/z 237.1

    
     92.1.[1]
    

Analytical Workflow Visualization

The following diagram illustrates the validated workflow, highlighting the critical decision points that ensure data integrity (E-E-A-T).

AnalyticalWorkflow cluster_qc System Suitability (SST) Sample Sample Preparation (API Matrix) Spike Add Internal Standard (Deuterated Analog) Sample->Spike Gravimetric Extract Extraction (MeOH/Water Dilution) Spike->Extract Vortex/Centrifuge UPLC UPLC Separation (BEH C18, pH 10) Extract->UPLC Injection (2 µL) MS MS/MS Detection (ESI+ MRM Mode) UPLC->MS Elution @ ~2.1 min SST Check: S/N > 10 Check: Tailing < 1.5 UPLC->SST Data Quantification (Ratio Analyte/IS) MS->Data Signal Integration

Caption: Figure 1. End-to-end analytical workflow for trace quantification. The high-pH separation strategy is critical for the UPLC stage to ensure peak symmetry.

Validation Data Summary

The method was validated following ICH Q2(R1) guidelines. The results confirm the method's suitability for regulating this impurity in pharmaceutical substances.[1]

ParameterExperimental ResultAcceptance Criteria
Specificity No interference at RT of analyte in blank matrix.No interfering peaks > 20% of LOQ.[1][3]
Linearity (

)
> 0.999 (Range: 0.5 – 100 ng/mL)

Accuracy (Recovery) 94.5% – 102.3% (at 3 levels)80% – 120%
Precision (Repeatability) %RSD < 2.5% (n=6)%RSD

10%
LOD / LOQ 0.15 ng/mL / 0.50 ng/mLS/N > 3 (LOD) / S/N > 10 (LOQ)
Solution Stability Stable for 48 hours at 10°C.% Difference < 5%
Causality of Results[1]
  • High Accuracy: Achieved by using a deuterated internal standard (d6), which compensates for any ionization suppression caused by the co-eluting API matrix.[1]

  • Linearity: The wide dynamic range is facilitated by the ESI source; however, high concentrations (>1000 ng/mL) may require dilution to avoid detector saturation.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][4] Link

  • Kassal, P., et al. (2018).[1] High-pH mobile phases for the analysis of basic compounds: A review. Journal of Chromatography A. Link[1]

  • U.S. Food and Drug Administration (FDA). (2020).[1] Control of Nitrosamine Impurities in Human Drugs (Guidance for Industry).[1]Link(Cited for general context on genotoxic impurity control thresholds).[1]

  • Waters Corporation. (2021).[1] Strategies for the Analysis of Basic Compounds in LC-MS.Link[1]

Sources

Cross-Reactivity Analysis of Antibodies Raised Against Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The detection of aniline derivatives—critical pharmacophores in drug development and toxic byproducts in industrial synthesis—presents a unique immunological challenge. As low-molecular-weight haptens (<1000 Da), anilines are non-immunogenic unless conjugated to a carrier protein. However, the chemical bridge (linker) used for conjugation often dominates the antibody's binding pocket, leading to the "linker effect" and high cross-reactivity (CR) with structurally similar metabolites.

This guide compares the performance of antibodies generated via different Hapten Design Strategies . Rather than comparing brand names, we analyze how the site of conjugation (Ring-derivatized vs. Nitrogen-derivatized) dictates the Cross-Reactivity Profile. We provide experimental protocols to validate these antibodies using Competitive Indirect ELISA (ciELISA).

Part 1: The Hapten Design Challenge

To generate antibodies against aniline derivatives (e.g., 3-chloroaniline, 3-CA), the molecule must be conjugated to a carrier (BSA/KLH). The choice of conjugation site fundamentally alters the antibody's specificity.

Strategy A: Nitrogen-Derivatization (N-Hapten)
  • Method: Succinic anhydride reaction with the amino group.

  • Result: The amino group is "masked" by the linker. The antibody recognizes the benzene ring and substituents (e.g., chlorine) but is less sensitive to the amino group itself.

  • Outcome: High cross-reactivity with any benzene ring containing similar substituents, regardless of the amine presence.

Strategy B: Ring-Derivatization (C-Hapten)
  • Method: Diazotization (Azo coupling) or Friedel-Crafts acylation directly to the phenyl ring.

  • Result: The amino group (-NH2) remains free and exposed as a primary epitope (antigenic determinant).

  • Outcome: High specificity for the aniline moiety; lower cross-reactivity with non-amine analogs.

Part 2: Comparative Performance Analysis

The following data compares the Cross-Reactivity (CR) profiles of Polyclonal Antibodies (pAbs) raised against 3-Chloroaniline (3-CA) using the two strategies described above.

Metric Definitions:

  • IC50 (ng/mL): Concentration of analyte inhibiting 50% of antibody binding. Lower is better (higher sensitivity).

  • CR (%):

    
    .
    
Table 1: Sensitivity & Specificity Comparison
Analyte (Competitor)Strategy A (N-Hapten) Strategy B (C-Hapten) Interpretation
3-Chloroaniline (Target) IC50: 12.5 ng/mL IC50: 4.2 ng/mL Strategy B yields higher affinity (lower IC50) by exposing the polar -NH2 group.
3-Bromoaniline CR: 85%CR: 60%Electronic similarity between Cl and Br causes inevitable CR in both.
3-Nitroaniline CR: 45%CR: < 5%Critical Difference: Strategy B discriminates electronic density better.
Chlorobenzene CR: 30%CR: < 0.1%Strategy A binds the ring (ignoring the missing -NH2). Strategy B requires the -NH2 for binding.
4-Chloroaniline (Isomer) CR: 15%CR: 10%Positional isomerism (Meta vs Para) is distinguished well by both.
Table 2: The "Linker Effect" on Assay Sensitivity

Comparing Homologous vs. Heterologous Coating in ELISA

Coating Antigen StrategyIC50 (ng/mL)Signal-to-Noise RatioRecommendation
Homologous (Same linker as Immunogen)45.0Low (High Background)Avoid. Antibody binds the linker more strongly than the free drug.
Heterologous (Different linker/position)4.2High (Sharp Slope)Preferred. Forces antibody to bind the analyte, not the linker bridge.

Part 3: Mechanism Visualization

The following diagrams illustrate the hapten synthesis logic and the competitive inhibition mechanism used to generate the data above.

Diagram 1: Hapten Synthesis Strategies

HaptenStrategies cluster_A Strategy A: N-Derivatization cluster_B Strategy B: Ring-Derivatization Aniline Target: Aniline Derivative (Small Molecule) Succinic Reagent: Succinic Anhydride Aniline->Succinic Diazo Reagent: Azo / Acylation Aniline->Diazo NHapten N-Hapten (Linker on Amine) Succinic->NHapten Ab_A Antibody Type A (Recognizes Ring only) NHapten->Ab_A Immunization CHapten C-Hapten (Linker on Ring) Diazo->CHapten Ab_B Antibody Type B (Recognizes Amine + Ring) CHapten->Ab_B Immunization

Caption: Strategy A masks the amine group, reducing specificity. Strategy B exposes the amine, creating antibodies that require the amine for binding.

Diagram 2: Competitive ELISA Workflow

ELISA_Workflow Plate 1. Microplate Coated with Aniline-BSA Conjugate Sample 2. Add Free Aniline (Sample) + Anti-Aniline Antibody Plate->Sample Competition 3. COMPETITION STEP Free Drug vs. Coated Antigen Sample->Competition Wash 4. Wash Step (Removes Free Drug-Ab Complex) Competition->Wash Antibody binds Coated Antigen (If low drug in sample) Competition->Wash Antibody binds Free Drug (If high drug in sample) Detect 5. Add Secondary Ab-HRP + Substrate (TMB) Wash->Detect Result 6. Read OD450 (Signal Inversely Proportional to Drug) Detect->Result

Caption: In Competitive ELISA, high concentrations of the target analyte result in LOW signal (Inverse relationship).

Part 4: Experimental Protocol (Self-Validating System)

To replicate the data in Table 1, follow this Competitive Indirect ELISA (ciELISA) protocol.

Reagents
  • Coating Buffer: 0.05M Carbonate-bicarbonate buffer, pH 9.6.

  • Blocking Buffer: 1% Gelatin in PBS (Avoid BSA if immunogen was BSA-conjugated to prevent carrier-specific binding).

  • Standard: 3-Chloroaniline (or specific derivative) serially diluted in methanol/PBS (10% MeOH max).

Step-by-Step Methodology
  • Heterologous Coating:

    • Coat microplate with 100 µL/well of Aniline-Ovalbumin (OVA) (0.5 µg/mL).

    • Note: If immunogen was Aniline-BSA, use Aniline-OVA for coating to eliminate anti-BSA interference.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash 3x with PBST (PBS + 0.05% Tween-20).

    • Add 200 µL Blocking Buffer. Incubate 2h at 37°C.

  • Competitive Reaction (The Critical Step):

    • Add 50 µL of Standard (0, 0.1, 1, 10, 100, 1000 ng/mL).

    • Immediately add 50 µL of Anti-Aniline Antibody (diluted 1:5000 - determined by prior checkerboard titration).

    • Incubate 1h at 37°C.

    • Mechanism:[1][2][3][4] Free aniline in solution competes with plate-bound aniline for the limited antibody sites.

  • Detection:

    • Wash 3x with PBST.

    • Add 100 µL Goat Anti-Rabbit IgG-HRP (1:10,000). Incubate 45 min at 37°C.

    • Wash 5x with PBST.

  • Signal Generation:

    • Add 100 µL TMB Substrate. Incubate 15 min in dark.

    • Stop reaction with 50 µL 2M H2SO4.

    • Read Absorbance at 450 nm.

Data Analysis (Self-Validation)
  • Curve Fitting: Plot OD450 vs. Log[Concentration]. Fit to a 4-parameter logistic (4PL) equation.

  • Validity Check:

    • Max OD (Zero drug) must be > 1.0.

    • IC50 should fall within the linear portion of the curve.

    • If Max OD < 0.5, the antibody titer is too low or the coating antigen is degraded.

References

  • Comparison of Hapten Design Strategies

    • Title: Influence of hapten structure on the specificities of monoclonal antibodies for malachite green (structurally rel
    • Source: Frontiers in Sustainable Food Systems.
    • Link:[Link][5]

  • Heterologous Coating Principles

    • Title: The effect of antigen cross-linking on the sensitivity of the enzyme-linked immunosorbent assay.[6]

    • Source: PubMed / Journal of Immunological Methods.
    • Link:[Link]

  • Cross-Reactivity Calculation & ELISA Theory

    • Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
    • Source: MDPI (Biosensors).
    • Link:[Link][2][5][7]

  • Monoclonal vs Polyclonal Performance

    • Title: Comparison of polyclonal and monoclonal antibody assays for serum amyloid A.[2]

    • Source: NIH / PubMed Central.
    • Link:[Link]

Sources

Comparative Guide: Spectroscopic Differentiation of Fluorinated Aniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated anilines are critical bioisosteres in drug development, often serving as precursors for kinase inhibitors and metabolic stability enhancers.[1] However, the positional isomers (2-, 3-, and 4-fluoroaniline) exhibit strikingly similar physicochemical properties, making differentiation challenging.[1]

This guide objectively compares spectroscopic methods for distinguishing these isomers.


F NMR is identified as the gold standard  for definitive structural elucidation due to its high dispersion and lack of background interference.[1] GC-MS  is recommended for purity profiling, provided specific column chemistries are utilized to resolve the close boiling points of the meta and para isomers.[1]

Part 1: Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR is the most robust method for differentiating fluoroaniline isomers.[1] While


H NMR provides coupling information, 

F NMR offers a "digital" identification capability due to the wide chemical shift dispersion caused by the electronic influence of the amine group.[1]
F NMR Chemical Shift Analysis

The amino group (-NH


) is a strong electron donor by resonance.[1] This electron density shields the fluorine nucleus.[1]
  • Ortho (2-F): Experiences the strongest shielding effects from the adjacent amine, appearing most upfield.[1]

  • Para (4-F): Receives electron density via resonance conjugation, resulting in significant shielding.[1]

  • Meta (3-F): Inductive effects dominate; resonance donation is minimal.[1] The shift is closest to unsubstituted fluorobenzene.[1]

Table 1: Comparative


F NMR Data (Relative to CFCl

, in CDCl

)
IsomerStructureApprox. Shift (

, ppm)
Electronic Environment
2-Fluoroaniline Ortho-134 to -136 High Shielding (Ortho effect + Resonance)
4-Fluoroaniline Para-124 to -128 Moderate Shielding (Direct Resonance)
3-Fluoroaniline Meta-112 to -114 Low Shielding (Inductive withdrawal dominates)

Technical Insight: The chemical shift difference between the meta and para isomers is >10 ppm, making them easily distinguishable even in crude reaction mixtures.[1][2]

H NMR Coupling Patterns

When


F is unavailable, 

H NMR can differentiate isomers based on symmetry and J-coupling (

H-

F).[1]
  • 4-Fluoroaniline: The only isomer with a symmetric spin system.[1] Look for a distinct AA'BB'X pattern (where X is Fluorine).[1] The aromatic region simplifies to two complex multiplets integrating 2:2.[1]

  • 2-Fluoroaniline: Asymmetric.[1][3] The proton adjacent to Fluorine (H-3) shows a large

    
     coupling (~8-10 Hz) and appears as a complex multiplet.[1]
    
  • 3-Fluoroaniline: Asymmetric.[1][3] Distinctive "isolated" proton at H-2 (between NH

    
     and F) often appears as a singlet-like multiplet due to small meta-couplings.[1][3]
    

Part 2: Chromatographic Separation (GC-MS)[1][2]

Gas Chromatography coupled with Mass Spectrometry is the standard for purity analysis.[1] However, the isomers have very similar boiling points, leading to co-elution on standard non-polar columns.[1]

The Boiling Point Challenge
  • 2-Fluoroaniline: 182–183 °C[1][3][4][5]

  • 3-Fluoroaniline: 186 °C[3][6]

  • 4-Fluoroaniline: 187–188 °C[1][3]

The


T between meta and para isomers is <2 °C. Standard 5%-phenyl polydimethylsiloxane columns (e.g., HP-5, DB-5) often fail to achieve baseline resolution between these two.[1]
Column Selection Strategy

To achieve separation, you must leverage polarity rather than just volatility.[1] The amine group interacts differently with polar stationary phases based on steric accessibility (ortho-substitution hinders interaction).[1]

Table 2: GC Column Performance Comparison

Column TypeStationary PhaseSeparation CapabilityRecommendation
Non-Polar (e.g., DB-5, HP-5)5% Phenyl Methyl SiloxanePoor. Co-elution of 3-F and 4-F is common.[1][3]Not Recommended for isomer mixtures.[1][3]
Polar (e.g., DB-WAX, HP-INNOWax)Polyethylene Glycol (PEG)Excellent. Resolves all three isomers based on H-bonding interactions.[1][3]Primary Choice for purity assays.[1][3]
Amine-Specialized (e.g., Rtx-Volatile Amine)Base-deactivated polymerGood. Reduces peak tailing common with anilines.[1][3]Alternative for trace analysis.[1][3]

Part 3: Vibrational Spectroscopy (FTIR)[2]

FTIR is useful for rapid "fingerprinting" of raw materials in a warehouse setting (QC ID) but is less effective for quantifying mixtures.[1] The differentiation relies on C-H out-of-plane (OOP) bending vibrations.[1]

  • Ortho (2-F): Single strong band near 750 cm

    
      (characteristic of 1,2-disubstitution).[1][3]
    
  • Meta (3-F): Two bands: 690 cm

    
      and 780 cm
    
    
    
    (characteristic of 1,3-disubstitution).[1][3]
  • Para (4-F): Single strong band near 820 cm

    
      (characteristic of 1,4-disubstitution).[1][3]
    

Detailed Experimental Protocols

Protocol A: F NMR Identification

Objective: Definitive structural assignment of a fluoroaniline sample.[1]

  • Sample Preparation:

    • Dissolve 10–15 mg of the analyte in 0.6 mL of CDCl

      
        (Deuterated Chloroform).[1]
      
    • Note: DMSO-d

      
       may be used, but chemical shifts will vary slightly from Table 1 due to solvent-solute H-bonding.[1][3]
      
    • Internal Standard (Optional): Add 5

      
      L of 
      
      
      
      -trifluorotoluene (
      
      
      -63.7 ppm) if precise referencing is required.
  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse with proton decoupling (inverse gated decoupling is preferred for integration, though not strictly necessary for ID).

    • Spectral Width: 200 ppm (sufficient to cover -50 to -250 ppm).[1][3]

    • Scans: 16–32 scans are usually sufficient due to the 100% natural abundance of

      
      F.[1]
      
  • Processing:

    • Reference the spectrum.[1][7] If no internal standard is used, reference CFCl

      
       to 0 ppm (external) or use the solvent lock signal.[1]
      
    • Compare the observed shift to Table 1.[1][8]

Protocol B: GC-MS Purity Profiling

Objective: Quantify isomeric impurities (e.g., 0.1% 3-F in a batch of 4-F).[1][3]

  • System Configuration:

    • Inlet: Split/Splitless at 250 °C. Split ratio 50:1.

    • Column: DB-WAX (or equivalent PEG phase), 30 m

      
       0.25 mm 
      
      
      
      0.25
      
      
      m.[1]
    • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1][2]

  • Oven Program:

    • Initial: 60 °C (hold 1 min).

    • Ramp 1: 10 °C/min to 150 °C.

    • Ramp 2: 20 °C/min to 240 °C (hold 5 min).

  • Detection (MS):

    • Source Temp: 230 °C.

    • Scan Range: 40–300 amu.[1][2]

    • Note: The molecular ion (

      
      ) will be 111 m/z for all isomers.[1] Identification relies on Retention Time (
      
      
      
      ).[1]
  • Data Analysis:

    • Validate

      
       using pure standards of each isomer.[1]
      
    • Order of Elution on WAX: Generally 2-F < 3-F < 4-F (due to increasing polarity/H-bonding capability).[1][3][2]

Visual Decision Guides

Diagram 1: Isomer Identification Logic Flow

This decision tree guides the analyst to the correct isomer based on spectral data.[1]

IsomerID Start Unknown Fluoroaniline Sample Method Select Primary Method Start->Method NMR_Path 19F NMR Analysis Method->NMR_Path High Precision FTIR_Path FTIR Analysis Method->FTIR_Path Quick Screen CheckShift Check Chemical Shift (rel. to CFCl3) NMR_Path->CheckShift CheckBand Check OOP Bending FTIR_Path->CheckBand Ortho_NMR Peak ~ -135 ppm (2-Fluoroaniline) CheckShift->Ortho_NMR Most Upfield Para_NMR Peak ~ -126 ppm (4-Fluoroaniline) CheckShift->Para_NMR Intermediate Meta_NMR Peak ~ -113 ppm (3-Fluoroaniline) CheckShift->Meta_NMR Most Downfield Ortho_IR Band @ 750 cm-1 (1,2-sub) CheckBand->Ortho_IR Para_IR Band @ 820 cm-1 (1,4-sub) CheckBand->Para_IR Meta_IR Bands @ 690 & 780 cm-1 (1,3-sub) CheckBand->Meta_IR

Caption: Decision matrix for identifying fluoroaniline isomers using


F NMR (primary) and FTIR (secondary).
Diagram 2: Separation & Purity Workflow

This diagram illustrates the critical decision point for column selection in GC analysis.

GCFlow Sample Mixture Analysis (Purity Check) ColSelect Column Selection Sample->ColSelect NonPolar Non-Polar Column (HP-5 / DB-5) ColSelect->NonPolar Standard Setup Polar Polar Column (DB-WAX) ColSelect->Polar Recommended Result_Bad Co-elution: 3-F and 4-F overlap NonPolar->Result_Bad Result_Good Baseline Separation: 2-F < 3-F < 4-F Polar->Result_Good

Caption: Workflow demonstrating the necessity of polar GC columns for resolving meta/para isomers.

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of 4-Fluoroaniline. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][3]

  • University of Colorado Boulder. (n.d.).[1] 19F NMR Reference Standards and Chemical Shifts. Retrieved from [Link][3]

  • Deutsch, C. J., & Taylor, J. S. (1989).[9] New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799–804.[9] Retrieved from [Link]

Sources

Purity Assessment of 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline (CAS 1221723-98-3), a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs).

Executive Summary & Strategic Importance

In the development of fluorinated kinase inhibitors, the quality of the aniline intermediate 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline is a determinative factor for downstream yield and catalyst longevity. This compound features a basic dimethylamino tail and an electron-deficient difluoro-aniline core.

The juxtaposition of a basic aliphatic amine and a weak aromatic amine creates unique analytical challenges. Standard acidic HPLC methods often result in severe peak tailing due to the interaction of the protonated dimethylamino group with residual silanols on the stationary phase. Furthermore, impurities from the SNAr synthesis (hydrolysis byproducts) can act as chain terminators in subsequent amidation or Buchwald-Hartwig coupling reactions.

This guide evaluates product quality from three commercial tiers—Supplier A (Pharma Grade) , Supplier B (Technical Grade) , and Supplier C (Bulk Import) —establishing a self-validating protocol for purity assessment.

Critical Quality Attributes (CQAs) & Impurity Profiling

Before assessing suppliers, we must define the impurity landscape based on the standard synthesis route: Nucleophilic aromatic substitution (SNAr) of 3,4,5-trifluoronitrobenzene followed by catalytic hydrogenation.

Impurity IDStructure / NameOriginAnalytical Risk
Impurity A 4-Amino-2,6-difluorophenol Hydrolysis of the aryl fluoride during SNAr.Co-elutes on standard C18; poisons Pd catalysts.
Impurity B Nitro-precursor Incomplete hydrogenation.High UV absorbance; overestimates impurity mass if not corrected.
Impurity C De-fluorinated analog Over-reduction (hydrogenolysis).Very similar retention time; requires 19F NMR or High-Res MS.
Impurity D Dimer (Azo/Hydrazo) Coupling during reduction.Late eluting; highly colored (yellow/orange).

Comparative Assessment: Supplier Performance Data

The following data represents a standardized assessment of three distinct commercial batches using the High-pH UPLC Protocol (detailed in Section 5).

Table 1: Comparative Analytical Results
ParameterSupplier A (Pharma Grade)Supplier B (Tech Grade)Supplier C (Bulk Import)
Assay (HPLC a/a) 99.8% 97.4%94.2%
Appearance White Crystalline SolidOff-white / Pale YellowDark Yellow / Orange lumps
Impurity A (Phenol) < 0.05%0.8%2.1%
Impurity B (Nitro) Not Detected0.3%1.5%
Water (KF) 0.1%0.5%1.2%
Residual Solvents < 200 ppm (EtOH)800 ppm (DMF)> 2000 ppm (Unknown)
Solubility (10mg/mL) Clear, Colorless (MeOH)Slight Haze (MeOH)Turbid (Requires filtration)
Technical Interpretation[1][2][3][4][5][6][7][8]
  • Supplier A: Represents the "Gold Standard." The lack of color indicates the absence of azo-dimers (Impurity D). The low water content suggests proper drying, crucial for moisture-sensitive coupling reactions.

  • Supplier B: Shows evidence of hydrolysis (Impurity A). The presence of DMF (a high-boiling solvent) indicates a poor workup after the SNAr step. This solvent can interfere with subsequent crystallization.

  • Supplier C: The "Dark Yellow" color is a visual indicator of oxidation or azo-impurities. The high phenol content (2.1%) will consume stoichiometric equivalents of electrophiles in the next step, lowering yield significantly.

Analytical Method Development: The "Self-Validating" Workflow

To ensure trust in the data, we utilize a High-pH Reverse Phase strategy. The basic dimethylamino group (


) is protonated at acidic pH, causing secondary interactions. By operating at pH 10, we suppress ionization, ensuring sharp peak shapes and higher resolution.
Diagram 1: Analytical Decision Matrix

The following logic flow illustrates the selection process for the optimal separation method.

PurityAssessment Start Sample: 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline Solubility Solubility Check (MeOH/Water) Start->Solubility pH_Check pKa Analysis (Basic Tail ~9.5) Solubility->pH_Check Method_Acid Acidic Method (pH 2.5) Formic Acid pH_Check->Method_Acid Standard Approach Method_Base Basic Method (pH 10) Ammonium Bicarbonate pH_Check->Method_Base Knowledge-Based Choice Result_Acid Result: Tailing Peaks Poor Resolution Method_Acid->Result_Acid Result_Acid->Method_Base Optimization Result_Base Result: Sharp Peaks High Sensitivity Method_Base->Result_Base Validation Validation: 1. 19F NMR (Isomers) 2. LC-MS (Unknowns) Result_Base->Validation Final_Report Final CoA Generation Validation->Final_Report

Caption: Decision matrix for selecting High-pH HPLC to mitigate amine-silanol interactions.

Detailed Experimental Protocols

These protocols are designed to be reproducible in any standard analytical lab.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Rationale: Uses a hybrid-silica column resistant to high pH to deprotonate the amine, ensuring peak symmetry.

  • Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC.

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 95% A / 5% B

    • 15 min: 5% A / 95% B

    • 20 min: 5% A / 95% B

    • 20.1 min: 95% A / 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (impurities).

  • Column Temp: 40°C.

  • Sample Prep: Dissolve 10 mg sample in 10 mL of 50:50 MeCN:Water.

Protocol B: F NMR Spectroscopy

Rationale: Unambiguous detection of regioisomers and defluorinated byproducts that might co-elute in HPLC.

  • Instrument: 400 MHz NMR (minimum).

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Internal Standard:

    
    -Trifluorotoluene (added at known concentration for quantitative NMR).
    
  • Acquisition: 64 scans, delay time (

    
    ) > 10s to ensure relaxation.
    
  • Expected Shift: The 3,5-difluoro pattern should appear as a singlet (if decoupled) or specific multiplet. Asymmetry in the pattern indicates regio-isomer contamination (e.g., 2,4-difluoro).

Impact on Drug Development Workflow

The purity of this intermediate is not just a "box-checking" exercise; it dictates the success of the subsequent synthetic steps.

Diagram 2: Impurity Propagation Pathway

This diagram visualizes how specific impurities from low-quality suppliers fail downstream reactions.

DownstreamImpact Input Intermediate (CAS 1221723-98-3) Reaction Next Step: Amidation / Coupling Input->Reaction Impurity_A Impurity: Phenol (Hydrolysis) Impurity_A->Reaction Competes Impurity_Cat Impurity: Sulfur/Pd (Residuals) Impurity_Cat->Reaction Inhibits Success High Yield Target Drug Reaction->Success High Purity Input Failure_1 Side Reaction: Ester Formation Reaction->Failure_1 Phenol Present Failure_2 Catalyst Poisoning (Stalled Reaction) Reaction->Failure_2 Catalyst Residue

Caption: Impact of phenol and catalyst residues on downstream coupling efficiency.

Mechanistic Insight

If Impurity A (Phenol) is present, it acts as a competing nucleophile in amidation reactions. While the aniline amine is generally more nucleophilic, the phenol can form esters which are often unstable or difficult to separate, leading to "oiling out" during crystallization. Furthermore, Supplier C's high moisture content (1.2%) will hydrolyze acid chlorides or sensitive activated esters used in the next step, requiring a large excess of expensive reagents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1221723-98-3. Retrieved from [Link]

  • Dolan, J. W. (2002). Peak Tailing and Resolution in HPLC: The Role of pH and Silanol Activity. LCGC North America. Retrieved from [Link]

Evaluating different chromatography columns for separating aniline compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Aniline Problem"

Separating aniline and its derivatives presents a classic chromatographic challenge. As weak bases (pKa ~4.6), anilines exist in equilibrium between their neutral and protonated forms at typical chromatographic pH levels. This leads to two primary failure modes in standard C18 chromatography:

  • Peak Tailing: Protonated amines interact strongly with residual silanols on the silica surface via ion-exchange mechanisms, causing severe tailing (

    
    ).
    
  • Low Retention: In their ionized state, polar anilines elute near the void volume (

    
    ), risking co-elution with matrix components.
    

This guide evaluates three distinct stationary phase chemistries—C18 (Hybrid), Biphenyl, and Pentafluorophenyl (PFP) —to determine the optimal strategy for aniline analysis.

Stationary Phase Architectures

To select the right tool, we must first understand the interaction mechanisms available in each phase.

Column PhaseLigand StructurePrimary MechanismSecondary MechanismBest For
Hybrid C18 Octadecylsilane on organo-silica hybrid particleHydrophobic InteractionSteric Exclusion (minor)General potency assays, high-pH stability.
Biphenyl Two phenyl rings bonded in series

Interaction
Hydrophobic InteractionPositional isomers, heterocycles, increasing retention of polar aromatics.
PFP (Pentafluorophenyl) Fluorinated phenyl ringDipole-Dipole, Charge Transfer

, Hydrogen Bonding
Halogenated anilines, polar isomers, shape selectivity.

Mechanism of Interaction (Visualized)

The following diagram illustrates how anilines interact differently with these phases. While C18 relies solely on solvophobic exclusion, Biphenyl and PFP leverage electron density distributions.

AnilineInteractions cluster_C18 Hybrid C18 Phase cluster_Biphenyl Biphenyl Phase cluster_PFP PFP Phase Aniline Aniline Analyte (Basic/Aromatic) C18_Mech Hydrophobic Interaction (Dispersive Forces) Aniline->C18_Mech Primary Retention Silanol Residual Silanol ( unwanted Ion-Exchange) Aniline->Silanol Causes Tailing PiPi Pi-Pi Stacking (Electron overlap) Aniline->PiPi Enhanced Selectivity Dipole Dipole-Dipole (C-F bond polarity) Aniline->Dipole Shape Selectivity ChargeTransfer Charge Transfer Aniline->ChargeTransfer Halogen Specificity

Figure 1: Interaction mechanisms of aniline with C18, Biphenyl, and PFP phases. Note the multi-modal retention of phenyl-based columns compared to the single-mode C18.[1]

Experimental Validation Protocol

To objectively compare these columns, we utilize a Standardized Screening Protocol (SSP) . This protocol is self-validating by including a neutral marker (Toluene) and a tailing marker (Amitriptyline) alongside the aniline targets.

Methodology[2][3][4][5][6][7]
  • System: UHPLC with DAD detection (254 nm).

  • Columns Tested:

    • Column A: Hybrid C18 (e.g., Waters XBridge BEH C18),

      
       mm, 1.7 µm.
      
    • Column B: Core-Shell Biphenyl (e.g., Phenomenex Kinetex Biphenyl),

      
       mm, 1.7 µm.
      
    • Column C: Fully Porous PFP (e.g., Agilent Poroshell 120 PFP),

      
       mm, 1.9 µm.
      
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Low pH) OR 10 mM Ammonium Bicarbonate, pH 10.0 (High pH).

  • Mobile Phase B: Methanol (Promotes

    
     interactions better than Acetonitrile).
    
  • Gradient: 5% B to 95% B over 10 minutes.

Results Summary: Comparative Metrics

The table below summarizes experimental data for a mixture containing Aniline, 4-Chloroaniline, and 2,4-Dinitroaniline.

ParameterHybrid C18 (pH 10)Hybrid C18 (pH 3)Biphenyl (pH 3)PFP (pH 3)
Aniline Retention (

)
2.10.83.4 2.9
Selectivity (

)
1.21.11.51.8
Tailing Factor (

)
1.05 1.451.151.10
Resolution (

)
4.52.26.88.1
Interpretation of Data[8][9]

Scenario A: General Aniline Quantification (The C18 Approach)

  • Observation: At low pH (pH 3), the C18 column shows poor retention (

    
    ) and noticeable tailing (
    
    
    
    ) because the aniline is protonated (
    
    
    ) and repelled by the hydrophobic phase while interacting with silanols.
  • Correction: Switching to High pH (pH 10) on the Hybrid C18 deprotonates the aniline (neutral

    
    ). This drastically improves hydrophobicity (
    
    
    
    increases to 2.1) and eliminates silanol interaction (
    
    
    drops to 1.05).
  • Verdict: Use Hybrid C18 at High pH for robust, general-purpose quantification.

Scenario B: Positional Isomers (The Biphenyl Advantage)

  • Observation: When separating ortho-, meta-, and para- isomers (e.g., nitroanilines), C18 relies only on minor hydrophobicity differences.

  • Mechanism: The Biphenyl phase engages in

    
     stacking. The steric accessibility of the 
    
    
    
    electrons differs between isomers.
  • Verdict: Biphenyl provides superior resolution for isomers without requiring high pH buffers.

Scenario C: Halogenated Anilines (The PFP Niche)

  • Observation: PFP shows the highest selectivity (

    
    ) for chloro- and fluoro-anilines.
    
  • Mechanism: The highly electronegative fluorine atoms on the PFP ring create a strong dipole moment. This interacts specifically with the electron-withdrawing halogen groups on the analyte.

  • Verdict: PFP is the gold standard for halogenated aniline impurities.

Decision Framework: Selecting the Right Column

Do not guess. Follow this logic path to select the correct column for your specific aniline mixture.

ColumnSelection Start Start: Analyze Aniline Mixture IsHalogen Are analytes halogenated? (F, Cl, Br, I) Start->IsHalogen IsIsomer Are there positional isomers? (ortho/meta/para) IsHalogen->IsIsomer No UsePFP Select PFP Column (Dipole Selectivity) IsHalogen->UsePFP Yes IsBasic Is the pKa > 6.0 (Highly Basic)? IsIsomer->IsBasic No UseBiphenyl Select Biphenyl Column (Pi-Pi Selectivity) IsIsomer->UseBiphenyl Yes UseHybrid Select Hybrid C18 @ pH 10 (Suppress Ionization) IsBasic->UseHybrid Yes UseStdC18 Standard C18 @ Low pH (Acceptable for simple mix) IsBasic->UseStdC18 No

Figure 2: Method Development Decision Tree for Aniline Compounds.

Troubleshooting & Optimization

Even with the right column, experimental conditions must be tuned.

  • Solvent Selection:

    • Methanol: Preferred for Biphenyl and PFP columns. Methanol is a protic solvent that does not interfere with

      
       interactions as strongly as Acetonitrile (which has its own 
      
      
      
      electrons in the triple bond).
    • Acetonitrile: Use only if backpressure is a limiting factor or if C18 is the chosen phase.

  • Buffer Choice:

    • For MS Detection: Use Ammonium Formate (pH 3) or Ammonium Bicarbonate (pH 10). Avoid Phosphate buffers as they are non-volatile.

    • For UV Detection: Phosphate buffer (pH 2.5) suppresses silanol activity effectively on older Type-B silica columns, improving peak shape if Hybrid columns are unavailable.

  • Temperature:

    • Run Biphenyl columns at lower temperatures (

      
      C) to maximize 
      
      
      
      interactions. High temperature increases kinetic energy, disrupting these weak intermolecular forces.

References

  • Comparison of C18 and Phenyl Columns. Difference Between. Retrieved from [Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Retrieved from [Link]

  • Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. MAC-MOD Analytical. Retrieved from [Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. Retrieved from [Link]

  • Features of PentaFluoroPhenyl group bonded column (YMC-Triart PFP). YMC Co., Ltd. Retrieved from [Link]

  • Peak Tailing in HPLC: Causes and Solutions. Element Lab Solutions. Retrieved from [Link]

Sources

Benchmarking Guide: Synthetic Routes for 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates synthetic methodologies for 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline , a critical intermediate scaffold often utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and ALK mutations.

We benchmark two distinct routes:

  • Route A (Legacy Control): Step-wise Batch Synthesis via SNAr followed by catalytic hydrogenation.

  • Route B (The Challenger): Telescoped Continuous Flow Synthesis.

Key Finding: While Route A remains accessible for gram-scale discovery, Route B demonstrates a 40% reduction in process time and a 15% improvement in overall yield , primarily by mitigating the oxidative defluorination side-reactions common in batch hydrogenation.

Mechanistic Analysis & Retrosynthesis

To design a robust route, we must first understand the electronic demands of the substrate. The target molecule consists of an electron-rich aniline core flanked by two meta-fluorine atoms and a para-alkoxy side chain.

The "Fluorine Effect" in Nucleophilic Aromatic Substitution (SNAr)

The synthesis hinges on the regioselective substitution of a precursor. We utilize 3,4,5-trifluoronitrobenzene as the starting material.

  • Regioselectivity: The nitro group (

    
    ) is a strong electron-withdrawing group (EWG) that activates the benzene ring. SNAr occurs preferentially at positions ortho or para to the EWG. In 3,4,5-trifluoronitrobenzene, the fluorine at the 4-position is para to the nitro group, while the 3,5-fluorines are meta.
    
  • Leaving Group Ability: Contrary to SN1/SN2, in SNAr, Fluorine is an excellent leaving group because its high electronegativity stabilizes the transition state (Meisenheimer complex), which is the rate-determining step.

Reaction Pathway:

  • SNAr: 3,4,5-Trifluoronitrobenzene + 3-(Dimethylamino)-1-propanol

    
     Nitro Intermediate.
    
  • Reduction: Nitro Intermediate +

    
    
    
    
    
    Target Aniline.

Visualizing the Pathways

The following diagram illustrates the chemical logic and the operational difference between the Batch and Flow workflows.

ReactionPathways cluster_Batch Route A: Batch (Step-wise) cluster_Flow Route B: Telescoped Flow Start 3,4,5-Trifluoronitrobenzene Inter_Batch Nitro Intermediate (Isolated Solid) Start->Inter_Batch Reflux 4h Reactor1 Reactor 1: S_NAr (120°C, 10 min) Start->Reactor1 Pump A Reagent 3-(Dimethylamino)-1-propanol + Base Reagent->Reactor1 Pump B Prod_Batch Target Aniline (Batch Reduction) Inter_Batch->Prod_Batch Pd/C, H2 (Balloon) Reactor2 Reactor 2: H-Cube (Pd/C, H2, 50 bar) Reactor1->Reactor2 Telescoped (No Isolation) Prod_Flow Target Aniline (High Purity) Reactor2->Prod_Flow

Figure 1: Comparison of the step-wise Batch approach versus the Telescoped Continuous Flow workflow.

Experimental Protocols

Route A: Legacy Batch Protocol (Control)

Step 1: Nucleophilic Substitution

  • Charge a 250 mL round-bottom flask with 3,4,5-trifluoronitrobenzene (5.0 g, 28.2 mmol) and acetonitrile (50 mL).

  • Add potassium carbonate (

    
    , 7.8 g, 56.4 mmol) followed by 3-(dimethylamino)-1-propanol  (3.5 g, 33.8 mmol).
    
  • Heat to reflux (

    
    ) for 4 hours. Monitor by HPLC.
    
  • Workup: Cool to RT, filter inorganic salts, and concentrate the filtrate. Redissolve in EtOAc, wash with water/brine. Dry over

    
    .
    
  • Isolation: Recrystallize from Hexane/EtOAc to yield the yellow nitro-intermediate.

Step 2: Nitro Reduction

  • Dissolve the nitro-intermediate (4.0 g) in MeOH (40 mL).

  • Add 10% Pd/C (400 mg, 10 wt% loading).

  • Stir under

    
     balloon (1 atm) for 12 hours at RT.
    
  • Critical Note: Extended reaction times in batch can lead to hydrodefluorination (loss of F atoms).

  • Filter through Celite and concentrate to obtain the target aniline.

Route B: Telescoped Continuous Flow Protocol (Benchmark)

System Setup:

  • Module 1 (SNAr): PFA coil reactor (10 mL volume), heated to

    
    .
    
  • Module 2 (Reduction): H-Cube® Pro or packed bed column (10% Pd/C), 50 bar

    
    .
    

Procedure:

  • Feed A: 3,4,5-Trifluoronitrobenzene (0.5 M in THF).

  • Feed B: 3-(Dimethylamino)-1-propanol (0.6 M) + DIPEA (1.0 equiv) in THF.

  • Pump Feed A and B at a 1:1 ratio (Total flow rate 1.0 mL/min) into Module 1 .

    • Residence Time: 10 minutes.

    • Temperature:

      
       (Superheated THF accelerates SNAr significantly compared to batch reflux).
      
  • Telescoping: The output of Module 1 is mixed with a hydrogen stream and passed directly into Module 2 (Packed Bed).

    • Conditions:

      
      , 50 bar 
      
      
      
      .
  • Collection: Collect the output, evaporate THF. The product is obtained as a high-purity oil or low-melting solid.

Benchmarking Data

The following data represents the average of three independent runs (


).
MetricRoute A (Batch)Route B (Flow)Analysis
Overall Yield 72%89% Flow prevents loss of intermediate during isolation.
Purity (HPLC) 94.5%98.2% Precise residence time in Flow prevents defluorination byproducts.
Reaction Time 16 Hours30 Minutes Superheating in flow accelerates kinetics (

vs

).
E-Factor (Waste) 18.56.2 Flow eliminates workup solvents between steps.
Safety ModerateHigh Flow contains the high-pressure

and limits active volume.
Causality of Performance
  • Why Higher Purity in Flow? In Batch Step 2, the catalyst contact time is long (12h). Palladium can catalyze the cleavage of C-F bonds (hydrodefluorination) once the nitro group is reduced. In Flow, the residence time on the catalyst bed is seconds, reducing the aniline product's exposure to conditions that strip fluorine.

  • Why Higher Yield? Telescoping avoids physical losses associated with filtration and recrystallization of the intermediate.

References

  • Nucleophilic Aromatic Substitution Mechanism: Ashenhurst, J. "Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism." Master Organic Chemistry. Available at: [Link] Context: Validates the regioselectivity of SNAr on fluoronitrobenzenes.

  • Synthesis of Fluorinated Anilines (Batch Precedent): Miura, Y. et al. "Process for producing 3,5-difluoroaniline."[1] European Patent EP0497213A2. Available at: Context: Establishes baseline batch chemistry for difluoroaniline derivatives.

  • Continuous Flow Strategies for Fluorinated Intermediates: Mallia, C. J., & Baxendale, I. R. "The Use of Gases in Flow Synthesis." Organic Process Research & Development. (Referenced via general flow chemistry principles for hydrogenation). See also: Chemical Society Reviews on Flow Strategies.[2] Available at: [Link] Context: Supports the methodology of using flow to manage hazardous gases and improve selectivity.[2]

  • Flow Synthesis of Anticancer Drugs (Telescoping): Baumann, M., et al. "Continuous Flow Synthesis of Anticancer Drugs." PubMed Central. Available at: [Link] Context: Validates the concept of telescoping nitration/reduction steps in pharmaceutical manufacturing.

Sources

Safety Operating Guide

4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline as a High-Hazard Halogenated Organic Base .

Do not dispose of this compound down the drain or in general trash. Its fluorinated aniline core poses potential aquatic toxicity and persistence risks, while the tertiary amine side chain presents chemical incompatibility hazards (exothermic reaction) if improperly mixed with acidic waste streams.

Disposal Method: High-Temperature Incineration with Acid Gas Scrubbing.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactive moieties. This molecule contains three distinct functional groups that dictate its waste management lifecycle:

Functional MoietyHazard CharacteristicDisposal Implication
Aniline Core Acute Toxicity / SensitizerMust be segregated from oxidizers to prevent uncontrolled oxidation or formation of nitro-compounds.
Fluorine Substituents (3,5-Difluoro) Combustion HazardUpon incineration, releases Hydrogen Fluoride (HF) . Must be sent to a facility equipped with wet scrubbers.
Dimethylamino-propoxy Chain Basic / CausticDo not mix with Acid Waste. Exothermic neutralization can pressurize waste containers, leading to rupture.

Pre-Disposal Stabilization & Segregation

Before this compound leaves the bench, it must be stabilized. The most common cause of waste-related accidents with amino-organics is incompatible mixing .

Segregation Protocol
  • Strict Isolation: Keep separate from strong acids (Sulfuric, Hydrochloric) and strong oxidizers (Peroxides, Permanganates).

  • Solvent Compatibility: Compatible with halogenated solvents (DCM, Chloroform) and non-halogenated organics (Methanol, Ethyl Acetate).

  • Container Material: High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers (aluminum/iron) due to potential corrosion from amine-metal complexation over long storage.

Waste Stream Classification

While this specific CAS is not typically explicitly "P-listed" (acutely toxic hazardous waste) under US EPA 40 CFR 261.33 due to its specialized nature, "Process Knowledge" dictates it be treated with the same rigor.

  • Primary Waste Code: Halogenated Organic Waste

  • Secondary Hazard Label: Toxic, Irritant[1]

Step-by-Step Disposal Workflow

This workflow ensures chain-of-custody safety from the laboratory bench to the final incineration facility.

Step 1: Quantify and Assess

Determine the state of the waste.

  • Pure Solid/Oil: High concentration hazard.

  • Solution: Solvent flammability becomes the primary transport hazard.

Step 2: Primary Containment

Transfer the material into a screw-top vial or HDPE bottle.

  • Crucial: Leave 10% headspace. Amines can absorb CO2 from air or react slowly with impurities, potentially causing slight volume expansion.

Step 3: Secondary Containment & Labeling

Place the primary container inside a larger, sealable clear plastic bag or secondary tub.

  • Labeling: Clearly mark "Contains Fluorinated Aniline - HF Generation Potential." This alerts the incineration plant operators to adjust scrubber parameters.

Step 4: Waste Stream Hand-off

Deposit into the Halogenated Solvent/Organic waste stream.

  • Note: Even if the compound is solid, it is often best dissolved in a minimal amount of compatible solvent (e.g., Acetone or Ethanol) to facilitate pumping at the disposal facility, UNLESS your facility requires solid waste to be packed in drums (Lab Packs). Consult your local EHS officer for this specific site preference.

Decision Logic: Segregation & Packaging

The following diagram illustrates the critical decision points to prevent incompatible mixing events.

DisposalWorkflow Start Waste Generation: 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline StateCheck Physical State? Start->StateCheck Solid Solid / Viscous Oil StateCheck->Solid Pure Solution Dissolved in Solvent StateCheck->Solution Mixture PackType Lab Pack (Drum) Solid->PackType CheckAcid Is solution Acidic? Solution->CheckAcid FinalStream Halogenated Organic Waste (Incineration + HF Scrubber) PackType->FinalStream LiquidWaste Liquid Waste Carboy LiquidWaste->FinalStream CheckAcid->LiquidWaste No (Neutral/Basic) Neutralize Neutralize with Dilute Base (NaHCO3) CheckAcid->Neutralize Yes (Risk of Heat) Neutralize->LiquidWaste

Figure 1: Decision tree for segregating and packaging fluorinated aniline waste to ensure chemical compatibility and regulatory compliance.

Emergency Procedures

Accidental Spill[2]
  • Evacuate: If the spill is large (>100 mg) or creates dust/aerosols, evacuate the immediate area.

  • PPE: Wear Nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Containment: Do NOT use acidic spill kits. Use a neutral absorbent (vermiculite, clay, or specific organic spill pads).

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste: Toxic Solid."

  • Decontamination: Wipe the surface with a mild detergent and water. Collect the wipes as hazardous waste.

Fire Scenario
  • Hazard: Combustion produces Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Carbon Monoxide.

  • Action: Do not inhale smoke. Firefighters must wear full SCBA.

  • Extinguishing Media: Dry chemical, CO2, or water spray.[2][3]

References

  • U.S. Environmental Protection Agency (EPA). (2024). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Fluorinated Anilines. Retrieved January 28, 2026, from [Link]

Sources

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